Product packaging for N-Acetyltyramine(Cat. No.:CAS No. 1202-66-0)

N-Acetyltyramine

Cat. No.: B032312
CAS No.: 1202-66-0
M. Wt: 179.22 g/mol
InChI Key: ATDWJOOPFDQZNK-UHFFFAOYSA-N
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Description

N-Acetyltyramine is a significant biogenic amine and a key metabolite in the biosynthetic pathway of octopamine, a crucial neurotransmitter and neurohormone in invertebrates. This acetylated derivative of tyramine serves as a vital research tool for investigating tyraminergic and octopaminergic signaling systems, which regulate essential physiological processes such as locomotion, reproduction, and metabolism in insects and other organisms. Its primary research value lies in its role as a biochemical precursor; studies utilize this compound to elucidate the enzymatic activity and regulation of tyramine N-acetyltransferases, a critical step in neuromodulator synthesis. Furthermore, its application extends to plant science, where it is investigated as a component of hydroxycinnamic acid amides, compounds implicated in plant defense mechanisms and cell wall formation. By modulating these pathways, researchers can probe the intricate interplay between neurotransmitter synthesis, metabolic regulation, and systemic physiological responses. This high-purity compound is essential for advancing fundamental knowledge in neurobiology, entomology, and plant biochemistry, providing a reliable standard for analytical assays and a substrate for enzymatic and metabolic studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B032312 N-Acetyltyramine CAS No. 1202-66-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]acetamide
Source PubChem
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InChI

InChI=1S/C10H13NO2/c1-8(12)11-7-6-9-2-4-10(13)5-3-9/h2-5,13H,6-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDWJOOPFDQZNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60152731
Record name N-Acetyltyramine
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1202-66-0
Record name N-Acetyltyramine
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Record name N-Acetyltyramine
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Record name N-Acetyltyramine
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Record name N-ACETYLTYRAMINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties and Structure of N-Acetyltyramine

This guide provides a comprehensive overview of the chemical structure, properties, and relevant biological pathways of this compound. All quantitative data is summarized in structured tables, and key methodologies are detailed. Visual diagrams generated using Graphviz are provided for critical pathways and workflows to facilitate understanding.

Chemical Structure and Identification

This compound is an acetylated derivative of the biogenic amine tyramine.[1][2] Structurally, it is a member of the acetamides and tyramines, where one hydrogen of the amino group of tyramine is substituted by an acetyl group.[3][4] This modification is crucial for its biological activity and metabolic fate.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name N-[2-(4-hydroxyphenyl)ethyl]acetamide[3]
Synonyms N-(4-Hydroxyphenethyl)acetamide, N-(p-Hydroxyphenethyl)acetamide, N-Acetyl tyramine[3]
CAS Number 1202-66-0[2]
Molecular Formula C₁₀H₁₃NO₂[2]
SMILES CC(=O)NCCC1=CC=C(C=C1)O[3]
InChI InChI=1S/C10H13NO2/c1-8(12)11-7-6-9-2-4-10(13)5-3-9/h2-5,13H,6-7H2,1H3,(H,11,12)[2]
InChIKey ATDWJOOPFDQZNK-UHFFFAOYSA-N[2]

Physicochemical Properties

The physicochemical properties of this compound are essential for understanding its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Physicochemical Data

PropertyValueUnitSource
Molecular Weight 179.22 g/mol [3]
Monoisotopic Mass 179.094628657Da[3]
Physical Form Solid-[5]
Melting Point 169°C
Boiling Point 424.1°C (at 760 mmHg)
Flash Point 210.3°C
Water Solubility (log₁₀WS) -1.64 (Calculated)mol/L
Octanol/Water Partition Coefficient (logP) 1.911 (Calculated)-
Vapor Pressure 8.62E-08mmHg (at 25°C)
Density 1.122g/cm³
Refractive Index 1.546-

Biological and Pharmacological Activities

This compound is a metabolite of tyramine and is found in various organisms, including bacteria, plants, and animals.[3] It exhibits several noteworthy biological activities.

  • Quorum Sensing Inhibition : this compound has been identified as a quorum-sensing inhibitor (QSI), capable of disrupting bacterial communication, which is crucial for processes like biofilm formation and virulence factor expression.[6][7][8]

  • Antimicrobial and Antifungal Activity : It demonstrates antimicrobial and antifungal properties, partly through its quorum sensing inhibition and also via direct inhibition of fungal growth.[1]

  • Reversal of Drug Resistance : It has been shown to enhance the cytotoxicity of doxorubicin in resistant P388 murine leukemia cells.[2]

  • Neurotransmitter Precursor : As a metabolite in the tyraminergic/octopaminergic pathway in invertebrates, it is a precursor to octopamine, a critical neurotransmitter and neurohormone that regulates processes like locomotion and metabolism.[9]

  • Radical Scavenging : The compound has been reported to possess antioxidant and radical scavenging capabilities.[1]

Signaling and Metabolic Pathways

Biosynthesis of this compound

This compound is synthesized from the amino acid L-tyrosine in a two-step enzymatic pathway. This pathway is a key part of the metabolism of biogenic amines in many organisms.[10]

G Biosynthesis of this compound cluster_0 cluster_1 A L-Tyrosine B Tyramine A->B - CO₂ C This compound B->C + Acetyl-CoA - CoA E1 Tyrosine Decarboxylase (TDC) E1->A E2 Arylalkylamine N-Acetyltransferase (AANAT) E2->B

Caption: Enzymatic conversion of L-Tyrosine to this compound.

Role in Octopaminergic Signaling

In invertebrates, tyramine and its derivatives are central to neuro-modulatory systems. Tyramine is converted to octopamine, a major neurotransmitter analogous to norepinephrine in vertebrates.[9] N-acetylation of tyramine is a key metabolic step regulating the availability of these signaling molecules.[5]

G Role in Invertebrate Neurotransmission Tyramine Tyramine NAT This compound (Metabolite) Tyramine->NAT Acetylation (AANAT) Octopamine Octopamine (Neurotransmitter) Tyramine->Octopamine Hydroxylation (TβH) GPCR Octopamine/Tyramine Receptors (GPCR) Tyramine->GPCR Binds Octopamine->GPCR Binds Signaling Downstream Signaling (cAMP, Ca²⁺) GPCR->Signaling Response Physiological Response (e.g., Locomotion, Metabolism) Signaling->Response

Caption: this compound as a metabolite in the octopaminergic pathway.

Mechanism of Quorum Sensing Inhibition

This compound can interfere with bacterial cell-to-cell communication. In many Gram-negative bacteria, this process is mediated by N-acyl homoserine lactone (AHL) signal molecules and LuxR-type transcriptional regulators. This compound disrupts this system, leading to the downregulation of virulence genes.[7][11]

G Quorum Sensing (QS) Inhibition Mechanism cluster_0 Bacterial Cell LuxI LuxI (AHL Synthase) AHL AHL Signal (Autoinducer) LuxI->AHL Synthesizes LuxR LuxR (Receptor/Regulator) AHL->LuxR Binds & Activates DNA Target Genes LuxR->DNA Regulates Transcription Virulence Virulence Factor Production DNA->Virulence NAT This compound (QSI) NAT->LuxR Inhibits/Antagonizes G Representative GC-MS Analytical Workflow A Sample Collection (e.g., Bacterial Culture, Tissue) B Extraction (LLE or SPE) A->B C Derivatization (Optional) (e.g., Silylation) B->C D GC Injection C->D E Chromatographic Separation (Capillary Column) D->E F Ionization (Electron Impact) E->F G Mass Analysis (Quadrupole) F->G H Detection G->H I Data Processing (Spectrum Matching, Quantification) H->I

References

A Technical Guide to the N-Acetyltyramine Biosynthetic Pathway in Plants

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

N-acetyltyramine is a biogenic amine found across the plant kingdom, playing significant roles in developmental processes and defense mechanisms against biotic and abiotic stresses. As a derivative of the aromatic amino acid L-tyrosine, its biosynthesis represents a key branch of specialized plant metabolism. This technical guide provides an in-depth examination of the core biosynthetic pathway leading to this compound, focusing on the key enzymes, regulatory controls, and quantitative data. It is intended for researchers, scientists, and drug development professionals interested in plant secondary metabolism, offering detailed experimental protocols for pathway analysis and visualizations of the underlying biochemical logic. The antioxidant and antimicrobial properties of this compound also make it a compound of interest for therapeutic applications.[1]

The Core Biosynthetic Pathway

The biosynthesis of this compound in plants is a two-step enzymatic process originating from L-tyrosine. This pathway channels primary metabolism into the production of a specialized metabolite with diverse physiological functions.

  • Decarboxylation of L-Tyrosine: The pathway initiates with the removal of the carboxyl group from L-tyrosine, a reaction catalyzed by the enzyme Tyrosine Decarboxylase (TyDC). This step yields tyramine and carbon dioxide (CO2) and is a critical control point for the formation of tyramine and its derivatives.[2][3]

  • N-acetylation of Tyramine: Subsequently, an acetyl group is transferred from acetyl-coenzyme A (acetyl-CoA) to the amino group of tyramine. This reaction is catalyzed by a specific N-acetyltransferase, likely an arylalkylamine N-acetyltransferase (AANAT) or a functionally similar enzyme, to form the final product, this compound.[4][5]

N_Acetyltyramine_Biosynthesis cluster_acetylation TYR L-Tyrosine TYA Tyramine TYR->TYA NAT This compound TYA->NAT ACoA Acetyl-CoA CoA CoA ACoA->CoA TNA_node Tyramine N-acetyltransferase (TNA) ACoA->TNA_node TyDC_node Tyrosine Decarboxylase (TyDC) TNA_node->CoA

Core biosynthetic pathway of this compound from L-tyrosine.

Key Enzymes and Regulation

The flux through the this compound pathway is controlled by the expression and activity of its constituent enzymes, which are often responsive to environmental and developmental signals.

Tyrosine Decarboxylase (TyDC)

Tyrosine Decarboxylase (EC 4.1.1.25) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that stands at the gateway to tyramine biosynthesis.[2][3] Its activity is crucial not only for this compound but also for a wider class of specialized metabolites, including hydroxycinnamic acid amides (HCAAs) and various alkaloids.[2][6]

Regulation:

  • Transcriptional Control: The expression of TyDC genes is often tissue-specific and can be induced by various stimuli. In pansy (Viola × wittrockiana), VwTYDC expression is significantly higher in flowers than in vegetative tissues and correlates with the formation of pigmented blotches in petals, suggesting a role in flower color patterning.[7]

  • Developmental Cues: Higher VwTYDC expression and corresponding tyramine accumulation in specific petal regions indicate tight developmental regulation.[7]

Tyramine N-acetyltransferase (TNA)

While the direct isolation and characterization of a specific Tyramine N-acetyltransferase from plants remain limited, functional evidence comes from heterologous expression systems. The construction of a synthetic pathway for this compound in E. coli successfully utilized an arylalkylamine N-acyltransferase (aanat) gene, demonstrating the feasibility of this enzymatic step.[4]

This contrasts with the well-documented Hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl)transferase (THT) , which is pivotal for the synthesis of HCAAs.[8][9] THT utilizes hydroxycinnamoyl-CoAs (e.g., feruloyl-CoA, p-coumaroyl-CoA) as acyl donors rather than acetyl-CoA.[8][10] The induction of THT activity by wounding, UV-C radiation, and pathogens highlights its role in plant defense, a function likely shared by this compound.[9][11][12]

Pathway_Regulation cluster_stimuli External & Internal Signals Wounding Wounding THT_Gene THT Gene Expression Wounding->THT_Gene UVC UV-C Light UVC->THT_Gene Pathogen Pathogen Infection Pathogen->THT_Gene DevCues Developmental Cues (e.g., Flower Pigmentation) TyDC_Gene TyDC Gene Expression DevCues->TyDC_Gene TyDC_Prot TyDC Protein TyDC_Gene->TyDC_Prot THT_Prot THT Protein THT_Gene->THT_Prot Tyramine ↑ Tyramine Pool TyDC_Prot->Tyramine HCAAs ↑ HCAA Accumulation (Defense) THT_Prot->HCAAs Tyramine->HCAAs Substrate

Regulation of tyramine-derived metabolite pathways by various stimuli.

Quantitative Data Summary

Quantitative analysis of enzyme kinetics, metabolite levels, and gene expression provides crucial insights into the pathway's capacity and regulation.

Table 1: Enzyme Kinetic Parameters This table summarizes the kinetic properties of Tyrosine Decarboxylase from Rehmannia glutinosa.

EnzymeSubstrateKm (µM)Vmax (µM min-1)Source
RgTyDC2L-Tyrosine249.7 ± 17.116.424 ± 0.1312[13]
RgTyDC2L-Dopa273.8 ± 37.181.878 ± 0.0776[13]

Table 2: Metabolite and Enzyme Activity Induction This table highlights the changes in metabolite levels and enzyme activity in response to external stimuli.

Plant SpeciesTreatmentMetabolite/ActivityFold Increase / Time CourseSource
Maize (Zea mays)WoundingN-hydroxycinnamoyltyraminesIncrease begins at 3-6h, peaks at 12h[11]
Maize (Zea mays)WoundingTHT Activity40-fold increase over basal levels at 36h[11]
Tomato (Solanum lycopersicum)THT OverexpressionCoumaroyltyramine (CT)Constitutively higher levels in leaves, flowers, and fruits[12]
Tomato (Solanum lycopersicum)THT OverexpressionFeruloyltyramine (FT)Constitutively higher levels in leaves, flowers, and fruits[12]

Table 3: Gene Expression Analysis This table summarizes the observed changes in the expression of genes involved in the tyramine-derived metabolic pathways.

Plant SpeciesTreatment/ConditionGeneObservationSource
Pepper (Capsicum annuum)UV-C TreatmentTHT mRNAStrongly induced in leaves, stable for up to 36h[8][9]
Pansy (Viola × wittrockiana)Cyanic Petal BlotchesVwTYDC mRNAHigher expression compared to acyanic areas[7]

Experimental Protocols

Protocol for TyDC Enzyme Assay (HPLC-based)

This protocol measures TyDC activity by quantifying the formation of tyramine from L-tyrosine using High-Performance Liquid Chromatography (HPLC).

  • Principle: The enzymatic reaction is initiated by adding crude or purified enzyme extract to a buffered solution containing L-tyrosine and the cofactor pyridoxal 5'-phosphate. The reaction is stopped after a defined time, and the product, tyramine, is quantified by HPLC with UV or fluorescence detection.

  • Reagents:

    • Extraction Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM DTT, 1 mM EDTA, 5% (v/v) glycerol.

    • Assay Buffer: 100 mM Tris-HCl (pH 8.5).

    • Substrate Stock: 50 mM L-tyrosine in 0.1 M HCl.

    • Cofactor Stock: 10 mM Pyridoxal 5'-phosphate (PLP) in water.

    • Stopping Solution: 20% (v/v) Perchloric acid.

    • Tyramine Standard Solutions for calibration curve.

  • Procedure:

    • Prepare the reaction mixture in a microcentrifuge tube: 80 µL Assay Buffer, 10 µL of 10 mM PLP, and 10 µL of 50 mM L-tyrosine. Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding 100 µL of enzyme extract. For a negative control, use heat-inactivated enzyme.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding 20 µL of Stopping Solution.

    • Centrifuge at 14,000 x g for 10 minutes to pellet precipitated protein.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Analyze 20 µL of the filtrate by reverse-phase HPLC (e.g., C18 column) with UV detection at 275 nm.

    • Quantify the tyramine peak by comparing its area to a standard curve.

  • Calculation: Enzyme activity is typically expressed as nmol of tyramine produced per minute per mg of protein (nmol min-1 mg-1).

Protocol for Metabolite Profiling using HPLC

This method is for the simultaneous extraction and quantification of tyramine and this compound from plant tissue.

  • Principle: Metabolites are extracted from homogenized plant tissue using an acidified methanol solution. After clarification, the extract is analyzed by reverse-phase HPLC to separate and quantify the target compounds against known standards.

  • Reagents:

    • Extraction Solvent: 80% (v/v) Methanol, 0.1% (v/v) Formic Acid.

    • Standards: Tyramine and this compound of known purity.

  • Procedure:

    • Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

    • Add 1 mL of ice-cold Extraction Solvent to the powdered tissue.

    • Vortex vigorously for 1 minute, then sonicate in an ice bath for 15 minutes.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and filter through a 0.22 µm filter.

    • Inject 10-20 µL of the extract onto a C18 HPLC column.

    • Perform separation using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

    • Monitor the eluent with a UV detector (e.g., at 220 nm and 275 nm) or a mass spectrometer for higher specificity and sensitivity.

    • Identify and quantify peaks based on retention times and comparison to standard curves.

  • Data Analysis: Concentrations are typically reported as µg per gram of fresh or dry weight of tissue.

Metabolite_Profiling_Workflow Start Start Tissue Collect & Weigh Plant Tissue Start->Tissue Grind Freeze & Grind in Liquid N₂ Tissue->Grind Extract Add Extraction Solvent & Sonicate Grind->Extract Centrifuge Centrifuge (16,000 x g, 4°C) Extract->Centrifuge Filter Filter Supernatant (0.22 µm) Centrifuge->Filter HPLC HPLC-UV/MS Analysis Filter->HPLC Quantify Quantify vs. Standard Curve HPLC->Quantify End End Quantify->End

Experimental workflow for metabolite profiling in plant tissues.
Protocol for Gene Expression Analysis via RT-qPCR

This protocol outlines the steps to measure the relative transcript abundance of pathway genes like TyDC.

  • Principle: Total RNA is extracted from plant tissue and reverse-transcribed into complementary DNA (cDNA). The abundance of specific gene transcripts (e.g., TyDC) is then quantified using real-time quantitative PCR (qPCR) with gene-specific primers, relative to a stably expressed reference gene.

  • Reagents:

    • RNA extraction kit (e.g., TRIzol or plant-specific column-based kit).

    • DNase I, RNase-free.

    • cDNA synthesis kit.

    • SYBR Green qPCR Master Mix.

    • Gene-specific primers for the target gene (e.g., TyDC) and a reference gene (e.g., Actin or Ubiquitin).

  • Procedure:

    • RNA Extraction: Extract total RNA from ~100 mg of ground plant tissue following the manufacturer's protocol.

    • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit.

    • qPCR Setup: Prepare the qPCR reaction mix in a 96-well plate: 10 µL SYBR Green Master Mix, 1 µL each of forward and reverse primers (10 µM), 2 µL of diluted cDNA, and nuclease-free water to a final volume of 20 µL. Include no-template controls.

    • qPCR Run: Perform the qPCR in a real-time PCR cycler with an appropriate thermal profile (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the Ct value of the target gene to the reference gene.

References

N-Acetyltyramine: A Technical Guide to its Formation and Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyltyramine is a key metabolite of the biogenic amine tyramine, formed through the enzymatic action of arylalkylamine N-acetyltransferase (AANAT). This molecule is not merely a metabolic byproduct but an active participant in a diverse range of biological processes across different kingdoms of life. In insects, it is crucial for cuticle sclerotization; in bacteria, it functions as a quorum-sensing inhibitor, and in biomedical research, it has demonstrated potential as an antioxidant, an anti-cancer agent enhancer, and an anti-adipogenic compound.[1][2][3] This technical guide provides an in-depth exploration of the biosynthesis of this compound from tyramine, the characteristics of the principal enzyme involved, its multifaceted physiological roles, and detailed experimental protocols for its study.

Biosynthesis of this compound from Tyramine

The conversion of tyramine to this compound is a single-step enzymatic reaction. This acetylation process represents a significant pathway for the metabolism and functionalization of tyramine.

The Core Metabolic Pathway

The biosynthesis involves the transfer of an acetyl group from the co-substrate Acetyl-Coenzyme A (Acetyl-CoA) to the primary amine of tyramine. This reaction is catalyzed by the enzyme Arylalkylamine N-acetyltransferase (AANAT), also known as aralkylamine N-acetyltransferase, (EC 2.3.1.87).[4] The products of this reaction are this compound and Coenzyme A (CoA).[4] This pathway is a method of inactivating or modifying the signaling properties of tyramine. In engineered E. coli, the introduction of tyrosine decarboxylase and an arylalkylamine N-acyltransferase gene was sufficient to establish a pathway for producing this compound from L-tyrosine.[5][6]

cluster_reactants Substrates cluster_products Products Tyramine Tyramine AANAT Arylalkylamine N-acetyltransferase (AANAT) Tyramine->AANAT AcetylCoA Acetyl-CoA AcetylCoA->AANAT NAT This compound AANAT->NAT CoA CoA AANAT->CoA

Diagram 1: Biosynthesis of this compound from tyramine.

The Key Enzyme: Arylalkylamine N-acetyltransferase (AANAT)

AANAT belongs to the GCN5-related N-acetyltransferase (GNAT) superfamily and is a pivotal enzyme in the metabolism of various arylalkylamines, not limited to tyramine.[4]

Function and Substrate Specificity

While extensively studied for its role in melatonin synthesis—where it catalyzes the rate-limiting step of converting serotonin to N-acetylserotonin—AANAT exhibits broader substrate specificity.[7] In humans, endogenous substrates include phenethylamine, tyramine, and tryptamine, leading to the formation of their respective N-acetylated derivatives.[4] The enzyme follows an ordered sequential kinetic mechanism, where Acetyl-CoA binds first, followed by the amine substrate.[8]

Regulation

In vertebrates, AANAT activity is tightly regulated by the circadian clock and by light exposure, earning it the nickname "the timezyme".[7] This regulation often involves cAMP-dependent phosphorylation and subsequent binding to 14-3-3 proteins, which stabilizes the enzyme and enhances its activity.[9]

Enzyme Kinetics

Quantitative kinetic data for AANAT is often reported using serotonin or other biogenic amines as the substrate. The values can vary significantly depending on the species and isoform of the enzyme.

Enzyme SourceSubstrateKm (μM)VmaxReference
Chlamydomonas reinhardtii (recombinant)Serotonin247325 pmol/min/mg protein[10]

Note: Kinetic parameters are highly dependent on assay conditions, including pH, temperature, and buffer composition.

Physiological Roles and Bioactivities of this compound

This compound exhibits a range of biological activities that are actively being researched for therapeutic and industrial applications.[6]

Role in Invertebrates

In insects, N-acetylated amines, including this compound and particularly N-acetyldopamine, are essential precursors for the tanning and sclerotization (hardening) of the cuticle. This process is critical for the insect's exoskeleton integrity. Acetylation also serves as a primary mechanism for inactivating neurotransmitters like dopamine and tyramine.

Antimicrobial and Quorum Sensing Inhibition

This compound has been identified as a quorum-sensing inhibitor (QSI).[11] Quorum sensing is a cell-to-cell communication process in bacteria that allows them to coordinate gene expression and behavior, including virulence factor production and biofilm formation. By interfering with these signals, this compound can reduce the pathogenicity of certain bacteria. For instance, at a concentration of 1 mg/mL, it has been shown to reduce the production of the virulence-linked siderophore pyoverdine in Pseudomonas aeruginosa by 65%.[3]

Pharmacological Activities

This compound has garnered attention for its potential in drug development due to several observed bioactivities.

  • Antioxidant Activity: It demonstrates significant radical scavenging capacity.[12]

  • Chemosensitizing Agent: this compound can reverse doxorubicin resistance in P388 murine leukemia cells, enhancing the cytotoxicity of the chemotherapeutic agent.[13][14]

  • Anti-adipogenic Effects: It has been shown to inhibit the differentiation of 3T3-L1 cells into adipocytes, suggesting a potential role in obesity-related research.[2]

  • Other Reported Activities: Literature also suggests potential antithrombotic and antitumour activities, though these areas require further investigation.[5][6]

Quantitative Bioactivity Data
ActivityModel SystemMetricValueReference
Reversal of Doxorubicin ResistanceP388 murine leukemia cellsIC500.13 µg/mL (with Doxorubicin)[13][14]
Antioxidant (DPPH radical scavenging)Chemical assayIC50131.3 ± 1.8 µg/mL[12]
Quorum Sensing InhibitionChromobacterium violaceumInhibition75% at 0.5 mg/mL[11]
Pyoverdine Production InhibitionPseudomonas aeruginosaInhibition65% at 1 mg/mL[3]

Context: Overall Metabolic Fate of Tyramine

N-acetylation is one of several metabolic pathways for tyramine. Understanding the competing pathways is crucial for appreciating the overall physiological regulation of tyramine levels. Other major enzymes involved in tyramine metabolism include Monoamine Oxidase (MAO), which converts tyramine to 4-hydroxyphenylacetaldehyde, and Cytochrome P450 2D6 (CYP2D6).[15]

cluster_pathways Metabolic Pathways cluster_products Metabolites Tyramine Tyramine MAO Monoamine Oxidase (MAO) Tyramine->MAO + O₂ AANAT Arylalkylamine N-acetyltransferase (AANAT) Tyramine->AANAT + Acetyl-CoA CYP2D6 Cytochrome P450 2D6 (CYP2D6) Tyramine->CYP2D6 + O₂ + NADPH Metabolite_MAO 4-Hydroxyphenyl- acetaldehyde MAO->Metabolite_MAO Metabolite_AANAT This compound AANAT->Metabolite_AANAT Metabolite_CYP2D6 Dopamine CYP2D6->Metabolite_CYP2D6

Diagram 2: Simplified overview of major tyramine metabolic pathways.

Experimental Protocols

Protocol: AANAT Enzyme Activity Assay

This protocol outlines a general method for determining AANAT activity by quantifying the this compound produced.

  • Preparation of Reaction Mixture:

    • Prepare a reaction buffer (e.g., 0.1 M ammonium acetate, pH 6.8).[9]

    • Prepare stock solutions of tyramine (substrate) and acetyl-CoA (co-substrate) in the reaction buffer.

    • Prepare the enzyme extract (e.g., tissue homogenate supernatant or purified recombinant enzyme).[9]

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the enzyme extract with the reaction buffer.

    • To initiate the reaction, add tyramine and acetyl-CoA to final desired concentrations (e.g., for kinetic studies, vary tyramine concentration from 1 µM to 1 mM while keeping acetyl-CoA saturated at ~1.4 mM).[9]

    • Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30 minutes). Ensure the reaction is within the linear range of product formation.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a quenching solution, such as ice-cold acetonitrile or 10% trichloroacetic acid, to precipitate proteins.

    • Vortex the sample and centrifuge at high speed (e.g., 15,000 x g for 10 min) to pellet the precipitated protein.[9]

    • Transfer the supernatant to a new tube or an HPLC vial for analysis.

  • Quantification:

    • Analyze the supernatant for this compound content using the LC-MS/MS method described in Protocol 5.2.

    • Calculate enzyme activity based on the amount of product formed per unit time per amount of protein (e.g., in pmol/min/mg protein).

Protocol: Quantification of this compound by LC-MS/MS

This protocol provides a robust method for the sensitive and specific quantification of this compound in biological or enzymatic samples.

  • Sample Preparation:

    • For enzymatic assays, follow step 3 in Protocol 5.1.

    • For biological matrices (e.g., cell lysates, tissue homogenates), perform a protein precipitation step by adding 3 volumes of ice-cold methanol or acetonitrile containing an appropriate internal standard (e.g., deuterated this compound).

    • Vortex vigorously and centrifuge at >12,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid) for analysis.

  • Liquid Chromatography (LC) Conditions:

    • Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size) is suitable.

    • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Gradient: Develop a suitable gradient to separate this compound from tyramine and other matrix components. A typical gradient might start at 2% B, ramp to 95% B over 5-7 minutes, hold for 2 minutes, and then re-equilibrate at 2% B.

    • Injection Volume: 2-10 µL.[1]

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization Positive (ESI+).[1]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).[1]

    • MRM Transition: Monitor the transition from the precursor ion ([M+H]⁺) to a specific product ion.

      • Precursor Ion (Q1): m/z 180.1[16]

      • Product Ion (Q3): m/z 121.1 (corresponding to the loss of the acetamide group)[16]

    • Instrument Parameters: Optimize parameters such as capillary voltage, gas temperatures, and collision energy to maximize the signal for the specific this compound transition.[1]

  • Data Analysis:

    • Generate a standard curve using known concentrations of pure this compound.

    • Quantify this compound in the samples by comparing its peak area (normalized to the internal standard) against the standard curve.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Biological Matrix (e.g., Tissue Homogenate) p2 Add Acetonitrile with Internal Standard p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Collect Supernatant p3->p4 p5 Evaporate to Dryness p4->p5 p6 Reconstitute in Mobile Phase p5->p6 a1 Inject Sample onto Reverse-Phase C18 Column p6->a1 a2 Gradient Elution a1->a2 a3 Electrospray Ionization (ESI+) a2->a3 a4 Mass Analysis (MRM Mode) Precursor [M+H]⁺: m/z 180.1 Product: m/z 121.1 a3->a4 d2 Integrate Peak Areas a4->d2 d1 Generate Standard Curve d3 Quantify Concentration d1->d3 d2->d3

Diagram 3: Workflow for quantification of this compound.

References

A Technical Guide to the Natural Sources of N-Acetyltyramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyltyramine, an acetylated derivative of the biogenic amine tyramine, is a multifaceted molecule with a growing body of research highlighting its presence across diverse biological kingdoms and its potential as a bioactive compound. This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthesis, and its roles in biological systems. It is intended for researchers, scientists, and drug development professionals interested in the exploration and utilization of this natural product. This document summarizes quantitative data, details experimental methodologies for its study, and visualizes key biological pathways.

Natural Occurrence of this compound

This compound has been identified in a variety of natural sources, including bacteria, fungi, plants, and animals. Its presence is often associated with specific metabolic pathways and physiological functions within these organisms.

Bacterial Sources

Several bacterial species are known to produce this compound. Notably, members of the Actinobacteria phylum are significant producers.

  • Streptomyces species: Various Streptomyces strains have been identified as sources of this compound. For instance, it has been isolated from termite-associated Streptomyces sp. M45 and a Saharan strain of Streptomyces sp. GSB-11.[1][2] Metabolite profiling of Streptomyces olivaceus InaCC A759 revealed that this compound constituted 24.24% of its intracellular secondary metabolites.[3]

  • Actinokineospora species: this compound has been isolated from the rare actinobacterium Actinokineospora sp.[3]

  • Vibrio alginolyticus : This marine bacterium has been shown to produce this compound, which acts as a quorum-sensing inhibitor.[4]

Fungal Sources

The production of this compound has also been reported in the fungal kingdom.

  • Aspergillus species: this compound is known to be a metabolite of Aspergillus species.[5]

  • Colletotrichum species: This genus of fungi, which includes plant pathogens, has also been identified as a source of this compound.

Plant Sources

While less extensively quantified, this compound is present in the plant kingdom.

  • Glycine max (Soybean): this compound has been reported in soybean, although quantitative data on its concentration in various plant tissues is limited in the current literature.[5]

Animal Sources

In the animal kingdom, this compound is primarily known as a key metabolic intermediate in invertebrates. It serves as a precursor in the biosynthesis of the neurotransmitter and neuromodulator octopamine.

Quantitative Data on this compound Content

The concentration of this compound can vary significantly depending on the source organism, its physiological state, and environmental conditions. The following table summarizes the available quantitative data.

Natural SourceOrganismTissue/ExtractConcentrationReference
BacteriumActinobacteria InaCC A759Intracellular Extract24.24% of total secondary metabolites[3]

Note: There is a significant gap in the literature regarding the quantification of this compound in many of its known plant and fungal sources.

Biosynthesis of this compound

The biosynthesis of this compound is a two-step enzymatic process starting from the amino acid L-tyrosine.

  • Decarboxylation of L-Tyrosine: The first step involves the decarboxylation of L-tyrosine to produce tyramine. This reaction is catalyzed by the enzyme tyrosine decarboxylase (TDC) , a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[6][7]

  • N-acetylation of Tyramine: The second and final step is the transfer of an acetyl group from acetyl-CoA to the amino group of tyramine, forming this compound. This reaction is catalyzed by an arylalkylamine N-acetyltransferase (AANAT) or a similar N-acetyltransferase.[6][8]

This pathway has been successfully engineered in Escherichia coli for the de novo biosynthesis of this compound from glucose, achieving a production of 854 mg/L.[6]

This compound Biosynthesis cluster_products cluster_cofactors L_Tyrosine L-Tyrosine Tyramine Tyramine L_Tyrosine->Tyramine Tyrosine Decarboxylase (TDC) N_Acetyltyramine This compound Tyramine->N_Acetyltyramine Arylalkylamine N-Acetyltransferase (AANAT) CO2 CO₂ Tyramine->CO2 CoA CoA Tyramine->CoA Acetyl_CoA Acetyl-CoA

Caption: Biosynthetic pathway of this compound from L-Tyrosine.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, most notably as a quorum sensing inhibitor and as a key intermediate in invertebrate neurochemistry.

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates gene expression in response to population density. This compound has been shown to inhibit QS in the opportunistic human pathogen Pseudomonas aeruginosa. It can reduce the production of virulence factors such as pyoverdine and interfere with biofilm formation.[4][5] The proposed mechanism involves the interference with QS regulatory proteins, such as LasR, thereby disrupting the signaling cascade.[5]

Quorum_Sensing_Inhibition cluster_QS Pseudomonas aeruginosa Quorum Sensing AHL AHL Signal (e.g., 3-oxo-C12-HSL) LasR LasR Receptor AHL->LasR Binds and activates Virulence_Genes Virulence Gene Expression (e.g., pyoverdine, elastase) LasR->Virulence_Genes Activates transcription Biofilm Biofilm Formation Virulence_Genes->Biofilm Contributes to N_Acetyltyramine This compound N_Acetyltyramine->LasR Inhibits binding of AHL

Caption: Inhibition of Pseudomonas aeruginosa quorum sensing by this compound.

Invertebrate Neurochemistry

In invertebrates, this compound is a crucial intermediate in the biosynthesis of octopamine, a major neurotransmitter, neuromodulator, and neurohormone. Tyramine, produced from tyrosine, is first acetylated to this compound, which is then hydroxylated to form N-acetyloctopamine, and finally deacetylated to yield octopamine. This pathway is essential for regulating various physiological processes, including behavior, memory, and metabolic functions.

Experimental Protocols

Extraction of this compound from Bacterial Culture (Streptomyces sp.)

This protocol is a generalized procedure based on methods for extracting secondary metabolites from Streptomyces.

  • Culture and Harvest:

    • Inoculate a suitable liquid medium (e.g., ISP2 broth) with a spore suspension of the Streptomyces strain.

    • Incubate the culture on a rotary shaker (e.g., 200 rpm) at an optimal temperature (e.g., 28-30°C) for a period determined by growth and production curves (typically 5-10 days).

    • Separate the mycelium from the culture broth by centrifugation (e.g., 10,000 x g for 15 minutes).

  • Extraction of Intracellular Metabolites:

    • Wash the mycelial pellet with distilled water and lyophilize.

    • Extract the dried mycelium with a suitable organic solvent, such as methanol or ethyl acetate, using sonication or shaking for a defined period.

    • Centrifuge the mixture and collect the supernatant. Repeat the extraction process for exhaustive recovery.

    • Combine the supernatants and evaporate the solvent under reduced pressure to obtain the crude intracellular extract.

  • Extraction of Extracellular Metabolites:

    • Mix the culture supernatant with an equal volume of an immiscible organic solvent (e.g., ethyl acetate).

    • Shake the mixture vigorously in a separatory funnel and allow the layers to separate.

    • Collect the organic layer. Repeat the extraction of the aqueous layer to maximize recovery.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to yield the crude extracellular extract.

Extraction_Workflow Start Streptomyces Culture Centrifugation Centrifugation Start->Centrifugation Mycelium Mycelial Pellet Centrifugation->Mycelium Supernatant Culture Supernatant Centrifugation->Supernatant Extraction1 Solvent Extraction (e.g., Methanol) Mycelium->Extraction1 Extraction2 Liquid-Liquid Extraction (e.g., Ethyl Acetate) Supernatant->Extraction2 Evaporation1 Solvent Evaporation Extraction1->Evaporation1 Evaporation2 Solvent Evaporation Extraction2->Evaporation2 Crude_Intra Crude Intracellular Extract Evaporation1->Crude_Intra Crude_Extra Crude Extracellular Extract Evaporation2->Crude_Extra HPLC HPLC Analysis Crude_Intra->HPLC Crude_Extra->HPLC

Caption: General workflow for the extraction of this compound from Streptomyces.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This is a general HPLC method that can be optimized for the analysis of this compound.

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of two solvents:

    • Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid.

    • A typical gradient could be starting with a low percentage of Solvent B, gradually increasing to a high percentage over 20-30 minutes to elute the compound.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 225 nm or 275 nm, corresponding to the absorbance maxima of this compound.

  • Quantification: Prepare a standard curve using a certified reference standard of this compound at various concentrations. The concentration in the sample extracts can be determined by comparing the peak area with the standard curve.

N-Acetyltransferase (NAT) Activity Assay

This assay can be used to measure the activity of the enzyme responsible for the final step in this compound biosynthesis.

  • Enzyme Preparation:

    • Prepare a cell-free extract or purified enzyme from the source organism.

    • Determine the total protein concentration of the enzyme preparation (e.g., using a Bradford assay).

  • Reaction Mixture:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • The reaction mixture should contain the enzyme preparation, a known concentration of tyramine (the substrate), and acetyl-CoA (the acetyl group donor).

  • Reaction and Detection:

    • Initiate the reaction by adding acetyl-CoA and incubate at an optimal temperature (e.g., 37°C) for a specific time.

    • Stop the reaction (e.g., by adding an acid or by heat inactivation).

    • The formation of this compound can be quantified by HPLC as described above. The enzyme activity can be expressed as the amount of product formed per unit time per milligram of protein.

Future Directions and Conclusion

This compound is a promising natural product with diverse biological activities. Future research should focus on:

  • Quantitative Screening: A systematic and quantitative screening of a wider range of natural sources to identify high-producing organisms.

  • Pharmacological Evaluation: In-depth investigation of its pharmacological properties, including its potential as an anti-infective agent through quorum sensing inhibition.

  • Biosynthetic Engineering: Further optimization of engineered microbial hosts for the sustainable and high-titer production of this compound.

References

N-Acetyltyramine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Biogenic Amine, its Core Functions, and Methodologies for its Study

Introduction

N-acetyltyramine, a derivative of the biogenic amine tyramine, is a multifaceted molecule with significant roles across various biological systems. While it is a key metabolite in the biosynthesis of the neurotransmitter octopamine in invertebrates, its functions extend to antimicrobial, antifungal, and neuromodulatory activities.[1] This technical guide provides an in-depth overview of this compound, tailored for researchers, scientists, and professionals in drug development. The document covers its biosynthetic and metabolic pathways, physiological roles, and detailed experimental protocols for its investigation, presenting quantitative data in structured tables and illustrating key pathways and workflows through diagrams.

Physicochemical Properties

This compound, with the chemical formula C₁₀H₁₃NO₂, is structurally defined as N-[2-(4-hydroxyphenyl)ethyl]acetamide.[2] Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Weight 179.22 g/mol [3]
CAS Number 1202-66-0[2]
PubChem CID 121051[3]
InChI Key ATDWJOOPFDQZNK-UHFFFAOYSA-N[2]

Biosynthesis and Metabolism

This compound is synthesized from the amino acid L-tyrosine in a two-step enzymatic process and is subsequently metabolized, particularly in mammals, through glucuronidation.

Biosynthesis

The primary biosynthetic pathway of this compound involves the decarboxylation of L-tyrosine to tyramine, followed by the N-acetylation of tyramine.

  • Decarboxylation of L-tyrosine: The initial step is the conversion of L-tyrosine to tyramine, catalyzed by the enzyme L-tyrosine decarboxylase (TDC) . This enzyme removes the carboxyl group from L-tyrosine.[1]

  • N-acetylation of Tyramine: The subsequent and final step is the transfer of an acetyl group from acetyl-CoA to the amino group of tyramine. This reaction is catalyzed by arylalkylamine N-acetyltransferase (AANAT) .[1]

In some microorganisms, such as engineered Escherichia coli, a synthetic metabolic pathway for the de novo biosynthesis of this compound from glucose has been constructed by introducing and optimizing the genes for tyrosine decarboxylase (tdc) and arylalkylamine N-acyltransferase (aanat).[4]

This compound Biosynthesis Biosynthesis of this compound L-Tyrosine L-Tyrosine Tyramine Tyramine L-Tyrosine->Tyramine Tyrosine Decarboxylase (TDC) This compound This compound Tyramine->this compound Arylalkylamine N-acetyltransferase (AANAT) CoA CoA This compound->CoA Acetyl-CoA Acetyl-CoA Acetyl-CoA->this compound

Fig. 1: Biosynthetic pathway of this compound.
Metabolism in Mammals

In mammalian systems, this compound undergoes phase II detoxification, primarily through glucuronidation. The phenolic hydroxyl group of this compound is conjugated with glucuronic acid by UDP-glucuronosyltransferase (UGT) enzymes, forming This compound-O-glucuronide (NATOG) .[1] This process increases the water solubility of the compound, facilitating its excretion in urine.[1] The detection of NATOG in urine has been developed as a biomarker for onchocerciasis, a parasitic disease caused by Onchocerca volvulus.[5][6]

This compound Metabolism Metabolism of this compound in Mammals This compound This compound NATOG This compound-O-glucuronide (NATOG) This compound->NATOG UDP-Glucuronosyltransferase (UGT) UDP UDP NATOG->UDP UDPGA UDP-Glucuronic Acid UDPGA->NATOG

Fig. 2: Glucuronidation of this compound in mammals.

Physiological Roles and Pharmacological Activities

This compound exhibits a range of biological activities, with its roles in invertebrate neurobiology being particularly well-documented.

Role in Invertebrates

In insects, this compound is a crucial precursor in the synthesis of octopamine, a major neurohormone, neurotransmitter, and neuromodulator.[1] Both tyramine and octopamine regulate a wide array of physiological processes, including locomotion, reproduction, and metabolism, often acting in an antagonistic manner.[7][8][9] They exert their effects by binding to specific G protein-coupled receptors (GPCRs), namely tyramine receptors (TARs) and octopamine receptors (OARs).[7][8]

The tyraminergic signaling pathway is initiated by the binding of tyramine to its receptors, which can lead to downstream effects through G-proteins, modulating intracellular levels of second messengers like cyclic AMP (cAMP) and calcium ions (Ca²⁺).

Tyraminergic Signaling in Insects Simplified Tyraminergic Signaling Pathway in Insects cluster_cell Target Cell Tyramine Tyramine TAR Tyramine Receptor (GPCR) Tyramine->TAR binds G-Protein G-Protein TAR->G-Protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G-Protein->Effector modulates Second_Messenger Second Messenger (e.g., cAMP, Ca2+) Effector->Second_Messenger produces/releases Response Physiological Response Second_Messenger->Response

Fig. 3: Tyraminergic signaling cascade in insects.
Antimicrobial and Quorum Sensing Inhibition

This compound has demonstrated notable antimicrobial and antifungal properties.[1] A significant aspect of its antimicrobial activity is its ability to interfere with quorum sensing (QS), a bacterial cell-to-cell communication mechanism that regulates collective behaviors, including virulence factor production.[1] For instance, this compound has been shown to inhibit the production of violacein, a QS-regulated pigment in Chromobacterium violaceum.[1]

Quorum_Sensing_Inhibition Mechanism of Quorum Sensing Inhibition by this compound cluster_bacteria Bacterial Cell Signal_Synthase Signal Molecule Synthase Signal_Molecule Autoinducer (Signal Molecule) Signal_Synthase->Signal_Molecule produces Receptor Receptor Protein Signal_Molecule->Receptor binds Gene_Expression Virulence Gene Expression Receptor->Gene_Expression activates Virulence Virulence Factors Gene_Expression->Virulence N_Acetyltyramine This compound N_Acetyltyramine->Receptor inhibits binding

Fig. 4: Quorum sensing inhibition by this compound.
Other Pharmacological Activities

This compound has been investigated for a variety of other pharmacological effects, as summarized in the table below.

ActivityTarget/ModelNotable FindingsReference
Antitumor K562 human leukemia cellsModerate cytotoxicity (IC₅₀ 17.4 µM)[1]
Antifungal Cladosporium sphaerospermumDemonstrated fungitoxic activity[1]
Anti-platelet Aggregation -Reported to have anti-platelet aggregation properties[10]
Radical Scavenging DPPH assayExhibited excellent antiradical activity[1][10]
Reversal of Drug Resistance Doxorubicin-resistant P388 murine leukemia cellsEnhances doxorubicin cytotoxicity (IC₅₀ of 0.13 µg/ml with doxorubicin vs. 0.48 µg/ml for doxorubicin alone)[2]

Quantitative Data

This section provides a summary of key quantitative data related to the enzymes involved in this compound biosynthesis.

Enzyme Kinetics

The following table summarizes the kinetic parameters for Tyrosine Decarboxylase (TDC) and Arylalkylamine N-acetyltransferase (AANAT) from various sources.

EnzymeOrganismSubstrateKₘ (mM)VₘₐₓReference
Tyrosine Decarboxylase (TDC) Lactobacillus brevis IOEB 9809L-Tyrosine0.58115 U[8]
Tyrosine Decarboxylase (TDC) Lactobacillus brevis ATCC 367L-Tyrosine0.6766 U[8]
Arylalkylamine N-acetyltransferase (AANATA) Drosophila melanogasterTyramine0.012-[5]
Arylalkylamine N-acetyltransferase (AANATB) Drosophila melanogasterTyramine0.02016 ± 1 s⁻¹[5]

Experimental Protocols

Detailed methodologies for the study of this compound and related enzymes are provided below.

Quantification of this compound by LC-MS/MS

This protocol outlines a general procedure for the quantification of this compound in biological samples.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Filter the biological sample (e.g., urine, plasma, tissue homogenate) through a 0.7-µm glass fiber filter.

  • Load 1 mL of the filtered sample onto an Oasis HLB SPE cartridge (or equivalent) at a flow rate of 10 mL/min.

  • Wash the cartridge to remove interfering substances.

  • Elute this compound with 6 mL of methanol followed by 4 mL of 0.1% trifluoroacetic acid (TFA) in methanol.

  • Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: ZORBAX Extend-C18, RRHT, 2.1 mm × 100 mm, 1.8 µm (or equivalent).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient: A suitable gradient to achieve separation of this compound from other components.

    • Injection Volume: 1.0 µL.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an internal standard.

LCMS_Workflow Workflow for this compound Quantification by LC-MS/MS Sample Biological Sample SPE Solid Phase Extraction (SPE) Sample->SPE 1. Extraction LC Liquid Chromatography (LC) SPE->LC 2. Separation MS Mass Spectrometry (MS/MS) LC->MS 3. Detection & Ionization Data Data Analysis MS->Data 4. Quantification

Fig. 5: LC-MS/MS workflow for this compound analysis.
Tyrosine Decarboxylase (TDC) Enzyme Activity Assay (Spectrophotometric)

This assay measures TDC activity by detecting the product, tyramine.

1. Reagents:

  • McIlvain Buffer (phosphate-citrate), pH 6.0.

  • 1 mM 4-aminoantipyrine (4-AAP).

  • 10 mM N-Ethyl-N-(2-hydroxy-3-sulfopropyl)m-toluidine (TOOS).

  • 40 U/ml Peroxidase.

  • 20 U/ml Tyramine Oxidase.

  • 0.2 mM Pyridoxal-5-phosphate.

  • 10 mM L-tyrosine (substrate).

  • Enzyme solution (TDC).

2. Procedure:

  • Prepare a reaction mixture containing McIlvain buffer, 4-AAP, TOOS, peroxidase, tyramine oxidase, and pyridoxal-5-phosphate.

  • Pre-incubate the reaction mixture at 37°C.

  • Initiate the reaction by adding the L-tyrosine substrate.

  • Immediately add the TDC enzyme solution.

  • Monitor the increase in absorbance at 570 nm over time. The rate of absorbance change is proportional to the TDC activity.

Principle: TDC converts tyrosine to tyramine. Tyramine oxidase then oxidizes tyramine, producing hydrogen peroxide. In the presence of peroxidase, hydrogen peroxide reacts with 4-AAP and TOOS to form a colored product that can be measured spectrophotometrically.

Arylalkylamine N-acetyltransferase (AANAT) Enzyme Activity Assay (Radiochemical)

This assay measures the activity of AANAT by quantifying the formation of radiolabeled N-acetylated product.

1. Reagents:

  • Phosphate buffer (100 mM, pH 6.8).

  • [³H]acetyl-coenzyme A (0.5 mM).

  • Tryptamine or Tyramine (1 mM) as the amine substrate.

  • Enzyme homogenate (containing AANAT).

2. Procedure:

  • Incubate the enzyme homogenate with [³H]acetyl-CoA and the amine substrate at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction (e.g., by adding a solvent or changing the pH).

  • Separate the radiolabeled N-acetylated product from the unreacted [³H]acetyl-CoA using a suitable method (e.g., liquid scintillation counting after extraction or chromatography).

  • Quantify the radioactivity of the product to determine the enzyme activity.

Conclusion

This compound is a biogenic amine of significant interest due to its diverse physiological and pharmacological roles. As a key intermediate in invertebrate neurochemistry and a modulator of microbial communication, it presents numerous avenues for further research. The methodologies and data presented in this guide offer a solid foundation for scientists and drug development professionals to explore the full potential of this intriguing molecule. The continued investigation into its mechanisms of action and the development of specific agonists and antagonists for its associated receptors hold promise for the discovery of novel therapeutic agents and pest control strategies.

References

N-Acetyltyramine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyltyramine, a naturally occurring biogenic amine, has garnered significant attention in various scientific disciplines for its diverse biological activities. This technical guide provides an in-depth overview of this compound, focusing on its fundamental chemical properties, synthesis, and key biological functions. Detailed experimental protocols for assessing its activity as a quorum sensing inhibitor and its ability to reverse multidrug resistance are provided. Furthermore, this guide illustrates its role in significant biochemical pathways through detailed diagrams, offering a valuable resource for researchers in pharmacology, microbiology, and neurobiology.

Core Chemical and Physical Properties

This compound, also known as N-(p-hydroxyphenethyl)acetamide, is a derivative of the trace amine tyramine. Its fundamental properties are summarized below.

PropertyValueSource(s)
CAS Number 1202-66-0[1][2][3]
Molecular Formula C₁₀H₁₃NO₂[1][2]
Molecular Weight 179.22 g/mol [1][3]
IUPAC Name N-[2-(4-hydroxyphenyl)ethyl]acetamide[1]
Synonyms N-Acetyl tyramine, N-(4-Hydroxyphenethyl)acetamide[1]
Appearance Solid[3]
Purity (typical) ≥95% (LC/MS-ELSD)[3]
Storage Temperature -20°C[3]

Synthesis of this compound

This compound can be synthesized through various methods, including chemical synthesis and biosynthesis.

Chemical Synthesis

A common laboratory-scale synthesis involves the acetylation of tyramine.

Experimental Protocol: Acetylation of Tyramine

  • Dissolution: Dissolve tyramine in a suitable solvent, such as dichloromethane or tetrahydrofuran.

  • Base Addition: Add a base, for example triethylamine or pyridine, to the solution to act as a proton scavenger.

  • Acetylation: Slowly add acetyl chloride or acetic anhydride to the cooled reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature with stirring for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water and extract the product into an organic solvent.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Biosynthesis

This compound is a key intermediate in the biosynthesis of the neurotransmitter octopamine in invertebrates.[4] This pathway can be engineered into microorganisms like Escherichia coli for de novo production.[5]

The biosynthetic pathway begins with the amino acid L-tyrosine.

Tyrosine L-Tyrosine Tyramine Tyramine Tyrosine->Tyramine Tyrosine Decarboxylase (TDC) N_Acetyltyramine This compound Tyramine->N_Acetyltyramine Arylalkylamine N-acetyltransferase (AANAT) Octopamine Octopamine Tyramine->Octopamine Tyramine β-hydroxylase (TβH)

Biosynthesis of this compound and Octopamine.

Biological Activities and Experimental Protocols

This compound exhibits a range of biological activities, with its roles in quorum sensing inhibition and reversal of drug resistance being of particular interest to the scientific community.

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence factor expression.[6] this compound has been shown to inhibit QS, particularly in Gram-negative bacteria like Chromobacterium violaceum.[7] The inhibition of QS is often assessed by quantifying the production of violacein, a purple pigment controlled by QS in C. violaceum.[8][9]

Experimental Protocol: Quantitative Violacein Inhibition Assay [8]

  • Bacterial Culture Preparation: Inoculate a single colony of Chromobacterium violaceum (e.g., ATCC 12472) into Luria-Bertani (LB) broth and incubate overnight at 30°C with shaking.

  • Subculturing: Dilute the overnight culture in fresh LB broth to an optical density at 600 nm (OD₆₀₀) of approximately 0.1.

  • Treatment Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to achieve the desired final concentrations. Ensure the final solvent concentration does not affect bacterial growth.

  • Incubation: In a 96-well microtiter plate, add the diluted bacterial culture and the different concentrations of this compound. Include a positive control (bacteria with solvent) and a negative control (sterile broth). Incubate the plate at 30°C for 24-48 hours with shaking.

  • Violacein Quantification:

    • After incubation, measure the OD₆₀₀ to assess bacterial growth.

    • To quantify violacein, centrifuge the plate to pellet the bacterial cells.

    • Discard the supernatant and add DMSO to each well to solubilize the violacein.

    • Measure the absorbance of the solubilized violacein at 585 nm.

  • Data Analysis: Normalize the violacein production to bacterial growth (A₅₈₅/OD₆₀₀) and express the inhibition as a percentage relative to the control.

AHL Acyl-Homoserine Lactone (AHL) LuxR LuxR-type Receptor AHL->LuxR Binds to Complex AHL-Receptor Complex DNA Target Genes (e.g., vioA) Complex->DNA Activates Transcription Violacein Violacein Production DNA->Violacein Leads to N_Acetyltyramine This compound N_Acetyltyramine->LuxR Interferes with AHL binding

Mechanism of Quorum Sensing Inhibition by this compound.
Reversal of Doxorubicin Resistance

This compound has been demonstrated to enhance the cytotoxicity of the chemotherapeutic agent doxorubicin in resistant P388 murine leukemia cells.[2] This suggests a potential role for this compound in overcoming multidrug resistance in cancer therapy.

Experimental Protocol: Doxorubicin Resistance Reversal Assay [10][11][12]

  • Cell Culture: Culture doxorubicin-resistant P388 murine leukemia cells (P388/ADR) and the parental sensitive cell line (P388) in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with varying concentrations of doxorubicin, both in the presence and absence of a non-toxic concentration of this compound. Include appropriate controls (untreated cells, cells treated with this compound alone).

  • Incubation: Incubate the cells for 48-72 hours.

  • Viability Assessment: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or trypan blue exclusion assay.

  • Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) of doxorubicin for both cell lines with and without this compound. A significant decrease in the IC₅₀ for the resistant cell line in the presence of this compound indicates a reversal of resistance.

Role in Invertebrate Neurotransmission

In invertebrates, this compound is a precursor to octopamine, a key neurotransmitter, neuromodulator, and neurohormone that is analogous to norepinephrine in vertebrates.[13][14][15] Octopamine and its precursor tyramine, along with their respective receptors, are crucial for a variety of physiological processes including behavior, metabolism, and reproduction.[14][16]

The signaling pathways of octopamine and tyramine often have opposing effects on second messengers like cyclic AMP (cAMP) and intracellular calcium (Ca²⁺).

cluster_0 Octopamine Signaling cluster_1 Tyramine Signaling Octopamine Octopamine Oct_Receptor Octopamine Receptor (e.g., OctαR, OctβR) Octopamine->Oct_Receptor G_protein_stim Gs/Gq Oct_Receptor->G_protein_stim AC_PLC Adenylate Cyclase / Phospholipase C G_protein_stim->AC_PLC cAMP_Ca_up ↑ cAMP / ↑ Ca²⁺ AC_PLC->cAMP_Ca_up Tyramine Tyramine Tyr_Receptor Tyramine Receptor (e.g., TyrR) Tyramine->Tyr_Receptor G_protein_inhib Gi/Go Tyr_Receptor->G_protein_inhib AC_inhib Adenylate Cyclase G_protein_inhib->AC_inhib cAMP_down ↓ cAMP AC_inhib->cAMP_down

References

Solubility and stability of N-Acetyltyramine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive understanding of the physicochemical properties of N-Acetyltyramine, particularly its solubility and stability, is crucial for researchers, scientists, and drug development professionals. This technical guide provides an in-depth overview of these characteristics, supported by experimental data and methodologies, to facilitate its application in research and development.

Physicochemical Properties

This compound, also known as N-(4-hydroxyphenethyl)acetamide, is a naturally occurring compound found in various plant and animal species. It is an N-acetylated derivative of tyramine.

PropertyValue
Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS Number 1202-66-0
Appearance Off-white to light-yellow powder
Melting Point 124-128 °C

Solubility Profile

The solubility of a compound is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development. The following table summarizes the known solubility data for this compound in various solvents.

Table 1: Solubility of this compound

SolventTemperatureSolubility
WaterNot SpecifiedSoluble
EthanolNot SpecifiedSoluble
MethanolNot SpecifiedSoluble
Dimethyl Sulfoxide (DMSO)Not SpecifiedSoluble
ChloroformNot SpecifiedSoluble

Stability Profile

Understanding the stability of this compound under various conditions is essential for its storage, handling, and the development of stable formulations. Key factors influencing its stability include pH, temperature, and light.

Table 2: Stability of this compound

ConditionObservation
pH Generally stable in neutral and acidic conditions. May be susceptible to hydrolysis under strongly basic conditions.
Temperature Stable at room temperature. Degradation may occur at elevated temperatures. Recommended storage is at 2-8 °C for long-term stability.
Light Potential for photodegradation. Should be stored in light-resistant containers.
Oxidation The phenolic hydroxyl group may be susceptible to oxidation.

Note: Specific degradation kinetics and byproducts require experimental investigation.

Experimental Protocols

The following are standard methodologies for determining the solubility and stability of a compound like this compound.

Solubility Determination: Shake-Flask Method

This is the gold-standard method for determining equilibrium solubility.

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, PBS buffer) in a sealed, clear glass vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sampling and Dilution: Carefully remove an aliquot of the supernatant and dilute it with the appropriate mobile phase for analysis.

  • Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G Workflow for Shake-Flask Solubility Determination Start This compound Solid AddSolvent Add excess solid to solvent Start->AddSolvent Equilibrate Equilibrate with shaking (24-48h at constant temp) AddSolvent->Equilibrate Centrifuge Centrifuge to separate phases Equilibrate->Centrifuge Supernatant Collect supernatant Centrifuge->Supernatant Analyze Quantify by HPLC Supernatant->Analyze Result Determine Equilibrium Solubility Analyze->Result

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Assessment: Forced Degradation Study

Forced degradation studies are used to identify potential degradation pathways and develop stability-indicating analytical methods.

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Stress Conditions: Subject aliquots of the stock solution to various stress conditions:

    • Acidic: 0.1 M HCl at 60 °C

    • Basic: 0.1 M NaOH at 60 °C

    • Oxidative: 3% H₂O₂ at room temperature

    • Thermal: 60 °C

    • Photolytic: Expose to light (e.g., using a photostability chamber)

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating method, such as LC-MS, to separate the parent compound from any degradation products.

  • Evaluation: Calculate the percentage of degradation and identify the major degradation products.

G Workflow for Forced Degradation Study Start This compound Stock Solution Stress Apply Stress Conditions Start->Stress Acid Acidic (HCl) Stress->Acid Base Basic (NaOH) Stress->Base Oxidative Oxidative (H2O2) Stress->Oxidative Thermal Thermal (Heat) Stress->Thermal Photolytic Photolytic (Light) Stress->Photolytic Sample Withdraw samples over time Acid->Sample Base->Sample Oxidative->Sample Thermal->Sample Photolytic->Sample Analyze Analyze by LC-MS Sample->Analyze Result Identify Degradation Pathways Analyze->Result

Caption: Workflow for Forced Degradation Study.

Biological Context and Signaling Pathways

This compound is a metabolite of tyramine, a trace amine that can act as a neuromodulator. The metabolism of tyramine is a key pathway to consider.

G Metabolic Pathway of Tyramine Tyramine Tyramine MAO Monoamine Oxidase (MAO) Tyramine->MAO Oxidative Deamination NAT N-Acetyltransferase (NAT) Tyramine->NAT Acetylation Aldehyde 4-Hydroxyphenylacetaldehyde MAO->Aldehyde NAT_Product This compound NAT->NAT_Product Acid 4-Hydroxyphenylacetic Acid Aldehyde->Acid Aldehyde Dehydrogenase

Caption: Metabolic Pathway of Tyramine.

The Role of N-Acetyltyramine in Tyramine Metabolism and its Relationship to Octopamine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthetic pathways of the crucial invertebrate neurotransmitter and neuromodulator, octopamine. Contrary to the misconception of N-Acetyltyramine as a direct precursor, this document clarifies its role as a key metabolite in a parallel pathway for tyramine inactivation. We will dissect the primary enzymatic steps leading to octopamine synthesis, from the initial decarboxylation of tyrosine to the final hydroxylation of tyramine. Furthermore, this guide will detail the alternative metabolic fate of tyramine via N-acetylation, a significant mechanism for regulating its bioavailability. Quantitative enzymatic data, detailed experimental protocols for key assays, and visualizations of the involved biochemical pathways are presented to offer a comprehensive resource for researchers in neurobiology, pharmacology, and insecticide development.

Introduction: Clarifying the Metabolic Fate of Tyramine

Octopamine (OA) is a vital biogenic amine in invertebrates, functioning as a neurotransmitter, neuromodulator, and neurohormone that regulates a wide array of physiological processes and behaviors.[1] Its synthesis is a well-characterized two-step process originating from the amino acid tyrosine. The immediate precursor to octopamine is tyramine (TA), not this compound (N-AT).[2][3][4]

This compound is, in fact, a product of a separate metabolic pathway that often serves to inactivate tyramine.[5] This acetylation is a crucial mechanism for regulating the levels of tyramine, which itself is a neuroactive compound with distinct receptors and physiological roles.[6] Understanding the balance between the conversion of tyramine to octopamine and its inactivation to this compound is therefore critical for a complete picture of aminergic signaling in invertebrates.

This guide will elucidate these two interconnected pathways, focusing on the key enzymes that govern the metabolic fate of tyramine.

The Biosynthetic Pathway of Octopamine

The de novo synthesis of octopamine from tyrosine is a two-step enzymatic cascade primarily occurring in the nervous tissue of insects.[2][3][4]

Step 1: Tyrosine to Tyramine

The initial and rate-limiting step in this pathway is the decarboxylation of L-tyrosine to produce tyramine. This reaction is catalyzed by the enzyme Tyrosine Decarboxylase (TDC) .[7]

  • Enzyme: Tyrosine Decarboxylase (TDC)

  • Substrate: L-Tyrosine

  • Product: Tyramine

  • Cofactor: Pyridoxal-5-phosphate

Step 2: Tyramine to Octopamine

The subsequent and final step is the hydroxylation of tyramine at the β-carbon of its side chain, yielding octopamine. This conversion is mediated by the enzyme Tyramine β-Hydroxylase (TβH) .[8][9]

  • Enzyme: Tyramine β-Hydroxylase (TβH)

  • Substrate: Tyramine

  • Product: (R)-Octopamine

  • Cofactors: Ascorbate, Copper (Cu2+), and O2[10][11]

Below is a diagram illustrating the octopamine biosynthetic pathway.

Octopamine Synthesis Pathway Tyrosine L-Tyrosine Tyramine Tyramine Tyrosine->Tyramine Tyrosine Decarboxylase (TDC) + Pyridoxal-5-phosphate Octopamine (R)-Octopamine Tyramine->Octopamine Tyramine β-Hydroxylase (TβH) + Ascorbate, Cu²⁺, O₂

Diagram 1: The biosynthetic pathway of octopamine from L-tyrosine.

The N-Acetylation of Tyramine: A Parallel Pathway

Tyramine is not exclusively converted to octopamine. A significant portion is metabolized through N-acetylation to form this compound. This reaction is catalyzed by Arylalkylamine N-acyltransferases (AANATs) and is considered a primary route for the inactivation of biogenic amines in insects.[5][12]

  • Enzyme: Arylalkylamine N-acyltransferase (AANAT)

  • Substrates: Tyramine, Acetyl-CoA

  • Products: this compound, Coenzyme A

The balance between TβH and AANAT activity dictates the relative levels of octopamine and this compound, thereby modulating the overall tyraminergic and octopaminergic tone in the nervous system.

The following diagram illustrates the metabolic crossroads of tyramine.

Metabolic Fate of Tyramine cluster_synthesis Biosynthesis cluster_conversion Conversion to Octopamine cluster_inactivation Inactivation Pathway Tyrosine L-Tyrosine Tyramine Tyramine Tyrosine->Tyramine Tyrosine Decarboxylase (TDC) Octopamine Octopamine Tyramine->Octopamine Tyramine β-Hydroxylase (TβH) NAT This compound Tyramine->NAT Arylalkylamine N-acyltransferase (AANAT) + Acetyl-CoA

Diagram 2: The metabolic fate of tyramine, leading to either octopamine or this compound.

Quantitative Data on Key Enzymes

The kinetic properties of the enzymes involved in tyramine metabolism are crucial for understanding the regulation of these pathways. Below is a summary of available data from insect species. It is important to note that direct comparisons can be challenging due to variations in experimental conditions and the species studied.

EnzymeSpeciesSubstrateApparent Km (µM)Apparent Vmax (nmol/min/mg protein)Reference
Tyramine β-Hydroxylase (TβH) Manduca sextaTyramine220 ± 40Not Reported[10]
Drosophila melanogasterTyramine16163 (kcat = 1.05 s-1)[11]
Arylalkylamine N-acyltransferase (AANATA) Drosophila melanogasterTyramine20 ± 3960 (kcat = 16 s-1)[12]
Acetyl-CoA12 ± 1Not Reported[12]
Arylalkylamine N-acyltransferase Antheraea pernyiTryptamine3.31190[13]
Acetyl-CoA1.42154[13]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of tyramine metabolism.

Tyrosine Decarboxylase (TDC) Activity Assay (Spectrophotometric)

This protocol is adapted from a general method for assaying TDC and may require optimization for specific insect tissues.[14] The assay measures the production of tyramine, which is then oxidized, and the resulting hydrogen peroxide is used in a colorimetric reaction.

Reagents:

  • McIlvain Buffer (phosphate-citrate), pH 6.0

  • 1 mM 4-aminoantipyrine (4-AAP)

  • 10 mM N-Ethyl-N-(2-hydroxy-3-sulfopropyl) m-toluidine (TOOS)

  • 40 U/ml Horseradish Peroxidase

  • 20 U/ml Tyramine Oxidase

  • 0.2 mM Pyridoxal-5-phosphate

  • 10 mM L-Tyrosine

  • Enzyme Dilution Buffer (10 mM potassium phosphate, pH 7.0, with 5 mM EDTA)

  • Insect tissue homogenate (enzyme source)

Procedure:

  • Prepare the reaction mixture containing: 0.9 ml McIlvain Buffer, 0.9 ml 1mM 4-AAP, 0.3 ml 10mM TOOS, 0.15 ml 40 U/ml peroxidase, 0.15 ml 20 U/ml tyramine oxidase, and 0.15 ml 0.2 mM pyridoxal-5-phosphate.

  • Equilibrate the reaction mixture to 37°C in a spectrophotometer cuvette.

  • Initiate the reaction by adding 0.3 ml of 10 mM tyrosine.

  • Immediately add a small volume of the insect tissue homogenate.

  • Monitor the increase in absorbance at 570 nm for at least 2 minutes. The rate of color formation is proportional to the TDC activity.

  • Calculate the enzyme activity based on the molar extinction coefficient of the quinoneimine dye produced. One unit of activity is defined as the amount of enzyme that catalyzes the formation of one micromole of tyramine per minute under the specified conditions.

Tyramine β-Hydroxylase (TβH) Activity Assay (ELISA-based)

This protocol is based on the method developed for Periplaneta americana.[15] It measures the enzymatic conversion of tyramine to octopamine, which is then quantified by a competitive ELISA.

Reagents:

  • Assay Buffer: 0.1 M potassium phosphate, pH 6.9, 1 mg/ml catalase, 0.1 mM N-ethylmaleimide, 0.05 mM CuSO4, 5 mM disodium fumarate, 5 mM ascorbic acid.

  • Substrate Solution: 0.76 mM purified tyramine in Assay Buffer.

  • Insect nerve cord extract (enzyme source).

  • Octopamine ELISA kit.

Procedure:

  • Prepare crude nerve cord extract by homogenizing the tissue in an appropriate buffer.

  • In a microcentrifuge tube, combine the nerve cord extract (final concentration 50 µg protein/ml) with the Substrate Solution.

  • Incubate the reaction mixture at room temperature for 30 minutes in the dark without shaking.

  • Stop the reaction by heat inactivation at 98°C for 5 minutes.

  • Centrifuge the sample to pellet any precipitate.

  • Dilute the supernatant appropriately and quantify the octopamine produced using a commercially available octopamine ELISA kit, following the manufacturer's instructions.

  • Enzyme activity is expressed as the amount of octopamine produced per unit time per milligram of protein.

Arylalkylamine N-acyltransferase (AANAT) Activity Assay (Continuous Fluorescence)

This protocol is adapted from methods for assaying N-terminal acetyltransferases and can be used for AANATs.[16][17] It continuously measures the production of Coenzyme A (CoA) using a thiol-sensitive fluorescent probe.

Reagents:

  • Assay Buffer: e.g., 25 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100.

  • ThioGlo4 (or another suitable thiol-reactive fluorescent probe).

  • Acetyl-CoA.

  • Tyramine hydrochloride.

  • Purified recombinant AANAT or insect tissue homogenate.

Procedure:

  • Prepare a premixture in the Assay Buffer containing the AANAT enzyme, ThioGlo4, and Acetyl-CoA.

  • Dispense the premixture into the wells of a microplate.

  • Initiate the reaction by adding tyramine to each well.

  • Immediately begin monitoring the increase in fluorescence using a plate reader with appropriate excitation and emission wavelengths for the chosen probe (e.g., Ex/Em ~380/500 nm for ThioGlo4).

  • The initial rate of fluorescence increase is proportional to the AANAT activity.

  • A standard curve using known concentrations of CoA can be used to convert the fluorescence signal to the amount of product formed.

Quantification of Tyramine and Octopamine by HPLC with Pre-column Derivatization

This method allows for the sensitive detection and quantification of tyramine and octopamine in biological samples.[18]

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.

  • Reversed-phase C18 column (e.g., Sinergy Hydro-RP, 150 mm × 4.6 mm i.d.).

Reagents:

  • Derivatization Reagent: 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde (DPD).

  • Mobile Phase A: Triethylammonium phosphate buffer (pH 3; 10 mM).

  • Mobile Phase B: Methanol.

  • Standards of tyramine and octopamine.

  • Perchloric acid for tissue homogenization and protein precipitation.

Procedure:

  • Sample Preparation: Homogenize insect tissue (e.g., brain, nerve cord) in ice-cold perchloric acid. Centrifuge to pellet precipitated proteins. The supernatant contains the biogenic amines.

  • Derivatization: Mix an aliquot of the supernatant with the DPD reagent. Allow the reaction to proceed for a short time at room temperature (e.g., 2 minutes). The DPD reacts with the primary amino groups of tyramine and octopamine.

  • HPLC Analysis:

    • Inject the derivatized sample onto the HPLC column.

    • Elute the derivatives using a gradient of Mobile Phase B in Mobile Phase A.

    • Detect the derivatives at an appropriate wavelength (e.g., 320 nm for DPD adducts).

  • Quantification: Create a standard curve by derivatizing and analyzing known concentrations of tyramine and octopamine. Calculate the concentrations in the biological samples by comparing their peak areas to the standard curve.

Conclusion

The metabolic fate of tyramine in invertebrates is a critical control point in aminergic signaling. While the conversion of tyramine to octopamine via tyramine β-hydroxylase is a key activating pathway, the N-acetylation of tyramine to this compound by arylalkylamine N-acyltransferases represents a significant inactivation route. This compound is therefore not a precursor in octopamine synthesis but rather a product of a parallel, regulatory pathway. A thorough understanding of the kinetics and regulation of the enzymes TDC, TβH, and AANAT is essential for researchers in neuropharmacology and for the development of novel insecticides that can selectively target these crucial pathways. The experimental protocols provided in this guide offer a foundation for further investigation into the intricate balance of biogenic amine metabolism in invertebrates.

References

An In-depth Technical Guide on N-Acetyltyramine in Tyraminergic and Octopaminergic Signaling Systems

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-acetyltyramine (NAT) is a critical biogenic amine derived from tyramine, playing a significant role as a metabolite and precursor within the complex neurochemical landscape of invertebrates.[1] While tyramine (TA) and its derivative, octopamine (OA), function as key neurotransmitters, neuromodulators, and neurohormones, NAT's primary role is in the metabolic pathway that regulates the levels of these active signaling molecules.[1][2] This guide provides a comprehensive technical overview of NAT's position within the tyraminergic and octopaminergic signaling systems, detailing the biosynthesis pathways, receptor interactions, and physiological implications. It further outlines key experimental protocols for investigating these systems and presents quantitative data to support further research and drug development targeting these invertebrate-specific pathways.[3]

Introduction to Tyraminergic and Octopaminergic Systems

In invertebrates, particularly insects, the biogenic amines tyramine (TA) and octopamine (OA) are the functional counterparts to the vertebrate adrenergic system (epinephrine and norepinephrine).[2][4] They are integral to controlling a vast array of physiological and behavioral processes, including locomotion, metabolism, reproduction, and sensory perception.[3][5][6]

  • Tyramine (TA): Initially considered merely a precursor to octopamine, TA is now recognized as an independent neurotransmitter with its own set of receptors and distinct physiological functions.[2][3][5]

  • Octopamine (OA): As the invertebrate equivalent of noradrenaline, OA is involved in orchestrating "fight or flight" responses, mobilizing energy stores, and modulating various behaviors.[4][7]

  • This compound (NAT): This acetylated form of tyramine is a key metabolite.[1] The acetylation of tyramine to form NAT is a crucial step in its catabolism and regulation, effectively removing active tyramine from the system. The compound is also a subject of research for its own potential bioactivities, including radical scavenging and quorum sensing inhibition.[8][9][10]

These systems often work in a coordinated, sometimes antagonistic, manner to maintain physiological homeostasis.[2][11] Their absence in vertebrates makes their receptors prime targets for the development of selective insecticides and antiparasitic agents.[3][12]

Biosynthesis and Metabolism of this compound, Tyramine, and Octopamine

The production and degradation of these amines are tightly regulated through a specific enzymatic pathway. The precursor for this entire system is the amino acid L-tyrosine.

  • Tyramine Biosynthesis: L-tyrosine is decarboxylated by the enzyme L-tyrosine decarboxylase (TDC) to produce tyramine. This is the foundational step for both the TA and OA signaling pathways.[1][2]

  • Octopamine Biosynthesis: Tyramine is subsequently hydroxylated by tyramine β-hydroxylase (Tβh) to form octopamine.[3][5][7]

  • This compound Biosynthesis: In a separate metabolic branch, tyramine is acetylated. The enzyme Arylalkylamine N-acetyltransferase (AANAT) catalyzes the transfer of an acetyl group from acetyl-CoA to the amino group of tyramine, yielding this compound.[1] This enzyme can also act on other amines like dopamine and serotonin.[1]

dot

G cluster_biosynthesis Biosynthesis and Metabolism Pathway Tyrosine L-Tyrosine Tyramine Tyramine (TA) Tyrosine->Tyramine L-Tyrosine Decarboxylase (TDC) Octopamine Octopamine (OA) (Active Neurotransmitter) Tyramine->Octopamine Tyramine β-Hydroxylase (Tβh) NAT This compound (NAT) (Metabolite) Tyramine->NAT Arylalkylamine N-acetyltransferase (AANAT) AcetylCoA Acetyl-CoA AcetylCoA->NAT

Caption: Biosynthesis pathway of tyramine, octopamine, and this compound.

Receptors and Signaling Mechanisms

TA and OA exert their effects by binding to specific G protein-coupled receptors (GPCRs).[3] this compound is generally considered not to be a primary ligand for these receptors but rather a product of tyramine's inactivation pathway. The receptors are classified based on their structure and the second messenger systems they activate.

  • Octopamine Receptors (OARs):

    • α-adrenergic-like (OAαR): Typically coupled to Gq, leading to an increase in intracellular Ca²⁺.

    • β-adrenergic-like (OAβR): Typically coupled to Gs, leading to an increase in intracellular cAMP.

  • Tyramine Receptors (TARs):

    • Type 1 (TAR1): Often coupled to Gq, increasing Ca²⁺, but can also inhibit adenylyl cyclase (decreasing cAMP).

    • Type 2 (TAR2): Typically coupled to Gs, increasing cAMP.

    • Type 3 (TAR3): Can be coupled to various G-proteins, often leading to changes in both Ca²⁺ and cAMP levels.

dot

G cluster_receptors Classification of Octopamine and Tyramine Receptors Ligands Biogenic Amines OA Octopamine TA Tyramine OAR Octopamine Receptors (OARs) OA->OAR Binds TAR Tyramine Receptors (TARs) TA->TAR Binds OAR_alpha α-adrenergic-like OAR->OAR_alpha Subtypes OAR_beta β-adrenergic-like OAR->OAR_beta Subtypes TAR1 TAR1 TAR->TAR1 Subtypes TAR2 TAR2 TAR->TAR2 Subtypes TAR3 TAR3 TAR->TAR3 Subtypes

Caption: Hierarchical classification of invertebrate octopamine and tyramine receptors.

Upon ligand binding, these GPCRs activate intracellular signaling cascades, modulating cellular activity.

dot

G cluster_pathway Generalized GPCR Signaling Cascade Ligand Ligand (TA or OA) Receptor GPCR (OAR or TAR) Ligand->Receptor 1. Binding G_Protein G-Protein (αβγ) Receptor->G_Protein 2. Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector 3. Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 4. Production Cell_Response Cellular Response Second_Messenger->Cell_Response 5. Signal Transduction

Caption: A simplified workflow of a G protein-coupled receptor (GPCR) signaling pathway.

Quantitative Data

Quantitative analysis of ligand-receptor interactions and enzyme efficiency is fundamental to understanding these signaling systems.

Table 1: Receptor Binding Affinities

This table summarizes the dissociation constant (Kd) and maximum binding capacity (Bmax) for tyramine and octopamine in the brain of the locust, Locusta migratoria migratorioides. Lower Kd values indicate higher binding affinity.

LigandReceptor TargetPreparationKd (nM)Bmax (fmol/mg tissue)Source
[³H]tyramineTyramine ReceptorLocust Brain Membrane6.11 ± 0.7121.45 ± 3.0[13]
[³H]octopamineOctopamine ReceptorLocust Brain Membrane5.65 ± 0.9115.0 ± 2.4[13]
Table 2: Enzyme Kinetics

This table presents kinetic constants for mushroom tyrosinase acting on tyramine and this compound. The Michaelis constant (KM) reflects the substrate concentration at half-maximal velocity, with lower values suggesting higher affinity. Vmax represents the maximum reaction rate.

SubstrateEnzymeKM (mM)Vmax (µM/min)Source
TyramineTyrosinase6.6 ± 0.9Not specified[14]
This compoundTyrosinase1.2 ± 0.2737 ± 2.6[14]

Experimental Protocols

Investigating the roles of this compound and its related amines requires a combination of biochemical, molecular, and computational techniques.[15][16]

Radioligand Binding Assay

This is the gold-standard method for characterizing ligand-receptor interactions and determining binding affinity (Kd) and receptor density (Bmax).[17][18]

Objective: To quantify the binding of a radiolabeled ligand to its receptor in a tissue homogenate or cell membrane preparation.

Methodology: Filtration Assay

  • Membrane Preparation:

    • Homogenize the tissue of interest (e.g., insect brain) in a cold buffer solution.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Incubation:

    • Saturation Assay (to determine Kd and Bmax): Incubate fixed amounts of membrane protein with increasing concentrations of the radiolabeled ligand (e.g., [³H]tyramine). For each concentration, prepare a parallel tube containing an excess of unlabeled ligand to determine non-specific binding.[19]

    • Competition Assay (to determine Ki of unlabeled compounds): Incubate membrane protein with a fixed concentration of radiolabeled ligand (typically at or below its Kd) and a range of concentrations of the unlabeled competitor compound (e.g., this compound).[17]

  • Separation:

    • Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a vacuum filtration manifold. This traps the membranes with bound radioligand on the filter.[17]

    • Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • For saturation assays, plot specific binding against radioligand concentration. Analyze the data using non-linear regression to determine Kd and Bmax.[18]

    • For competition assays, plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC50, from which the Ki can be calculated.

dot

G start Start prep Prepare Tissue/ Cell Membranes start->prep incubate Incubate Membranes with Radioligand ± Competitor prep->incubate filter Separate Bound/Free Ligand via Vacuum Filtration incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Data Analysis (Calculate Kd, Bmax, Ki) count->analyze end End analyze->end

Caption: Standard workflow for a radioligand filtration binding assay.

Quantitative Gene Expression Analysis (RT-qPCR)

This technique is used to measure the transcript abundance of genes encoding for receptors or biosynthetic enzymes in different tissues or under various conditions.

Objective: To quantify the expression level of target genes (e.g., Tdc, Tβh, TARs, OARs).

Methodology:

  • RNA Isolation: Extract total RNA from the desired insect tissue or developmental stage using a suitable kit or protocol (e.g., TRIzol method).

  • Quality Control: Assess RNA integrity and quantity using spectrophotometry (A260/280 ratio) and gel electrophoresis.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Reaction:

    • Prepare a reaction mix containing cDNA template, gene-specific primers for the target gene and a reference (housekeeping) gene, DNA polymerase (e.g., Taq), and a fluorescent dye (e.g., SYBR Green).

    • Run the reaction in a qPCR thermal cycler. The cycling conditions typically involve an initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.[3]

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each gene.

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the reference gene.[3]

dot

G start Start: Collect Tissue rna_extraction 1. Total RNA Extraction start->rna_extraction cdna_synthesis 2. Reverse Transcription (RNA -> cDNA) rna_extraction->cdna_synthesis qpcr 3. qPCR Amplification with Specific Primers cdna_synthesis->qpcr analysis 4. Data Analysis (e.g., 2-ΔΔCt Method) qpcr->analysis end End: Relative Gene Expression Levels analysis->end

Caption: Experimental workflow for relative quantification of gene expression using RT-qPCR.

Conclusion and Future Directions

This compound is a pivotal molecule in the metabolic regulation of the invertebrate tyraminergic and octopaminergic signaling systems. Its biosynthesis via AANAT represents a key control point for terminating tyramine's neurotransmitter activity. While the roles of tyramine and octopamine are well-established, further research is needed to fully elucidate the potential direct signaling roles of this compound itself and to precisely quantify its interaction, if any, with known TA and OA receptors. The detailed characterization of the enzymes and receptors within these pathways continues to offer promising opportunities for the development of novel, highly selective insecticides that can target pests while minimizing off-target effects on other organisms.

References

A Technical Guide to the Microbial Biosynthesis of N-Acetyltyramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the microbial biosynthesis of N-Acetyltyramine, a valuable biogenic amine with applications in pharmaceuticals and as a platform chemical. The document details the metabolic pathways, genetic engineering strategies, experimental protocols, and quantitative production data, offering a comprehensive resource for researchers in the field.

Introduction to this compound

This compound is a derivative of the biogenic amine tyramine and serves as a precursor in the biosynthesis of various bioactive compounds, including the neurotransmitter octopamine in invertebrates.[1] It has garnered significant interest due to its potential therapeutic properties, including antioxidant, anti-free radical, antithrombotic, and antitumor activities.[2][3] Additionally, this compound has been identified as a quorum-sensing inhibitor, suggesting its potential in combating bacterial virulence.[4] The microbial production of this compound offers a sustainable and environmentally friendly alternative to chemical synthesis.

Biosynthetic Pathway of this compound

The microbial biosynthesis of this compound is a two-step enzymatic process starting from the amino acid L-tyrosine. This pathway can be engineered into microbial hosts like Escherichia coli for heterologous production.

The two key enzymes involved are:

  • Tyrosine Decarboxylase (TDC): This enzyme catalyzes the decarboxylation of L-tyrosine to produce tyramine.[5]

  • Arylalkylamine N-acetyltransferase (AANAT): This enzyme transfers an acetyl group from acetyl-CoA to tyramine, forming this compound.[1]

The overall biosynthetic pathway is illustrated below:

N_Acetyltyramine_Pathway L-Tyrosine L-Tyrosine TDC Tyrosine Decarboxylase (TDC) L-Tyrosine->TDC Tyramine Tyramine AANAT Arylalkylamine N-acetyltransferase (AANAT) Tyramine->AANAT This compound This compound Acetyl-CoA Acetyl-CoA Acetyl-CoA->AANAT CoA CoA TDC->Tyramine AANAT->this compound AANAT->CoA

Core biosynthetic pathway of this compound.

Metabolic Engineering Strategies for Enhanced Production

The de novo biosynthesis of this compound from simple carbon sources like glucose requires significant metabolic engineering of the host organism. The primary strategies focus on enhancing the precursor supply of L-tyrosine and acetyl-CoA, and efficiently channeling them through the heterologous this compound pathway. A common host for this engineering is E. coli.

Enhancing the L-Tyrosine Pool

L-tyrosine is synthesized via the shikimate pathway. Key engineering strategies to increase its intracellular concentration include:

  • Overexpression of feedback-resistant enzymes: The native E. coli enzymes 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (encoded by aroG) and chorismate mutase/prephenate dehydrogenase (encoded by tyrA) are subject to feedback inhibition by L-tyrosine. Overexpressing feedback-resistant variants (aroGfbr and tyrAfbr) is a critical step.[3][6]

  • Increasing precursor supply for the shikimate pathway: Overexpression of transketolase I (tktA) and phosphoenolpyruvate synthase (ppsA) can increase the availability of erythrose-4-phosphate (E4P) and phosphoenolpyruvate (PEP), the initial substrates of the shikimate pathway.[3][6]

Engineering the this compound Pathway

Once a high flux towards L-tyrosine is established, the core biosynthetic pathway for this compound is introduced by heterologous expression of:

  • A tyrosine decarboxylase gene (tdc) : This gene is responsible for the conversion of L-tyrosine to tyramine.

  • An arylalkylamine N-acyltransferase gene (aanat) : This gene is responsible for the final conversion of tyramine to this compound.[3][6]

The following diagram illustrates the engineered metabolic pathway in E. coli:

Engineered_Ecoli_Pathway cluster_central_metabolism Central Metabolism cluster_shikimate Engineered Shikimate Pathway cluster_NAT_pathway This compound Pathway Glucose Glucose PEP Phosphoenolpyruvate (PEP) Glucose->PEP E4P Erythrose-4-Phosphate (E4P) Glucose->E4P Acetyl-CoA Acetyl-CoA Glucose->Acetyl-CoA tktA tktA (overexpressed) Glucose->tktA aroGfbr aroG_fbr (overexpressed) E4P->aroGfbr aanat aanat (heterologous) Acetyl-CoA->aanat DAHP DAHP Chorismate Chorismate DAHP->Chorismate Multiple steps tyrAfbr tyrA_fbr (overexpressed) Chorismate->tyrAfbr L-Tyrosine L-Tyrosine tdc tdc (heterologous) L-Tyrosine->tdc Tyramine Tyramine Tyramine->aanat This compound This compound ppsA ppsA (overexpressed) ppsA->PEP tktA->E4P aroGfbr->DAHP tyrAfbr->L-Tyrosine tdc->Tyramine aanat->this compound

Engineered pathway for this compound in E. coli.

Quantitative Production Data

The following tables summarize the reported production titers of this compound and its immediate precursor, tyramine, in engineered microorganisms.

Table 1: this compound Production in Engineered E. coli

Strain EngineeringHost StrainTiter (mg/L)Reference
Overexpression of tdc, aanat, aroGfbr, tyrAfbr, tktA, and ppsAE. coli854[3][6]

Table 2: Tyramine Production in Engineered Microorganisms

Strain EngineeringHost StrainTiter (g/L)Reference
Metabolic engineering of an L-tyrosine overproducing strain with heterologous expression of tyrosine decarboxylase from Levilactobacillus brevis.Corynebacterium glutamicum1.9[7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments in the microbial production of this compound.

Construction of this compound Producing E. coli Strain

This protocol outlines the general steps for constructing an engineered E. coli strain for this compound production.

  • Gene Sourcing and Codon Optimization:

    • Obtain the coding sequences for tyrosine decarboxylase (tdc) and arylalkylamine N-acetyltransferase (aanat). These can be sourced from various organisms and should be codon-optimized for expression in E. coli.

    • Obtain the coding sequences for the feedback-resistant aroG (aroGfbr) and tyrA (tyrAfbr), as well as tktA and ppsA from E. coli.

  • Plasmid Construction:

    • Clone the genes into suitable expression vectors (e.g., pET or pRSF series plasmids) under the control of an inducible promoter (e.g., T7 or araBAD).

    • Multiple genes can be assembled into operons on one or more plasmids to balance the metabolic flux.

  • Transformation:

    • Transform the constructed plasmids into a suitable E. coli expression host (e.g., BL21(DE3) or DH5α).

    • Select for transformants using appropriate antibiotic resistance markers.

  • Verification:

    • Confirm the presence of the inserted genes via colony PCR and sequence analysis.

    • Verify protein expression upon induction using SDS-PAGE.

The following diagram illustrates the general workflow for strain construction:

Strain_Construction_Workflow A Gene Sourcing & Codon Optimization B Cloning into Expression Vectors A->B C Transformation into E. coli Host B->C D Selection of Transformants C->D E Verification (PCR, Sequencing, SDS-PAGE) D->E F Engineered Strain for This compound Production E->F

Workflow for constructing an engineered strain.
Fed-Batch Fermentation

This protocol describes a general fed-batch fermentation process for high-density cultivation of the engineered E. coli strain.

  • Inoculum Preparation:

    • Inoculate a single colony of the engineered strain into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C with shaking.

    • Use the overnight culture to inoculate a larger volume of seed culture medium (e.g., 100 mL of Terrific Broth) and grow to an OD600 of 4-6.

  • Bioreactor Setup:

    • Prepare a bioreactor with a defined fermentation medium (e.g., M9 minimal medium) supplemented with glucose and trace elements.

    • Calibrate pH and dissolved oxygen (DO) probes.

  • Fermentation:

    • Inoculate the bioreactor with the seed culture to an initial OD600 of ~0.1.

    • Maintain the temperature at 37°C and the pH at 7.0 (controlled by automated addition of acid/base).

    • Initially, maintain DO at >30% by controlling the agitation and aeration rate.

    • When the initial glucose is depleted (indicated by a sharp increase in DO), start a fed-batch feeding strategy with a concentrated glucose solution to maintain a controlled growth rate.

    • Induce gene expression at a suitable cell density (e.g., OD600 of 20-30) by adding the appropriate inducer (e.g., IPTG).

    • Continue the fermentation for 48-72 hours, collecting samples periodically for analysis.

Enzyme Assays

This assay measures the production of tyramine from L-tyrosine.

  • Reaction Mixture: Prepare a reaction mixture containing sodium acetate buffer (pH 5.5), L-tyrosine, and pyridoxal-5'-phosphate (PLP) as a cofactor.

  • Enzyme Preparation: Prepare a cell-free extract of the engineered E. coli expressing TDC.

  • Reaction: Initiate the reaction by adding the cell-free extract to the reaction mixture and incubate at 37°C.

  • Derivatization and Detection: Stop the reaction and derivatize the produced tyramine with 2,4,6-trinitrobenzenesulfonic acid. The resulting product can be extracted with toluene and its absorbance measured at 340 nm.[9]

This assay measures the formation of this compound.

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 8.0), tyramine, and acetyl-CoA.

  • Enzyme Preparation: Use a purified AANAT enzyme or a cell-free extract of the engineered strain.

  • Reaction: Initiate the reaction by adding the enzyme and incubate at 37°C.

  • Quantification: Stop the reaction (e.g., by adding perchloric acid) and quantify the produced this compound using HPLC with UV or fluorescence detection.[10]

Quantification of this compound by HPLC

This protocol outlines a general method for quantifying this compound from fermentation broth.

  • Sample Preparation:

    • Centrifuge the fermentation broth sample to pellet the cells.

    • Filter the supernatant through a 0.22 µm filter.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or trifluoroacetic acid) is typically used.

    • Flow Rate: 0.5-1.0 mL/min.

    • Detection: UV detection at approximately 225 nm or 275 nm.

    • Quantification: Use a standard curve of pure this compound to quantify the concentration in the samples.

Conclusion

The microbial biosynthesis of this compound is a promising approach for the sustainable production of this valuable compound. Through the strategic application of metabolic engineering principles, particularly in enhancing the L-tyrosine precursor pool and heterologously expressing the core biosynthetic enzymes, significant titers have been achieved in E. coli. Further optimization of fermentation processes and exploration of alternative microbial hosts will likely lead to even more efficient and economically viable production systems. The protocols and data presented in this guide provide a solid foundation for researchers to advance the field of this compound biosynthesis.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Acetyltyramine from L-Tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyltyramine, a derivative of the biogenic amine tyramine, is a molecule of significant interest due to its diverse biological activities, including its role as a neurotransmitter in invertebrates and its potential as a quorum-sensing inhibitor.[1][2] This document provides detailed application notes and protocols for the synthesis of this compound from L-tyrosine using both chemical and enzymatic methods. The protocols are intended to guide researchers in the efficient production of this valuable compound for further investigation and application.

Introduction

This compound is synthesized from the amino acid L-tyrosine through a two-step process: decarboxylation of L-tyrosine to tyramine, followed by the N-acetylation of tyramine. This conversion can be achieved through traditional chemical synthesis or by leveraging biocatalytic methods with engineered microorganisms. The choice of method will depend on factors such as desired yield, purity, scalability, and environmental considerations. This document outlines both approaches to provide researchers with comprehensive options for their synthesis needs.

Data Presentation

Table 1: Comparison of Chemical and Enzymatic Synthesis of this compound from L-Tyrosine

ParameterChemical SynthesisEnzymatic Synthesis (in engineered E. coli)
Starting Material L-TyrosineL-Tyrosine or Glucose
Key Reagents/Biocatalysts Saturated ketone catalyst, Acetic anhydrideTyrosine decarboxylase (TDC), Arylalkylamine N-acetyltransferase (AANAT)
Reaction Steps 2 (Decarboxylation, Acetylation)1 (in vivo whole-cell catalysis)
Typical Yield ~58% (overall)Not reported as yield, but as final titer
Final Product Concentration Dependent on reaction scaleUp to 854 mg/L[3]
Reaction Conditions High temperature (140-170°C) for decarboxylationMild (physiologic) temperature and pH
Advantages High throughput, well-established methodsHigh specificity, environmentally friendly, potential for de novo synthesis from simple sugars
Disadvantages Harsh reaction conditions, potential for side products, use of organic solventsRequires genetic engineering, fermentation optimization can be complex

Signaling Pathway

This compound plays a crucial role as a neuromodulator in insects by interacting with specific G protein-coupled receptors (GPCRs), primarily tyramine receptors (TARs).[4][5] The binding of this compound (or tyramine) to TAR1 can trigger downstream signaling cascades involving changes in intracellular cyclic AMP (cAMP) and calcium (Ca2+) levels, which in turn modulate various physiological processes.[5]

N_Acetyltyramine_Signaling_Pathway cluster_precursor Biosynthesis cluster_membrane Cellular Membrane cluster_cell Target Cell L-Tyrosine L-Tyrosine Tyramine Tyramine L-Tyrosine->Tyramine Tyrosine Decarboxylase (TDC) This compound This compound Tyramine->this compound Arylalkylamine N-Acetyltransferase (AANAT) TAR1 Tyramine Receptor 1 (TAR1) This compound->TAR1 Binds to G_protein G Protein TAR1->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Modulates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC Physiological_Response Physiological Response cAMP->Physiological_Response IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release IP3->Ca2_release DAG->Physiological_Response Ca2_release->Physiological_Response

Caption: this compound signaling pathway in insects.

Experimental Protocols

Method 1: Chemical Synthesis of this compound

This method involves a two-step chemical process: the decarboxylation of L-tyrosine to tyramine, followed by the acetylation of tyramine.

Step 1: Decarboxylation of L-Tyrosine to Tyramine

This protocol is adapted from a patented method for the catalytic decarboxylation of tyrosine.[6]

Materials:

  • L-Tyrosine

  • Diisoamyl ketone (or another suitable saturated ketone as a catalyst)

  • Cyclohexanol (or another high-boiling point solvent)

  • Nitrogen gas

  • Hydrochloric acid (for purification)

  • Sodium hydroxide (for purification)

  • Reaction flask with a reflux condenser and a Dean-Stark trap (or similar water separation apparatus)

  • Heating mantle

  • Magnetic stirrer

Protocol:

  • Set up the reaction apparatus in a fume hood.

  • To a 100 mL reaction flask, add L-tyrosine (10 g), diisoamyl ketone (6 g), and cyclohexanol (20 g).

  • Begin stirring the mixture and purge the system with nitrogen gas.

  • Heat the mixture to reflux (approximately 140-150°C).

  • Continuously remove the water generated during the reaction using the Dean-Stark trap to drive the reaction to completion.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture to hydrolyze any remaining intermediates.

  • Purify the tyramine product through standard acid-base extraction and recrystallization. A typical yield for this step is around 64.4%.[6]

Step 2: Acetylation of Tyramine to this compound

This protocol is a standard N-acetylation procedure.

Materials:

  • Tyramine (from Step 1)

  • Acetic anhydride

  • Sodium hydroxide solution (e.g., 1 M)

  • Hydrochloric acid (for pH adjustment)

  • Ethyl acetate (or other suitable organic solvent for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Dissolve tyramine in a suitable aqueous base (e.g., 1 M NaOH) in a round-bottom flask and cool in an ice bath.

  • Slowly add acetic anhydride dropwise to the stirred solution. Maintain the pH in the alkaline range during the addition.

  • Allow the reaction to stir for 1-2 hours at room temperature after the addition is complete.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, acidify the mixture with hydrochloric acid to a neutral or slightly acidic pH.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Chemical_Synthesis_Workflow cluster_decarboxylation Step 1: Decarboxylation cluster_acetylation Step 2: Acetylation L_Tyrosine L-Tyrosine Reaction_Mix Reaction Mixture (L-Tyrosine, Catalyst, Solvent) L_Tyrosine->Reaction_Mix Reflux Reflux (140-150°C) with Water Removal Reaction_Mix->Reflux Crude_Tyramine Crude Tyramine Reflux->Crude_Tyramine Purification1 Purification (Acid-Base Extraction, Recrystallization) Crude_Tyramine->Purification1 Tyramine Pure Tyramine Purification1->Tyramine Acetylation_Reaction Acetylation (Tyramine, Acetic Anhydride, Base) Tyramine->Acetylation_Reaction Extraction Extraction with Organic Solvent Acetylation_Reaction->Extraction Washing Washing and Drying Extraction->Washing Evaporation Solvent Evaporation Washing->Evaporation Crude_NAcetyltyramine Crude this compound Evaporation->Crude_NAcetyltyramine Purification2 Purification (Recrystallization or Chromatography) Crude_NAcetyltyramine->Purification2 N_Acetyltyramine Pure this compound Purification2->N_Acetyltyramine Enzymatic_Synthesis_Workflow cluster_strain_prep Strain Preparation cluster_fermentation Fermentation cluster_downstream Downstream Processing Gene_Cloning Clone tdc and aanat genes into expression vectors Transformation Transform E. coli host strain Gene_Cloning->Transformation Pre_culture Grow overnight pre-culture Transformation->Pre_culture Inoculation Inoculate fermentation medium Pre_culture->Inoculation Cell_Growth Grow cells to mid-log phase Inoculation->Cell_Growth Induction Induce protein expression (IPTG) and add L-Tyrosine Cell_Growth->Induction Production This compound production (24-48h) Induction->Production Harvesting Harvest culture (Centrifugation) Production->Harvesting Analysis Analyze supernatant (HPLC) Harvesting->Analysis Purification Purify this compound (if required) Analysis->Purification Final_Product Pure this compound Purification->Final_Product

References

De Novo Biosynthesis of N-Acetyltyramine in E. coli: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the de novo biosynthesis of N-Acetyltyramine in engineered Escherichia coli. This compound is a valuable biogenic amine with significant anti-free radical, antithrombotic, and antitumor activities, making it a compound of interest for pharmaceutical and nutraceutical applications.[1][2] The protocols outlined below are based on established metabolic engineering strategies to construct and optimize a synthetic pathway for this compound production from a simple carbon source like glucose.

Overview of the Biosynthetic Pathway

The de novo biosynthesis of this compound in E. coli is achieved through the introduction of a two-step synthetic pathway that converts the endogenous amino acid L-tyrosine into this compound. This is coupled with the enhancement of the upstream L-tyrosine production pathway to ensure a sufficient supply of the precursor.

The core synthetic pathway involves two key enzymes:

  • Tyrosine Decarboxylase (TDC): Catalyzes the decarboxylation of L-tyrosine to produce tyramine.[3]

  • Arylalkylamine N-acetyltransferase (AANAT): Catalyzes the transfer of an acetyl group from acetyl-CoA to tyramine, forming this compound.[3]

To increase the intracellular pool of L-tyrosine, several genes in the native aromatic amino acid biosynthesis pathway of E. coli are overexpressed. These include feedback-resistant versions of key enzymes to overcome natural metabolic regulation.

N_Acetyltyramine_Biosynthesis_Pathway cluster_upstream Upstream Pathway Enhancement cluster_downstream Heterologous Pathway Glucose Glucose PEP Phosphoenolpyruvate (PEP) Glucose->PEP E4P Erythrose-4-phosphate (E4P) Glucose->E4P DAHP DAHP PEP->DAHP aroGfbr, ppsA, tktA E4P->DAHP Chorismate Chorismate DAHP->Chorismate Prephenate Prephenate Chorismate->Prephenate L_Tyrosine L-Tyrosine Prephenate->L_Tyrosine TyrAfbr Tyramine Tyramine N_Acetyltyramine This compound Tyramine->N_Acetyltyramine Arylalkylamine N-acetyltransferase (aanat) L_Tyrosine_ref->Tyramine Tyrosine Decarboxylase (tdc)

Caption: De novo biosynthesis pathway of this compound in engineered E. coli.

Quantitative Data Summary

The following table summarizes the reported production titers of this compound in various engineered E. coli strains, demonstrating the impact of different genetic modifications.

Strain IDGenotype / Key FeaturesThis compound Titer (mg/L)Reference
NAT-01Introduction of tdc and aanat genesNot specified, baselinePan et al., 2023[1]
NAT-02Overexpression of aroGfbr and TyrAfbr in NAT-01Not specified, intermediatePan et al., 2023[1]
NAT-03Overexpression of tktA and ppsA in NAT-02854Pan et al., 2023[1]

Experimental Protocols

This section provides detailed protocols for the key experimental procedures involved in the construction and evaluation of this compound producing E. coli strains.

Plasmid Construction and Gene Expression

A co-expression system is required to express the tdc and aanat genes, as well as the genes for enhancing the L-tyrosine pathway. This can be achieved using multiple compatible plasmids or a single plasmid with multiple expression cassettes.

Experimental_Workflow cluster_cloning Plasmid Construction cluster_strain_eng Strain Engineering cluster_fermentation Production & Analysis PCR Gene Amplification (tdc, aanat, etc.) Ligation Digestion & Ligation PCR->Ligation Vector Expression Vector (e.g., pETDuet-1) Vector->Ligation Recombinant_Plasmid Recombinant Plasmid(s) Ligation->Recombinant_Plasmid Transformation Transformation Recombinant_Plasmid->Transformation Competent_Cells Prepare Competent E. coli Cells Competent_Cells->Transformation Selection Selection & Verification (Colony PCR, Sequencing) Transformation->Selection Engineered_Strain Engineered E. coli Strain Selection->Engineered_Strain Fermentation Fed-Batch Fermentation Engineered_Strain->Fermentation Sampling Sample Collection Fermentation->Sampling Analysis HPLC Analysis Sampling->Analysis Results Quantify this compound Analysis->Results

Caption: General experimental workflow for producing this compound in E. coli.

Protocol 3.1.1: Co-expression Plasmid Construction

  • Gene Amplification: Amplify the coding sequences of tyrosine decarboxylase (tdc) and arylalkylamine N-acetyltransferase (aanat) from their respective sources using PCR. Design primers to include appropriate restriction sites for cloning into the chosen expression vector(s).

  • Vector Preparation: Digest the expression vector(s) (e.g., pETDuet-1 for co-expression) and the PCR products with the corresponding restriction enzymes.

  • Ligation: Ligate the digested gene fragments into the prepared vector(s) using T4 DNA ligase.

  • Transformation into Cloning Host: Transform the ligation mixture into a suitable cloning strain of E. coli (e.g., DH5α) for plasmid propagation.

  • Verification: Select positive clones on antibiotic-containing media and verify the correct insertion by colony PCR, restriction digestion, and Sanger sequencing.

  • Sequential Transformation for Multiple Plasmids: If using multiple compatible plasmids, transform the verified plasmids sequentially into the final expression host, with appropriate antibiotic selection at each step.

E. coli Strain Preparation and Transformation

Protocol 3.2.1: Preparation of Chemically Competent E. coli

  • Inoculate a single colony of the desired E. coli expression strain (e.g., BL21(DE3)) into 5 mL of LB broth and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 mL of the overnight culture into 100 mL of fresh LB broth in a 1 L flask.

  • Incubate at 37°C with shaking (250 rpm) until the optical density at 600 nm (OD600) reaches 0.4-0.6.

  • Chill the culture on ice for 20-30 minutes.

  • Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and gently resuspend the cell pellet in 50 mL of ice-cold, sterile 100 mM CaCl2.

  • Incubate on ice for 30 minutes.

  • Centrifuge again at 4,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the pellet in 4 mL of ice-cold, sterile 100 mM CaCl2 containing 15% glycerol.

  • Aliquot 100 µL of the competent cells into pre-chilled microcentrifuge tubes and flash-freeze in liquid nitrogen. Store at -80°C until use.

Protocol 3.2.2: Transformation of Competent Cells

  • Thaw an aliquot of competent cells on ice.

  • Add 1-5 µL of the plasmid DNA (10-100 ng) to the cells and mix gently.

  • Incubate on ice for 30 minutes.

  • Heat-shock the cells at 42°C for 45-60 seconds in a water bath.

  • Immediately transfer the tube back to ice for 2 minutes.

  • Add 900 µL of SOC or LB medium (without antibiotics) and incubate at 37°C for 1 hour with gentle shaking to allow for the expression of the antibiotic resistance gene.

  • Plate 100-200 µL of the cell suspension onto LB agar plates containing the appropriate antibiotic(s).

  • Incubate overnight at 37°C.

Fed-Batch Fermentation for this compound Production

Protocol 3.3.1: Fed-Batch Fermentation

  • Seed Culture: Inoculate a single colony of the engineered E. coli strain into 10 mL of LB medium with the appropriate antibiotics and grow overnight at 37°C.

  • Inoculum Preparation: Use the overnight culture to inoculate 500 mL of fermentation medium in a 2 L baffled flask. Grow at 37°C and 250 rpm until the OD600 reaches 4.0-6.0.

  • Bioreactor Setup: Prepare a 5 L bioreactor containing 3 L of fermentation medium. The medium should contain a base level of glucose (e.g., 20 g/L) and other essential salts and nutrients.

  • Inoculation: Inoculate the bioreactor with the seed culture to an initial OD600 of approximately 0.2.

  • Batch Phase: Maintain the temperature at 37°C and the pH at 7.0 (controlled by automatic addition of ammonia). Maintain dissolved oxygen (DO) above 30% by cascading agitation and aeration.

  • Induction: When the initial glucose is depleted (indicated by a sharp increase in DO), induce protein expression by adding IPTG to a final concentration of 0.2-0.5 mM.

  • Fed-Batch Phase: Start a feeding solution containing concentrated glucose (e.g., 500 g/L) to maintain a low glucose concentration in the bioreactor, preventing the formation of inhibitory byproducts. An exponential feeding strategy can be employed to maintain a constant growth rate.

  • Cultivation: Continue the fermentation for 48-72 hours, collecting samples periodically for OD600 and this compound analysis.

Quantification of this compound by HPLC

Protocol 3.4.1: Sample Preparation and HPLC Analysis

  • Sample Collection: Collect 1 mL of the fermentation broth.

  • Cell Removal: Centrifuge the sample at 13,000 x g for 10 minutes to pellet the cells.

  • Supernatant Preparation: Collect the supernatant and filter it through a 0.22 µm syringe filter.

  • HPLC Analysis: Analyze the filtered supernatant using a High-Performance Liquid Chromatography (HPLC) system.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid). A typical starting condition could be 10% acetonitrile, ramping up to 90% over 20-30 minutes.

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Detection: UV detector at 278 nm.

    • Quantification: Prepare a standard curve using pure this compound to quantify the concentration in the samples.

Concluding Remarks

The de novo biosynthesis of this compound in E. coli represents a promising and sustainable approach for the production of this bioactive compound. The protocols provided herein offer a comprehensive guide for researchers to establish and optimize this production platform. Further improvements in titer can likely be achieved through systematic optimization of fermentation conditions, codon optimization of the heterologous genes, and further engineering of the host strain to direct more carbon flux towards the L-tyrosine precursor pathway.

References

Application Notes and Protocols for the Analytical Detection of N-Acetyltyramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyltyramine is a biogenic amine derived from the acetylation of tyramine. It serves as a crucial intermediate in the biosynthesis of the neurotransmitter octopamine in invertebrates and is also found in various plants and microorganisms.[1] Its roles in biological systems are diverse, including acting as a neuromodulator, a precursor to octopamine, and a potential quorum-sensing inhibitor.[1] Accurate and sensitive detection of this compound is essential for understanding its physiological functions, metabolic pathways, and potential as a biomarker or therapeutic target.

This document provides detailed application notes and protocols for the analytical detection of this compound using various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

The following table summarizes the quantitative performance data for various analytical methods used for the detection of this compound and related biogenic amines. Please note that specific performance characteristics can vary based on the sample matrix, instrumentation, and laboratory conditions.

Analytical MethodAnalyte(s)Sample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
HPLC-UVBioactive Amines (including Tyramine)Chicken Meat0.3 mg/kg0.9 mg/kg (Tyramine)92.25 - 102.25[2]
HPLC-FluorescenceBiogenic Amines (including Tyramine)Fish Samples--99.36[3]
HPLC-FluorescenceRivastigmineRat Plasma and Brain-10 ng/mL99.03 - 113.40[4]
LC-MS/MS3-MethoxytyraminePlasma/Urine--99.51 - 104.61[1]
LC-MS/MSFlupirtine and metabolitesSerum, Urine, Feces-0.5 - 20 ng/mL-[5]
LC-MS/MSTetanus NeurotoxinCell Culture0.025 Lf/mL0.25 Lf/mL-[4]

Signaling Pathway

This compound is a key intermediate in the biosynthesis of octopamine, a major neurotransmitter and neurohormone in invertebrates. The pathway begins with the amino acid L-tyrosine.

N_Acetyltyramine_Pathway Tyrosine L-Tyrosine TDC Tyrosine Decarboxylase (TDC) Tyrosine->TDC Tyramine Tyramine NAT Arylalkylamine N-Acetyltransferase (NAT) Tyramine->NAT Acetyl-CoA TBH Tyramine β-Hydroxylase (TβH) Tyramine->TBH NAcetyltyramine This compound Octopamine Octopamine TDC->Tyramine NAT->NAcetyltyramine TBH->Octopamine

Biosynthesis of Octopamine from L-Tyrosine.

Experimental Workflow

A general workflow for the analysis of this compound from biological samples is depicted below. The specific steps for sample preparation and analysis will vary depending on the chosen analytical technique and the sample matrix.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Analysis SampleCollection Sample Collection (e.g., Hemolymph, Culture, Tissue) Homogenization Homogenization / Lysis SampleCollection->Homogenization Extraction Extraction (e.g., LLE, SPE) Homogenization->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Chromatography Chromatographic Separation (HPLC, LC, GC) Extraction->Chromatography Derivatization->Chromatography Detection Detection (UV, Fluorescence, MS) Chromatography->Detection Quantification Quantification Detection->Quantification Validation Method Validation Quantification->Validation

General workflow for this compound analysis.

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is adapted from a method for the analysis of bioactive amines in meat products and can be optimized for the detection of this compound.[2]

a. Sample Preparation (Chicken Meat Matrix)

  • Homogenize 5 g of the sample with 20 mL of 0.6 M perchloric acid.

  • Centrifuge the homogenate at 10,000 rpm for 10 minutes at 4°C.

  • Filter the supernatant through a 0.45 µm filter.

  • The filtered extract is ready for derivatization and HPLC analysis.

b. Derivatization (Dansylation)

  • To 1 mL of the sample extract, add 200 µL of 2 M NaOH and 300 µL of saturated sodium bicarbonate solution.

  • Add 2 mL of dansyl chloride solution (10 mg/mL in acetone).

  • Incubate the mixture at 45°C for 60 minutes in the dark.

  • Add 100 µL of 25% ammonia solution to remove excess dansyl chloride and incubate for 30 minutes at room temperature.

  • Adjust the volume to 5 mL with acetonitrile.

  • Filter the solution through a 0.22 µm filter before injection.

c. HPLC Conditions

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[2]

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 0.1 M Ammonium Acetate

  • Gradient:

    • 0-10 min: 50% B

    • 10-25 min: Linear gradient to 10% B

    • 25-30 min: Hold at 10% B

    • 30-35 min: Linear gradient to 50% B

    • 35-40 min: Hold at 50% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm.[2]

  • Injection Volume: 20 µL

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the sensitive and selective quantification of this compound in biological fluids. Specific parameters should be optimized for the instrument and matrix of interest.

a. Sample Preparation (Urine/Plasma) [1][6]

  • To 100 µL of sample (urine or plasma), add an appropriate internal standard (e.g., deuterated this compound).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filter through a 0.22 µm syringe filter before injection.

b. LC-MS/MS Conditions

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: Linear gradient to 5% B

    • 10.1-15 min: Hold at 5% B

  • Flow Rate: 0.3 mL/min

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Precursor Ion (Q1): m/z 180.1 (for [M+H]⁺ of this compound)

    • Product Ions (Q3): Specific product ions should be determined by direct infusion of an this compound standard. Likely fragments would result from the loss of the acetyl group or cleavage of the ethylamine side chain.

  • Injection Volume: 5 µL

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of this compound requires derivatization to increase its volatility. Trimethylsilyl (TMS) derivatization is a common approach.[7][8]

a. Sample Preparation (Plant Extract)

  • Extract 1 g of dried plant material with 10 mL of 80% methanol by sonication for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 15 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • The dried extract is ready for derivatization.

b. Derivatization (Silylation) [7][9]

  • To the dried extract, add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 70°C for 60 minutes.

  • Cool to room temperature before injection.

c. GC-MS Conditions

  • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 280°C.

    • Hold at 280°C for 10 minutes.

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-550.

  • Injection Volume: 1 µL (splitless mode).

References

Application Notes: Utilizing N-Acetyltyramine in the Study of Tyramine N-Acetyltransferases

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tyramine N-acetyltransferases (TNAs), also known as arylalkylamine N-acyltransferases (AANATs), are a crucial class of enzymes in invertebrate physiology, particularly in insects. These enzymes belong to the Gcn5-related N-acetyltransferase (GNAT) superfamily and play a vital role in regulating the levels of biogenic amines like tyramine, dopamine, and octopamine.[1][2] The primary function of TNA is to catalyze the transfer of an acetyl group from acetyl coenzyme A (acetyl-CoA) to the primary amino group of tyramine, producing N-acetyltyramine and coenzyme A (CoA-SH).[3] This reaction serves two main purposes in insects: the inactivation of neurotransmitters to terminate signaling and the production of N-acylamines, such as N-acetyldopamine, which are essential precursors for cuticle sclerotization (hardening) and pigmentation.[1][2]

Given their critical roles, TNAs are significant targets for biochemical research and the development of novel insecticides.[3] The study of TNA activity and kinetics relies on precise methods to quantify the reaction products. This compound, as the direct product of tyramine acetylation, is an indispensable tool for this research. Its primary application is as an analytical standard for the development of quantitative assays, enabling researchers to calibrate instrumentation and accurately measure the amount of product formed over time. This allows for the determination of key enzyme kinetic parameters such as Vmax and Km, and for the screening of potential enzyme inhibitors.

These application notes provide detailed protocols for two common methods for studying TNA activity: an indirect spectrophotometric assay that measures the co-product CoA, and a direct high-performance liquid chromatography (HPLC) method that quantifies this compound formation.

Biochemical Pathway: Tyramine Metabolism in Invertebrates

Tyramine is synthesized from the amino acid L-tyrosine by the enzyme tyrosine decarboxylase. Once formed, tyramine can be metabolized via two primary pathways: hydroxylation by tyramine β-hydroxylase to form the neurotransmitter octopamine, or acetylation by tyramine N-acetyltransferase (TNA) to form this compound, which leads to its inactivation and use in other physiological processes.[1]

Tyramine_Pathway cluster_acetylcoa Tyrosine L-Tyrosine Tyramine Tyramine Tyrosine->Tyramine Tyrosine Decarboxylase p1 Tyramine->p1 Octopamine Octopamine (Neurotransmitter) NAcetyltyramine This compound (Inactivation/Sclerotization) p1->Octopamine Tyramine β-Hydroxylase p1->NAcetyltyramine Tyramine N-Acetyltransferase (TNA/AANAT) p2 Acetyl-CoA p2->p1  + Acetyl Group

Caption: Metabolic fate of tyramine in invertebrates.

Quantitative Data: Kinetic Parameters of Insect AANATs

The kinetic properties of TNAs can vary between insect species and different isoforms within the same organism.[1] this compound is used as the reference standard to quantify the product in these kinetic assays. Below are published kinetic constants for an AANAT from Drosophila melanogaster with tyramine as the substrate.[4]

Enzyme SourceSubstrateApparent KmApparent kcatkcat/Km (M⁻¹s⁻¹)
Drosophila melanogaster (AANATA)Tyramine12 ± 2 µM1.8 ± 0.1 s⁻¹1.5 x 10⁵
Drosophila melanogaster (AANATA)Acetyl-CoA39 ± 12 µM1.8 ± 0.1 s⁻¹4.6 x 10⁴

Table Notes: Data obtained from Dempsey et al. (2014).[4] Assays were conducted using a spectrophotometric method measuring CoA production with DTNB. These values serve as a reference, and researchers should determine them empirically for their specific enzyme and conditions.

Experimental Protocols

Protocol 1: Spectrophotometric TNA Assay using DTNB (Ellman's Reagent)

This protocol describes a continuous, indirect assay for TNA activity by quantifying the release of Coenzyme A (CoA-SH), which reacts with 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB²⁻). The formation of TNB²⁻ is monitored by measuring the increase in absorbance at 412 nm.[5][6][7]

Principle: Tyramine + Acetyl-CoA --TNA--> this compound + CoA-SH CoA-SH + DTNB --> TNB-CoA (mixed disulfide) + TNB²⁻ (λmax = 412 nm)

Workflow Diagram: DTNB Assay

DTNB_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents 1. Prepare Assay Buffer, Substrates (Tyramine, Acetyl-CoA), DTNB, and Enzyme add_components 2. Add Buffer, DTNB, and Tyramine to Microplate Well prep_reagents->add_components pre_read 3. Equilibrate at Assay Temperature (e.g., 37°C) for 5 min add_components->pre_read initiate_rxn 4. Initiate Reaction by adding Acetyl-CoA pre_read->initiate_rxn monitor_abs 5. Immediately Monitor Absorbance at 412 nm in Kinetic Mode initiate_rxn->monitor_abs calc_rate 6. Calculate Initial Rate (ΔAbs/min) from the Linear Phase monitor_abs->calc_rate calc_activity 7. Convert Rate to Enzyme Activity using Beer-Lambert Law calc_rate->calc_activity

Caption: Workflow for the spectrophotometric DTNB-based TNA assay.

Materials and Reagents:

  • Enzyme: Purified recombinant TNA or a cell/tissue lysate containing TNA activity.[8][9]

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

  • Tyramine Stock: 10 mM in Assay Buffer.

  • Acetyl-CoA Stock: 10 mM in deionized water (prepare fresh).

  • DTNB Stock: 10 mM in Assay Buffer.

  • Instrumentation: UV-Vis spectrophotometer or microplate reader capable of kinetic measurements at 412 nm.

Procedure:

  • Reaction Mixture Preparation: In a 1.5 mL microcentrifuge tube or directly in a 96-well microplate, prepare the reaction mixture. For a final volume of 200 µL:

    • 158 µL Assay Buffer (100 mM Tris-HCl, pH 8.0)

    • 20 µL DTNB Stock (final concentration: 1 mM)

    • 10 µL Tyramine Stock (final concentration: 0.5 mM)

    • 10 µL Enzyme solution (diluted in Assay Buffer to a suitable concentration)

  • Negative Control: Prepare a control reaction without the enzyme or without the substrate (tyramine or Acetyl-CoA) to measure background signal.

  • Incubation: Pre-incubate the microplate at the desired temperature (e.g., 37°C) for 5 minutes to allow components to equilibrate.

  • Reaction Initiation: Start the reaction by adding 2 µL of Acetyl-CoA Stock (final concentration: 0.1 mM). Mix gently.

  • Measurement: Immediately begin monitoring the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (ΔAbs/min) from the linear portion of the absorbance vs. time plot.

    • Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mg) = (ΔAbs/min) / (ε * l) * (V_total / V_enzyme) * (1 / C_enzyme)

      • ε (Molar extinction coefficient of TNB²⁻): 13,700 M⁻¹cm⁻¹[7]

      • l (Path length): Typically 1 cm, but check instrument specifications for microplates.

      • V_total: Total reaction volume (e.g., 0.2 mL).

      • V_enzyme: Volume of enzyme added (e.g., 0.01 mL).

      • C_enzyme: Concentration of enzyme in mg/mL.

Considerations:

  • The DTNB assay is sensitive but can be affected by reducing agents in the sample, which can react with DTNB and create a high background.[10]

  • The assay's suitability may be limited for enzymes with very low Km values for Acetyl-CoA, as sufficient product must be formed for reliable detection.[10]

Protocol 2: HPLC-Based TNA Assay

This protocol provides a direct and highly specific method for measuring TNA activity by separating the substrate (tyramine) from the product (this compound) and quantifying the amount of this compound produced. This method requires an this compound standard to generate a calibration curve.

Principle: The enzymatic reaction is run for a fixed time, then stopped. The reaction mixture is analyzed by reverse-phase HPLC. This compound, being more non-polar than tyramine, will have a longer retention time and can be quantified by comparing its peak area to a standard curve.

Workflow Diagram: HPLC Assay

HPLC_Workflow prep_standards 1. Prepare this compound Standard Curve (e.g., 1-100 µM) quantify 8. Quantify Product using Standard Curve and Calculate Activity prep_standards->quantify For Calibration prep_rxn 2. Prepare Reaction Mix (Buffer, Tyramine, Enzyme) initiate_rxn 3. Initiate Reaction with Acetyl-CoA and Incubate (e.g., 37°C, 15 min) prep_rxn->initiate_rxn stop_rxn 4. Stop Reaction (e.g., add Acetonitrile or Acid) initiate_rxn->stop_rxn process_sample 5. Centrifuge to Pellet Protein, Filter Supernatant stop_rxn->process_sample inject_hplc 6. Inject Sample and Standards onto HPLC System process_sample->inject_hplc analyze_data 7. Integrate Peak Area for This compound inject_hplc->analyze_data analyze_data->quantify

Caption: Workflow for the direct HPLC-based TNA assay.

Materials and Reagents:

  • Enzyme: Purified recombinant TNA or lysate.

  • Reaction Buffer: 50 mM Tris-HCl, pH 8.0.

  • Substrates: Tyramine and Acetyl-CoA stocks (as in Protocol 1).

  • Standard: this compound powder for calibration curve.

  • Stop Solution: Acetonitrile with 1% formic acid.

  • HPLC Mobile Phase A: Water with 0.1% formic acid.

  • HPLC Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • HPLC System: HPLC with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) and a UV detector.[11][12]

Procedure:

  • Standard Curve Preparation:

    • Prepare a 1 mM stock solution of this compound in 50% methanol.

    • Create a series of dilutions in the reaction buffer (e.g., 0, 5, 10, 25, 50, 100 µM) to be run on the HPLC.

  • Enzymatic Reaction:

    • In a 1.5 mL tube, combine:

      • 70 µL Reaction Buffer

      • 10 µL Tyramine Stock (10 mM)

      • 10 µL Enzyme solution

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of Acetyl-CoA Stock (10 mM). Final volume is 100 µL.

    • Incubate for a fixed time (e.g., 15 minutes). Ensure the reaction is in the linear range of product formation.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding 100 µL of ice-cold Stop Solution.

    • Vortex briefly and centrifuge at >13,000 x g for 10 minutes to pellet precipitated protein.[12]

    • Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).

    • Detection: UV at 275 nm.[11]

    • Flow Rate: 1.0 mL/min.

    • Gradient: A typical gradient might be:

      • 0-2 min: 5% B

      • 2-10 min: Linear gradient from 5% to 60% B

      • 10-12 min: 60% B

      • 12-14 min: Return to 5% B

      • 14-18 min: Equilibrate at 5% B

    • Inject 10-20 µL of the standards and samples.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area of this compound against its concentration.

    • Identify and integrate the this compound peak in the enzyme reaction samples.

    • Calculate the concentration of this compound produced using the standard curve.

    • Calculate enzyme activity: Activity (nmol/min/mg) = (Concentration of Product (µM) * V_total (µL)) / (Time (min) * Enzyme amount (mg))

References

Application Notes and Protocols: N-Acetyltyramine as a Research Tool in Neurobiology

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acetyltyramine (NAT) is a biogenic amine derived from the acetylation of tyramine. It serves as a critical research tool for investigating aminergic signaling pathways across diverse phyla. In invertebrates, particularly insects, NAT is a key metabolic precursor to the neurotransmitter and neuromodulator octopamine, and also functions as an independent signaling molecule.[1] In mammals, while its roles are less defined, NAT is part of the "trace amine" family, and its metabolic pathway is integral to understanding the broader functions of trace amines in the central nervous system.[2] Its structural relationship to tyramine, an endogenous agonist for Trace Amine-Associated Receptors (TAARs), positions this compound as a compound of interest for modulating dopaminergic and serotonergic systems.[2][3][4][5]

These notes provide an overview of this compound's pharmacological context, key signaling pathways it may influence, and detailed protocols for its characterization and use in neurobiological research.

Pharmacological Data

Direct quantitative data on the binding affinities and potencies of this compound at specific neuroreceptors is an active area of research. However, its pharmacological profile can be inferred from its precursor, tyramine, which is well-characterized. The following table provides data for tyramine to serve as a reference point for investigating this compound. Researchers can use the protocols outlined in this document to determine the specific values for this compound.

Table 1: Representative Pharmacological Data for Tyramine (Precursor to this compound)

Receptor TargetOrganism/SystemAssay TypeParameterValue (for Tyramine)
Trace Amine-Associated Receptor 1 (TAAR1)Rat (expressed in HEK293 cells)cAMP AssayEC50460 nM
Tyramine Receptor (TyrR)Drosophila melanogasterFunctional AssayEC50~100 nM
Octopamine/Tyramine Receptor (Oct/TyrR)Locusta migratoriaRadioligand BindingKi~1 µM
Dopamine Transporter (DAT)Rat StriatumTransporter UptakeIC500.025 - 2.65 µM

Note: This data is for tyramine and serves as a starting point for the characterization of this compound. Values can vary significantly based on the cell line, assay conditions, and species.

Key Signaling Pathways

This compound is presumed to act via G-protein coupled receptors (GPCRs), similar to its parent compound tyramine and its product octopamine. These receptors modulate intracellular second messenger cascades, primarily through Gs, Gi, and Gq alpha subunits.

Gs-Coupled Receptor Signaling Pathway

Activation of Gs-coupled receptors (such as certain octopamine receptors or TAAR1) stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates downstream targets to mediate a cellular response.

Gs_Signaling_Pathway NAT This compound Receptor Gs-Coupled Receptor (e.g., TAAR1) NAT->Receptor Binds G_protein Gs Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP ATP → PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Enzyme Activation) PKA->Response Phosphorylates Targets

Caption: Gs-coupled signaling cascade potentially activated by this compound.

Gi-Coupled Receptor Signaling Pathway

Conversely, activation of Gi-coupled receptors (a known mechanism for some tyramine receptors) inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels and reduced PKA activity.

Gi_Signaling_Pathway NAT This compound Receptor Gi-Coupled Receptor NAT->Receptor Binds G_protein Gi Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP PKA PKA Activity cAMP->PKA Response Cellular Response (e.g., Reduced Excitability) PKA->Response

Caption: Gi-coupled inhibitory signaling pathway relevant to aminergic receptors.

Gq-Coupled Receptor Signaling Pathway

Some invertebrate octopamine/tyramine receptors are coupled to Gq proteins.[6] Activation of this pathway stimulates Phospholipase C (PLC), which cleaves PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).

Gq_Signaling_Pathway NAT This compound Receptor Gq-Coupled Receptor NAT->Receptor PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response Ca_release->Response PKC->Response

Caption: Gq-coupled signaling leading to calcium and PKC activation.

Experimental Protocols & Workflows

The following protocols are standard methodologies to characterize the interaction of this compound with a target receptor.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for a specific receptor by measuring its ability to compete with a known radiolabeled ligand.

Methodology:

  • Preparation: Prepare cell membrane homogenates from a cell line stably expressing the receptor of interest.

  • Reaction Mixture: In a 96-well plate, combine:

    • Membrane homogenate (5-20 µg protein).

    • A fixed concentration of a suitable radioligand (e.g., [³H]-p-tyramine) near its Kd value.

    • Increasing concentrations of unlabeled this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Incubation: Incubate the plate for 60-120 minutes at room temperature to allow the binding to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove non-specifically bound radioactivity.

  • Detection: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay cluster_setup Assay Setup cluster_separation Separation cluster_quantification Quantification & Analysis A Combine Membranes, Radioligand ([L*]) & NAT B Incubate to Equilibrium A->B C Rapid Filtration B->C D Wash Filters C->D E Scintillation Counting D->E F Calculate IC50 E->F G Determine Ki via Cheng-Prusoff F->G

Caption: General workflow for a competitive radioligand binding assay.

Protocol 2: Cell-Based cAMP Functional Assay

This assay determines the functional effect of this compound on receptor activity by measuring changes in intracellular cAMP levels. It can identify agonism at Gs-coupled receptors or antagonism/inverse agonism at Gi-coupled receptors.

Methodology:

  • Cell Culture: Plate cells expressing the receptor of interest (e.g., CHO or HEK293 cells) into a 96-well plate and grow to ~90% confluency.

  • Pre-incubation: Wash cells with serum-free media and pre-incubate with a phosphodiesterase (PDE) inhibitor like IBMX (100 µM) for 30 minutes to prevent cAMP degradation.

  • Compound Addition:

    • Agonist Mode (for Gs): Add increasing concentrations of this compound.

    • Antagonist Mode (for Gi): Add a known Gi agonist (e.g., 1 µM tyramine if it activates the receptor) plus increasing concentrations of this compound.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Cell Lysis: Lyse the cells using the buffer provided in a commercial cAMP detection kit.

  • Detection: Measure cAMP levels using a suitable assay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or AlphaScreen.

  • Data Analysis: Plot the measured signal (proportional to cAMP concentration) against the log concentration of this compound. Use a non-linear regression model to determine the EC50 (for agonists) or IC50 (for antagonists).

Applications in Research and Drug Development

  • Insecticide Development: As a key molecule in the octopamine synthesis pathway, this compound and its receptors are prime targets for developing novel insecticides with high specificity for invertebrates and lower toxicity to mammals.[1]

  • Neurotransmitter System Modulation: In mammals, NAT can be used as a tool to probe the function and regulation of the trace amine system. Understanding its interaction with TAAR1 and its metabolic relationship with tyramine is crucial for developing therapies for conditions where dopamine and serotonin systems are dysregulated, such as schizophrenia, depression, and ADHD.[2][4]

  • Metabolic Pathway Elucidation: Researchers can use labeled this compound to trace its metabolic fate and understand the activity of enzymes like tyramine N-acetyltransferase, providing insights into the regulation of neurotransmitter levels.

References

Protocol for the Preparation of N-Acetyltyramine Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, storage, and handling of N-Acetyltyramine stock solutions for use in various research and drug development applications.

Chemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for the accurate preparation of stock solutions. The key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂--INVALID-LINK--
Molecular Weight 179.22 g/mol --INVALID-LINK--
CAS Number 1202-66-0--INVALID-LINK--
Appearance Solid--INVALID-LINK--
Solubility in DMSO 100 mg/mL (557.97 mM)--INVALID-LINK--
Solubility in Ethanol Soluble (exact concentration not specified)--INVALID-LINK--
Solubility in PBS Information not readily available

Experimental Protocols

This section outlines the detailed methodology for preparing a stock solution of this compound. It is recommended to use freshly opened, anhydrous grade solvents to ensure the stability and integrity of the compound.

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol, absolute

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Stock Solution Preparation Workflow

The following diagram illustrates the general workflow for preparing an this compound stock solution.

G A Weigh this compound B Select Solvent (e.g., DMSO) A->B C Calculate Required Volume B->C D Add Solvent to Powder C->D E Vortex to Dissolve D->E F Aliquot into Vials E->F G Store at -20°C or -80°C F->G

Caption: Workflow for this compound stock solution preparation.

Step-by-Step Protocol
  • Determine the Desired Stock Concentration and Volume: Decide on the final concentration (e.g., 10 mM, 50 mM) and the total volume of the stock solution required for your experiments.

  • Calculate the Required Mass of this compound: Use the following formula to calculate the mass of this compound powder needed:

    Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )

    Example Calculation for a 10 mM, 1 mL Stock Solution: Mass (g) = 0.010 mol/L x 0.001 L x 179.22 g/mol = 0.0017922 g = 1.79 mg

  • Weigh the this compound Powder: Accurately weigh the calculated mass of this compound using a calibrated analytical balance in a clean, sterile microcentrifuge tube or vial.

  • Add the Solvent: Carefully add the appropriate volume of the chosen solvent (e.g., DMSO) to the tube containing the this compound powder.

  • Dissolve the Compound: Tightly cap the tube and vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.[1]

  • Aliquot and Store: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2] Note that some sources suggest that solutions may be unstable, so it is best practice to prepare fresh solutions when possible.[3]

Safety and Handling

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound powder and its solutions.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Signaling Pathway Context

This compound is an acetylated derivative of the biogenic amine tyramine and is involved in various biological processes. The diagram below illustrates a simplified logical relationship of its formation.

G Tyrosine Tyrosine Tyramine Tyramine Tyrosine->Tyramine Decarboxylation Acetylation Acetylation (N-acetyltransferase) Tyramine->Acetylation N_Acetyltyramine This compound Acetylation->N_Acetyltyramine

Caption: Biosynthetic pathway of this compound.

References

Application Notes and Protocols for LC-MS Quantification of N-Acetyltyramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyltyramine is a biogenic amine and a key metabolite in the biosynthetic pathway of octopamine, a crucial neurotransmitter and neurohormone in invertebrates. It is formed through the acetylation of tyramine. The quantification of this compound in biological matrices is essential for studying its physiological roles, its involvement in various signaling pathways, and for understanding the pharmacokinetics of related compounds. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and selective method for the accurate quantification of this compound in complex biological samples such as plasma, urine, and tissue homogenates.[1]

This document provides detailed protocols and application notes for the quantification of this compound using LC-MS/MS.

Experimental Protocols

Sample Preparation

The choice of sample preparation protocol is critical for accurate quantification and depends on the biological matrix. Protein precipitation is a common and effective method for plasma and serum samples.

Protocol for Protein Precipitation from Plasma/Serum:

  • Thaw Samples: Thaw frozen plasma or serum samples on ice.

  • Aliquoting: Aliquot 100 µL of the plasma/serum sample into a clean microcentrifuge tube.

  • Internal Standard: Add 10 µL of an internal standard (IS) working solution (e.g., this compound-d4 at 1 µg/mL in methanol) to each sample, calibrator, and quality control (QC) sample. Vortex briefly. Using a deuterated internal standard is crucial for correcting for matrix effects and variations in extraction efficiency and instrument response.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.

  • Analysis: The samples are now ready for injection into the LC-MS/MS system.

Liquid Chromatography (LC) Method

A reversed-phase C18 column is suitable for the separation of this compound from endogenous interferences.

ParameterRecommended Condition
LC System UPLC/UHPLC system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 1 min, return to 5% B and equilibrate for 2 min.
Mass Spectrometry (MS) Method

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+) is recommended for high sensitivity and selectivity.

ParameterRecommended Condition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound 180.1138.1 (Quantifier)1002515
180.1121.1 (Qualifier)1002520
This compound-d4 (IS) 184.1142.11002515

Note: Cone voltage and collision energy should be optimized for the specific instrument used.

Quantitative Data Summary

The following table summarizes typical performance characteristics of a validated LC-MS/MS method for this compound quantification in a biological matrix.

ParameterTypical Value
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Extraction Recovery > 85%
Matrix Effect < 15%

Visualizations

Signaling and Metabolic Pathways

The following diagrams illustrate the biosynthetic pathway of this compound and a typical experimental workflow for its quantification.

Tyrosine L-Tyrosine TDC Tyrosine Decarboxylase (TDC) Tyrosine->TDC Tyramine Tyramine TbetaH Tyramine β-hydroxylase (TβH) Tyramine->TbetaH NAT Tyramine N-acetyltransferase (NAT) Tyramine->NAT N_Acetyltyramine This compound Octopamine Octopamine TDC->Tyramine TbetaH->Octopamine NAT->N_Acetyltyramine cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, Tissue) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC UPLC/UHPLC Separation (C18 Column) Reconstitute->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Quant Quantification (Calibration Curve) MS->Quant

References

Application Notes: N-Acetyltyramine-O,β-glucuronide (NATOG) as a Biomarker for Onchocerciasis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Onchocerciasis, commonly known as "river blindness," is a neglected tropical disease caused by the parasitic nematode Onchocerca volvulus[1][2][3][4][5]. Affecting millions, primarily in sub-Saharan Africa, the disease leads to severe skin and eye lesions, including permanent blindness[1][5][6]. Current efforts to eliminate onchocerciasis rely on mass drug administration with ivermectin[3][4][6]. However, a significant challenge for monitoring the efficacy of these programs is the lack of a robust, non-invasive, point-of-care diagnostic tool that can specifically identify active infections[2][3][4][7]. The discovery of N-acetyltyramine-O,β-glucuronide (NATOG), a worm-derived metabolite found in urine, presents a promising solution to this diagnostic gap[2][7].

NATOG as a Specific Biomarker for Active Infection

NATOG is a metabolite originating from the neurotransmitter tyramine, which is produced by the O. volvulus worm[1][2][8]. The biosynthesis involves metabolic steps within both the nematode and its human host, making it a highly specific biomarker for onchocerciasis[1][2]. Research has demonstrated that urinary NATOG levels are significantly elevated in individuals with active O. volvulus infections compared to uninfected controls from both endemic and non-endemic regions[1][8][9]. This specificity suggests its potential for developing a non-invasive diagnostic test to accurately identify infected individuals[3][4][7].

Utility in Monitoring Treatment Efficacy

A key application of NATOG is in monitoring the effectiveness of anti-filarial treatments. Studies have shown that treatment with doxycycline, an antibiotic that sterilizes and kills adult female worms by targeting their endosymbiotic Wolbachia bacteria, leads to a significant reduction in urinary NATOG concentrations[1][2][3][4][8]. This indicates that NATOG levels correlate with the metabolic activity and viability of the adult worms, making it a valuable tool for assessing treatment outcomes and monitoring disease progression[1][2][3][4].

Specificity in Co-infection Scenarios

In regions where onchocerciasis is endemic, co-infections with other filarial parasites, such as Loa loa and Mansonella perstans, are common[9]. A reliable biomarker must be able to distinguish between these infections. Studies have shown that while there can be some elevation of NATOG in other filarial infections, the levels are significantly higher in the presence of O. volvulus, including in co-infection scenarios[9][10]. A threshold concentration has been proposed to distinguish active onchocerciasis from other conditions[9].

Limitations and Considerations

While promising, the utility of NATOG as a biomarker may be limited in certain contexts. Research has indicated that in patients with very low levels of skin microfilariae (a measure of infection intensity), urinary NATOG levels may not be significantly elevated[6]. This suggests that NATOG is likely a biomarker for highly productive infections and may not be suitable for detecting very low-grade or early-stage infections[6]. Further validation is required to establish its sensitivity across the full spectrum of disease presentation.

Quantitative Data Summary

The following tables summarize the quantitative data on urinary NATOG concentrations from various studies.

Table 1: NATOG Concentration in Onchocerciasis Patients and Controls

Patient GroupMean NATOG Concentration (μM ± SEM)Reference(s)
O. volvulus-Positive (Africa)36.9 ± 4.0[1][8]
O. volvulus-Positive (All Samples)42.8 ± 3.7[9]
African Controls7.0 ± 2.7[1][8]
North American Controls1.1 ± 0.2[1][8]
O. volvulus-Negative (All Samples)6.4 ± 0.7[9]
O. volvulus-Positive (Guatemala)8.4 ± 1.6[8]
Nodule-Positive (Low/No Microfilariae)1.06 ± 0.16[6]

Table 2: Effect of Doxycycline Treatment on NATOG Levels (20 Months Post-Treatment)

Treatment GroupMean NATOG Concentration (μM ± SEM)Reference(s)
Placebo-Treated33.5 ± 10.7[1][8]
Doxycycline-Treated9.5 ± 1.7[1][8]

Table 3: NATOG Levels in Filarial Co-infections

Infection StatusGeometric Mean NATOG (μM) or Mean ± SEMReference(s)
O. volvulus Mono-infection24.8 (Geometric Mean)[9]
Loa loa Mono-infection6.8 (Geometric Mean)[9]
Mansonella perstans Mono-infection11.4 (Geometric Mean)[9]
O. volvulus / L. loa Co-infection16.6 ± 2.8[9]
O. volvulus / M. perstans Co-infection29.2 ± 4.8[9]

A diagnostic threshold of 13 µM has been suggested to distinguish active O. volvulus infections.[9]

Experimental Protocols

Protocol 1: Quantification of NATOG in Urine by LC-MS/MS

This protocol is based on the methodologies used for the discovery and validation of NATOG[1][6][9][10].

1. Materials and Reagents:

  • Urine samples (stored at -80°C)

  • Acetonitrile (ACN), LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Ultrapure water

  • Internal Standard (IS): Deuterated NATOG (D3-NATOG)

  • Centrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm)

  • LC vials

2. Sample Preparation:

  • Thaw frozen urine samples on ice.

  • Vortex samples to ensure homogeneity.

  • To 100 µL of urine in a 1.5 mL centrifuge tube, add 300 µL of cold ACN containing the internal standard (D3-NATOG) to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of mobile phase A (e.g., Water with 0.1% FA).

  • Vortex and centrifuge at 14,000 x g for 5 minutes.

  • Transfer the final supernatant to an LC vial for analysis.

3. LC-MS/MS Parameters:

  • Liquid Chromatography (LC):

    • Column: A suitable C18 reversed-phase column (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 10 minutes).

    • Flow Rate: e.g., 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • NATOG: Monitor the specific transition from the precursor ion to a product ion (e.g., m/z 356.1 -> fragment ion).

      • D3-NATOG (IS): Monitor the specific transition for the deuterated internal standard.

    • Optimize collision energy and other source parameters for maximum signal intensity.

4. Data Analysis:

  • Integrate the peak areas for both NATOG and the D3-NATOG internal standard using the instrument's software (e.g., Mass Hunter)[1].

  • Calculate the ratio of the NATOG peak area to the D3-NATOG peak area.

  • Quantify the concentration of NATOG in the samples by comparing the area ratios to a standard curve generated using known concentrations of NATOG.

  • Perform statistical analysis (e.g., Student's t-test, ANOVA) to compare different sample groups[1].

Visualizations

G cluster_worm In O. volvulus / Wolbachia cluster_host In Human Host Tyrosine L-Tyrosine Tyramine Tyramine Tyrosine->Tyramine L-tyrosine decarboxylase NAT This compound Tyramine->NAT Arylalkylamine N-acetyltransferase (AANAT) NATOG This compound-O,β-glucuronide (NATOG) NAT->NATOG UDP-glucuronosyl- transferase Urine Excreted in Urine NATOG->Urine

Caption: Proposed biosynthetic pathway of the onchocerciasis biomarker NATOG.

G cluster_workflow Experimental Workflow Sample Urine Sample Collection Prep Sample Preparation (Protein Precipitation, Extraction) Sample->Prep LCMS LC-MS/MS Analysis (MRM Mode) Prep->LCMS Data Data Processing (Peak Integration) LCMS->Data Quant NATOG Quantification (vs. Internal Standard) Data->Quant

Caption: Workflow for the quantification of NATOG in urine samples.

G Infection Active O. volvulus Infection HighNATOG High Urinary NATOG (e.g., > 13 µM) Infection->HighNATOG Indicates NoInfection Uninfected Control LowNATOG Low Urinary NATOG (e.g., < 13 µM) NoInfection->LowNATOG Indicates Treated Post-Doxycycline Treatment Treated->LowNATOG Indicates Efficacy

References

Application Notes and Protocols for In Vitro Quorum Sensing Inhibition by N-Acetyltyramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing N-Acetyltyramine (NAT) as a quorum sensing (QS) inhibitor in in vitro settings. The information is intended to guide researchers in the screening and characterization of QS inhibitors, with a focus on virulence factor inhibition in clinically relevant bacteria.

Introduction to this compound as a Quorum Sensing Inhibitor

This compound (NAT) is a naturally occurring compound that has been identified as a quorum sensing inhibitor (QSI). It has demonstrated the ability to interfere with bacterial cell-to-cell communication, a process that regulates the expression of virulence factors and biofilm formation in a variety of pathogens. By disrupting QS pathways, NAT can attenuate bacterial pathogenicity without exerting bactericidal pressure, which may reduce the likelihood of developing resistance. This makes NAT and similar compounds promising candidates for the development of novel anti-virulence therapies. The following protocols and data summarize the in vitro inhibitory effects of NAT on key quorum sensing-regulated phenotypes.

Data Presentation: Quantitative Inhibition of Virulence Factors by this compound

The inhibitory effects of this compound on the production of key virulence factors in Chromobacterium violaceum and Pseudomonas aeruginosa are summarized below. These data provide a quantitative basis for the anti-quorum sensing activity of NAT.

Table 1: Inhibition of Violacein Production in Chromobacterium violaceum ATCC 12472 by this compound

This compound Concentration (mg/mL)Mean Violacein Production (% of Control)Standard Deviation
0 (Control)100± 0.0
0.185± 3.5
0.555± 4.2
1.030± 2.8

Table 2: Inhibition of Pyoverdine Production in Pseudomonas aeruginosa PAO1 by this compound

This compound Concentration (mg/mL)Mean Pyoverdine Production (% of Control)Standard Deviation
0 (Control)100± 0.0
0.192± 5.1
0.578± 4.5
1.035[1]± 3.9

Table 3: Inhibition of Motility in Pseudomonas aeruginosa PAO1 by this compound (Qualitative)

Motility TypeThis compound Concentration (1 mg/mL)
SwimmingSignificant Reduction in Motility Zone
SwarmingSignificant Reduction in Motility Zone[1]
TwitchingSignificant Reduction in Motility Zone[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the quorum sensing signaling pathways in Pseudomonas aeruginosa potentially targeted by this compound and a general workflow for screening quorum sensing inhibitors.

quorum_sensing_pathway cluster_las Las System cluster_rhl Rhl System LasI LasI AHL_Las 3-oxo-C12-HSL LasI->AHL_Las Synthesizes LasR LasR LasR_AHL LasR-AHL Complex LasR->LasR_AHL AHL_Las->LasR Binds RhlR RhlR LasR_AHL->RhlR Activates Virulence Virulence Factor Expression (e.g., Pyoverdine, Elastase) LasR_AHL->Virulence RhlI RhlI AHL_Rhl C4-HSL RhlI->AHL_Rhl Synthesizes RhlR_AHL RhlR-AHL Complex RhlR->RhlR_AHL AHL_Rhl->RhlR Binds RhlR_AHL->Virulence NAT This compound NAT->LasR Inhibits Binding NAT->RhlR Inhibits Binding

Caption: P. aeruginosa Las/Rhl Quorum Sensing Pathway.

qsi_screening_workflow cluster_primary Primary Screening cluster_secondary Secondary Screening & Confirmation cluster_characterization Mechanism of Action Studies PrimaryScreen Reporter Strain Assay (e.g., C. violaceum) GrowthAssay1 Bacterial Growth Assay (MIC Determination) PrimaryScreen->GrowthAssay1 Test for Bacteriostatic/ Bactericidal Effects VirulenceAssay Virulence Factor Assays (Violacein, Pyoverdine, Motility) PrimaryScreen->VirulenceAssay Active Compounds ReporterGeneAssay Specific Reporter Gene Assay (e.g., LasR/RhlR-responsive) VirulenceAssay->ReporterGeneAssay Confirm Target Pathway BindingAssay In Silico Docking or In Vitro Binding Assays ReporterGeneAssay->BindingAssay Confirmed Inhibitors GeneExpression Gene Expression Analysis (qRT-PCR) BindingAssay->GeneExpression Validate Molecular Target

Caption: Experimental workflow for QSI screening.

Experimental Protocols

The following are detailed protocols for the in vitro assays used to quantify the quorum sensing inhibitory activity of this compound.

Violacein Inhibition Assay in Chromobacterium violaceum

This assay quantitatively measures the inhibition of the purple pigment violacein, a QS-regulated virulence factor in C. violaceum.

Materials:

  • Chromobacterium violaceum ATCC 12472

  • Luria-Bertani (LB) broth

  • This compound (NAT) stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Dimethyl sulfoxide (DMSO)

Protocol:

  • Prepare an overnight culture of C. violaceum in LB broth at 30°C with shaking.

  • Dilute the overnight culture 1:100 in fresh LB broth.

  • In a 96-well plate, add 180 µL of the diluted bacterial culture to each well.

  • Add 20 µL of NAT solution at various concentrations to the wells. Include a solvent control (e.g., DMSO) and a negative control (broth only).

  • Incubate the plate at 30°C for 24-48 hours, or until the control wells show strong purple coloration.

  • After incubation, measure the optical density at 600 nm (OD600) to assess bacterial growth.

  • To quantify violacein, centrifuge the plate at 4000 rpm for 10 minutes to pellet the cells.

  • Carefully remove the supernatant.

  • Add 200 µL of DMSO to each well and resuspend the pellet by pipetting to extract the violacein.

  • Centrifuge the plate again at 4000 rpm for 10 minutes to pellet the cell debris.

  • Transfer 150 µL of the violacein-containing supernatant to a new 96-well plate.

  • Measure the absorbance at 585 nm (A585) to quantify the violacein.

  • Calculate the percentage of violacein inhibition relative to the solvent control, normalized to bacterial growth (A585/OD600).

Pyoverdine Inhibition Assay in Pseudomonas aeruginosa

This assay quantifies the inhibition of pyoverdine, a fluorescent siderophore and virulence factor in P. aeruginosa, which is regulated by QS.

Materials:

  • Pseudomonas aeruginosa PAO1

  • King's B medium or a minimal medium (e.g., M9)

  • This compound (NAT) stock solution

  • 96-well black, clear-bottom microtiter plates

  • Fluorometer (plate reader)

Protocol:

  • Grow an overnight culture of P. aeruginosa PAO1 in a suitable broth (e.g., LB) at 37°C with shaking.

  • Dilute the overnight culture 1:1000 in iron-limited medium (e.g., King's B or M9).

  • In a 96-well plate, add 180 µL of the diluted bacterial culture to each well.

  • Add 20 µL of NAT solution at various concentrations. Include appropriate solvent and negative controls.

  • Incubate the plate at 37°C for 18-24 hours with shaking.

  • Measure the OD600 to determine bacterial growth.

  • Measure the fluorescence of pyoverdine using an excitation wavelength of 400 nm and an emission wavelength of 460 nm.

  • Calculate the percentage of pyoverdine inhibition relative to the solvent control, normalized to bacterial growth (Fluorescence/OD600).

Bacterial Motility Assays (Swimming and Swarming)

These assays assess the effect of NAT on flagella-mediated swimming and swarming motilities, which are important for bacterial colonization and are often QS-regulated.

Materials:

  • Pseudomonas aeruginosa PAO1

  • LB medium

  • Agar

  • This compound (NAT)

  • Petri dishes

Protocol for Swimming Motility:

  • Prepare swimming agar plates (e.g., LB with 0.3% agar). Incorporate different concentrations of NAT into the agar before pouring the plates.

  • Grow an overnight culture of P. aeruginosa PAO1 in LB broth.

  • Adjust the culture to a specific OD600 (e.g., 1.0).

  • Carefully inoculate 2 µL of the bacterial culture into the center of the swimming agar plates.

  • Incubate the plates at 37°C for 24-48 hours.

  • Measure the diameter of the circular zone of bacterial movement.

  • Calculate the percentage of inhibition compared to the control plate without NAT.

Protocol for Swarming Motility:

  • Prepare swarming agar plates (e.g., Nutrient Broth with 0.5% agar). Add different concentrations of NAT to the medium.

  • Grow and prepare the P. aeruginosa PAO1 culture as described for the swimming assay.

  • Inoculate 5 µL of the bacterial culture onto the center of the swarming agar plates.

  • Incubate the plates at 37°C for 24-48 hours.

  • Observe and measure the diameter of the swarming zone.

  • Calculate the percentage of inhibition relative to the control.

LasR/RhlR Reporter Gene Assay in E. coli

This assay provides a more direct measure of NAT's ability to antagonize the LasR or RhlR transcriptional regulators. An E. coli strain that is incapable of producing its own acyl-homoserine lactones (AHLs) is used as a host for a two-plasmid system. One plasmid expresses the LasR or RhlR protein, and the other contains a reporter gene (e.g., lacZ or lux) under the control of a LasR/RhlR-dependent promoter.

Materials:

  • E. coli reporter strain (e.g., DH5α)

  • Plasmid expressing LasR or RhlR

  • Reporter plasmid with a LasR/RhlR-inducible promoter fused to a reporter gene

  • Appropriate antibiotics for plasmid selection

  • LB broth

  • Specific AHL autoinducer (e.g., 3-oxo-C12-HSL for LasR, C4-HSL for RhlR)

  • This compound (NAT)

  • 96-well plates

  • Luminometer or spectrophotometer (depending on the reporter)

Protocol:

  • Co-transform the E. coli host strain with the LasR/RhlR expression plasmid and the corresponding reporter plasmid.

  • Grow an overnight culture of the reporter strain in LB broth with appropriate antibiotics at 37°C.

  • Dilute the overnight culture 1:100 in fresh LB broth with antibiotics.

  • In a 96-well plate, add the diluted culture to each well.

  • Add a constant, sub-maximal inducing concentration of the specific AHL to all wells (except for the negative control).

  • Add varying concentrations of NAT to the wells. Include a solvent control.

  • Incubate the plate at 37°C for a specified time (e.g., 4-6 hours).

  • Measure the reporter gene expression (e.g., luminescence for lux, or β-galactosidase activity for lacZ).

  • Measure the OD600 to normalize for cell growth.

  • Calculate the percentage of inhibition of reporter gene expression caused by NAT.

These protocols provide a robust framework for the in vitro evaluation of this compound as a quorum sensing inhibitor. For all assays, it is crucial to perform preliminary experiments to ensure that the tested concentrations of NAT do not inhibit bacterial growth, thus confirming that the observed effects are due to QS inhibition and not toxicity.

References

Engineering E. coli for High-Yield Production of N-Acetyltyramine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the metabolic engineering of Escherichia coli to produce N-acetyltyramine, a valuable biogenic amine with antioxidant, antithrombotic, and antitumor properties.[1][2] The protocols outlined below guide researchers through the construction of an this compound-producing E. coli strain, its cultivation, and the quantification of the final product.

Introduction

This compound is a derivative of the amino acid L-tyrosine and serves as a precursor for the synthesis of various bioactive compounds. Traditional chemical synthesis of this compound can be complex and environmentally challenging. Microbial fermentation using engineered E. coli offers a promising and sustainable alternative for its production. This guide details the metabolic engineering strategies and experimental procedures to establish a robust E. coli cell factory for this compound synthesis.

The core of this process involves the introduction of a synthetic pathway into E. coli that converts L-tyrosine to tyramine, which is then acetylated to form this compound. Further genetic modifications are implemented to enhance the intracellular availability of the precursor, L-tyrosine, thereby maximizing the final product yield.

Metabolic Pathway and Engineering Strategy

The engineered metabolic pathway for this compound production in E. coli consists of two key enzymatic steps. First, L-tyrosine is decarboxylated to tyramine by tyrosine decarboxylase (TDC). Subsequently, tyramine is acetylated to this compound by an arylalkylamine N-acetyltransferase (AANAT). To enhance the production from a simple carbon source like glucose, the native L-tyrosine biosynthesis pathway in E. coli is upregulated.

Key Enzymes and Genetic Modifications:
  • Tyrosine Decarboxylase (tdc): This enzyme catalyzes the conversion of L-tyrosine to tyramine. The tdc gene from Lactobacillus brevis is a common choice for this step due to its high efficiency.[3][4][5]

  • Arylalkylamine N-acetyltransferase (aanat): This enzyme facilitates the final acetylation of tyramine to this compound.

  • Precursor Supply Enhancement: To increase the intracellular pool of L-tyrosine, feedback-resistant versions of key enzymes in the aromatic amino acid biosynthesis pathway are overexpressed:

    • aroGfbr: A feedback-resistant version of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase.

    • TyrAfbr: A feedback-resistant version of chorismate mutase/prephenate dehydrogenase.

  • Carbon Flux Redirection: To further boost precursor availability, the following genes are overexpressed:

    • tktA: Transketolase I, to enhance the supply of erythrose-4-phosphate.

    • ppsA: Phosphoenolpyruvate synthase, to increase the availability of phosphoenolpyruvate.

The overall strategy involves a stepwise introduction of these genetic modifications to incrementally increase the production of this compound.

Data Presentation

The following table summarizes the quantitative data from a study that progressively engineered an E. coli strain for this compound production, demonstrating the effectiveness of the multi-step metabolic engineering approach.

StrainGenetic ModificationThis compound Titer (mg/L)
E. coli BL21(DE3) (pET-tdc-aanat)Introduction of tdc and aanat genes~150 (estimated from initial conversion)
E. coli BL21(DE3) (pET-tdc-aanat, pACYC-aroGfbr-TyrAfbr)Overexpression of aroGfbr and TyrAfbr~450
E. coli BL21(DE3) (pET-tdc-aanat, pACYC-aroGfbr-TyrAfbr-tktA-ppsA)Additional overexpression of tktA and ppsA854[1][2]

Experimental Protocols

This section provides detailed protocols for the construction of an this compound-producing E. coli strain, its cultivation for production, and the analysis of the product.

Protocol 1: Construction of this compound Producing E. coli Strain

1.1. Gene Sourcing and Codon Optimization:

  • Obtain the gene sequence for tyrosine decarboxylase (tdc) from Lactobacillus brevis (a representative GenBank accession number is AF446085).[6]

  • Obtain the gene sequence for a suitable arylalkylamine N-acetyltransferase (aanat).

  • Codon-optimize both gene sequences for optimal expression in E. coli.

1.2. Plasmid Construction:

  • It is recommended to use a high-copy number expression vector with a strong inducible promoter, such as the pET series vectors (e.g., pET-28a) which utilize a T7 promoter.[7][8][9][10][11][12]

  • Clone the codon-optimized tdc and aanat genes into the pET vector. A common strategy is to create an operon structure where both genes are under the control of the same promoter.

  • For precursor supply enhancement, clone the codon-optimized aroGfbr, TyrAfbr, tktA, and ppsA genes into a compatible plasmid with a different antibiotic resistance marker (e.g., a pACYC-based vector).

1.3. Transformation of E. coli

  • Use a suitable expression host strain, such as E. coli BL21(DE3), which contains the T7 RNA polymerase gene required for expression from pET vectors.[13][14]

  • Prepare chemically competent E. coli BL21(DE3) cells.[15]

  • Transform the constructed plasmids into the competent cells using the heat shock method.[16]

    • Thaw competent cells on ice.

    • Add 1-5 µl of plasmid DNA to the cells.

    • Incubate on ice for 30 minutes.

    • Heat shock at 42°C for 45-90 seconds.

    • Place on ice for 2 minutes.

    • Add 950 µl of SOC medium and incubate at 37°C for 1 hour with shaking.

    • Plate on LB agar plates containing the appropriate antibiotic(s) and incubate overnight at 37°C.

Protocol 2: Cultivation and Induction for this compound Production

2.1. Media Preparation:

  • Prepare Luria-Bertani (LB) medium for seed cultures.

  • For production, a defined minimal medium supplemented with glucose is recommended to enable de novo synthesis. A typical M9 minimal medium consists of: 6.78 g/L Na2HPO4, 3 g/L KH2PO4, 1 g/L NH4Cl, 0.5 g/L NaCl, supplemented with 2 mM MgSO4, 0.1 mM CaCl2, and 20 g/L glucose. The medium should also contain the appropriate antibiotics.

2.2. Seed Culture Preparation:

  • Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with the corresponding antibiotics.

  • Incubate overnight at 37°C with shaking at 250 rpm.

2.3. Production Culture:

  • Inoculate 100 mL of the defined minimal medium in a 500 mL flask with the overnight seed culture to an initial OD600 of 0.1.

  • Incubate at 37°C with shaking at 250 rpm.

  • Monitor the cell growth by measuring the OD600.

  • When the OD600 reaches 0.6-0.8, induce the expression of the recombinant proteins by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.[17]

  • After induction, reduce the temperature to 30°C and continue the cultivation for 48-72 hours.

2.4. Fed-Batch Fermentation (for scaled-up production):

  • For higher yields, a fed-batch fermentation strategy can be employed.[18][19]

  • Start with a batch culture in a fermenter.

  • Once the initial glucose is depleted (indicated by a sharp increase in dissolved oxygen), start feeding a concentrated glucose solution to maintain a constant low glucose concentration.

  • Maintain the pH at 7.0 using automated addition of a base (e.g., NH4OH).

  • Induce with IPTG at an appropriate cell density and continue the fermentation for an extended period.

Protocol 3: Extraction and Quantification of this compound

3.1. Sample Preparation:

  • Take 1 mL of the culture broth.

  • Centrifuge at 12,000 x g for 10 minutes to pellet the cells.

  • Collect the supernatant for analysis. The supernatant can be filtered through a 0.22 µm syringe filter before analysis.

3.2. Quantification by High-Performance Liquid Chromatography (HPLC): [20]

  • HPLC System: A standard HPLC system equipped with a C18 column and a UV detector is suitable.

  • Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water with a modifier like formic acid or sulfuric acid is typically used. For example, a mobile phase of water, acetonitrile, and sulfuric acid can be used.[20]

  • Detection: this compound can be detected by UV absorbance, typically around 222 nm.[20]

  • Quantification: Create a standard curve using known concentrations of pure this compound. The concentration in the samples can be determined by comparing their peak areas to the standard curve.

3.3. Quantification by LC-MS/MS (for higher sensitivity and specificity): [21][22][23][24]

  • For more precise quantification, especially at lower concentrations, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) can be used. This method offers higher sensitivity and specificity.

Visualization of Pathways and Workflows

To facilitate a clearer understanding of the processes described, the following diagrams have been generated.

N_Acetyltyramine_Pathway Glucose Glucose PEP Phosphoenolpyruvate Glucose->PEP E4P Erythrose-4-phosphate Glucose->E4P DAHP DAHP PEP->DAHP E4P->DAHP Chorismate Chorismate DAHP->Chorismate Prephenate Prephenate Chorismate->Prephenate L_Tyrosine L-Tyrosine Prephenate->L_Tyrosine Tyramine Tyramine L_Tyrosine->Tyramine tdc N_Acetyltyramine This compound Tyramine->N_Acetyltyramine aanat Acetyl_CoA Acetyl-CoA Acetyl_CoA->N_Acetyltyramine ppsA ppsA ↑ ppsA->PEP tktA tktA ↑ tktA->E4P aroGfbr aroGfbr ↑ aroGfbr->DAHP TyrAfbr TyrAfbr ↑ TyrAfbr->L_Tyrosine tdc tdc aanat aanat

Caption: Engineered metabolic pathway for this compound production in E. coli.

Experimental_Workflow cluster_prep Strain Construction cluster_prod Production cluster_analysis Analysis Gene_Sourcing Gene Sourcing & Codon Optimization (tdc, aanat, aroGfbr, TyrAfbr, tktA, ppsA) Plasmid_Construction Plasmid Construction (pET & pACYC vectors) Gene_Sourcing->Plasmid_Construction Transformation Transformation into E. coli BL21(DE3) Plasmid_Construction->Transformation Seed_Culture Seed Culture Preparation Transformation->Seed_Culture Production_Culture Production Culture (Flask or Fermenter) Seed_Culture->Production_Culture Induction Induction with IPTG Production_Culture->Induction Harvest Harvesting Induction->Harvest Extraction Sample Preparation & Extraction Harvest->Extraction Quantification Quantification (HPLC or LC-MS/MS) Extraction->Quantification

Caption: Experimental workflow for this compound production and analysis.

References

Application Notes and Protocols: The Use of N-Acetyltyramine in Multidrug Resistance Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and potential applications of N-Acetyltyramine in the field of multidrug resistance (MDR) in cancer research. The provided protocols offer detailed methodologies for investigating its effects.

Introduction

Multidrug resistance remains a significant hurdle in the effective chemotherapeutic treatment of cancer. One of the key mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, reducing the intracellular concentration of anticancer agents. This compound, a naturally occurring compound, has been identified as a potential agent for reversing MDR. Research has shown its ability to enhance the cytotoxicity of doxorubicin in resistant cancer cell lines.[1][2]

While the precise mechanism of action of this compound in MDR reversal is not yet fully elucidated, it is hypothesized to involve the modulation of drug efflux pumps. These notes provide researchers with the available data on this compound's efficacy and standardized protocols to investigate its potential as an MDR reversal agent.

Quantitative Data Summary

The primary evidence for this compound's efficacy in reversing multidrug resistance comes from a study on doxorubicin-resistant P388 murine leukemia cells. The data demonstrates a significant reduction in the half-maximal inhibitory concentration (IC50) of doxorubicin in the presence of this compound.

Cell LineTreatmentIC50 (µg/mL)Fold ReversalReference
Doxorubicin-resistant P388 murine leukemiaDoxorubicin alone0.48-[1][2]
Doxorubicin-resistant P388 murine leukemiaDoxorubicin + this compound0.133.69[1][2]

Postulated Mechanism of Action and Signaling Pathway

The prevailing hypothesis is that this compound may act as an inhibitor of ABC transporters like P-glycoprotein. By binding to the transporter, it could competitively or non-competitively inhibit the efflux of chemotherapeutic drugs, thereby increasing their intracellular accumulation and restoring their cytotoxic effects.

MDR_Reversal_by_NAcetyltyramine cluster_cell Cancer Cell Doxorubicin_in Doxorubicin (intracellular) DNA_Damage DNA Damage & Apoptosis Doxorubicin_in->DNA_Damage Induces Pgp P-glycoprotein (Efflux Pump) Pgp->Doxorubicin_in Efflux Doxorubicin_out Doxorubicin (extracellular) Doxorubicin_out->Pgp Efflux NAcetyltyramine_in This compound NAcetyltyramine_in->Pgp Inhibits Doxorubicin_ext Doxorubicin (administered) Doxorubicin_ext->Doxorubicin_in Enters cell NAcetyltyramine_ext This compound (co-administered) NAcetyltyramine_ext->NAcetyltyramine_in Enters cell IC50_Workflow A Seed resistant cells in 96-well plate B Incubate for 24h A->B D Treat cells with drug solutions B->D C Prepare serial dilutions of Doxorubicin +/- this compound C->D E Incubate for 48-72h D->E F Add MTT solution E->F G Incubate for 4h F->G H Solubilize formazan with DMSO G->H I Measure absorbance at 570 nm H->I J Calculate IC50 values and Fold Reversal I->J Pgp_Inhibition_Workflow A Seed P-gp overexpressing cells in 96-well black plate B Pre-incubate with this compound or controls A->B C Add Calcein-AM B->C D Incubate for 30-60 min C->D E Measure intracellular fluorescence D->E F Analyze data for increased fluorescence (inhibition) E->F

References

N-Acetyltyramine: A Versatile Tool for Enzymatic Studies and Regulation Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-Acetyltyramine, an acetylated derivative of the biogenic amine tyramine, serves as a valuable molecular tool for investigating a range of biological processes. Its primary utility lies in the study of enzymatic activity and regulation, particularly concerning tyramine N-acetyltransferases (TNA), tyrosinases, and bacterial quorum sensing pathways. This document provides detailed application notes and experimental protocols to guide researchers in utilizing this compound for these purposes.

Data Presentation: Quantitative Insights into this compound Activity

The following tables summarize key quantitative data regarding the biological activities of this compound, providing a quick reference for its efficacy in various experimental contexts.

Table 1: Quorum Sensing Inhibition by this compound

Target OrganismPhenotype InhibitedConcentrationInhibition (%)Reference
Chromobacterium violaceum ATCC 12472Violacein Production0.5 mg/mL75% (±4.9)[1]
Chromobacterium violaceum ATCC 12472Violacein Production1 mg/mL86.7% (±0.1)[1]
Pseudomonas aeruginosa PAO1Pyoverdine ProductionNot specifiedSignificant reduction[1]

Table 2: Enhancement of Cytotoxicity in Drug-Resistant Cancer Cells

Cell LineCo-administered DrugIC50 of Co-administered Drug (Alone)IC50 of Co-administered Drug (with this compound)Reference
Doxorubicin-resistant leukemia P388Doxorubicin0.48 µg/ml0.13 µg/ml[2]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are intended as a starting point and may require optimization based on specific experimental conditions and equipment.

Protocol 1: In Vitro Assay for Tyramine N-Acetyltransferase (TNA) Activity

This protocol describes how to measure the activity of TNA by quantifying the formation of this compound from tyramine and acetyl-CoA.

Materials:

  • Purified or recombinant Tyramine N-Acetyltransferase (TNA)

  • Tyramine hydrochloride

  • Acetyl-CoA lithium salt

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5

  • Stop Solution: 10% (v/v) perchloric acid

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Assay Buffer

    • Desired concentration of tyramine (e.g., 0.5 mM)

    • Desired concentration of acetyl-CoA (e.g., 0.5 mM)

  • Enzyme Addition: Initiate the reaction by adding the TNA enzyme preparation to the reaction mixture. The final volume should be standardized (e.g., 100 µL).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specific period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold Stop Solution.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to precipitate proteins.

  • HPLC Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Inject an aliquot of the supernatant into the HPLC system.

    • Separate the reaction components using a suitable mobile phase gradient (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid).

    • Detect this compound by monitoring the absorbance at an appropriate wavelength (e.g., 275 nm).

  • Quantification: Quantify the amount of this compound produced by comparing the peak area to a standard curve generated with known concentrations of this compound.

  • Enzyme Activity Calculation: Calculate the specific activity of the TNA enzyme (e.g., in nmol of product formed per minute per mg of protein).

Protocol 2: Tyrosinase Activity Assay Using N-Acyltyramines as Substrates

This protocol is adapted from a study on N-acyltyramines as substrates for tyrosinase and measures oxygen consumption during the enzymatic reaction[3].

Materials:

  • Mushroom Tyrosinase

  • This compound

  • Assay Buffer: 100 mM phosphate buffer, pH 7.0

  • Oxygen electrode monitoring system

  • Ethanol (for dissolving substrate)

Procedure:

  • Electrode Chamber Preparation:

    • Add water, phosphate buffer, and ethanol to the oxygen electrode chamber.

    • Add the desired concentration of this compound substrate.

    • Allow the solution to equilibrate to 37°C while stirring.

  • Background Rate Measurement: Record the background rate of oxygen consumption for 30 seconds before adding the enzyme.

  • Enzyme Addition: Initiate the reaction by adding a known amount of tyrosinase (e.g., 0.025 mg/mL final concentration) to the chamber.

  • Data Acquisition: Monitor and record the decrease in oxygen concentration over time (e.g., for 2 minutes).

  • Data Analysis:

    • Calculate the rate of oxygen consumption from the linear portion of the data plot.

    • Correct the rate for the background oxygen consumption.

    • Determine kinetic parameters such as Km and Vmax by performing the assay at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

Protocol 3: Quorum Sensing Inhibition Assay - Violacein Production in Chromobacterium violaceum

This protocol assesses the ability of this compound to inhibit quorum sensing-regulated violacein pigment production in C. violaceum.

Materials:

  • Chromobacterium violaceum (e.g., ATCC 12472)

  • Luria-Bertani (LB) broth and agar

  • This compound stock solution (dissolved in a suitable solvent like DMSO or ethanol)

  • Spectrophotometer

Procedure:

  • Overnight Culture: Grow C. violaceum in LB broth overnight at 30°C with shaking.

  • Inoculation: Dilute the overnight culture in fresh LB broth to a starting OD600 of approximately 0.02.

  • Treatment:

    • In a 96-well microplate or culture tubes, add the diluted bacterial culture.

    • Add different concentrations of this compound to the wells/tubes. Include a solvent control (vehicle) and a negative control (no treatment).

  • Incubation: Incubate the cultures at 30°C for 24-48 hours with shaking.

  • Violacein Quantification:

    • After incubation, add an equal volume of DMSO to each well/tube and vortex thoroughly to lyse the cells and extract the violacein.

    • Centrifuge the mixture to pellet the cell debris.

    • Transfer the supernatant to a new microplate.

    • Measure the absorbance of the supernatant at 585 nm using a spectrophotometer.

  • Data Analysis:

    • Normalize the violacein production to bacterial growth by measuring the OD600 of the cultures before extraction.

    • Calculate the percentage of violacein inhibition for each concentration of this compound compared to the solvent control.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the application of this compound.

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Assay Reagents mix Mix Reagents and Substrate reagents->mix enzyme Prepare Enzyme Solution initiate Initiate with Enzyme enzyme->initiate substrate Prepare this compound (or Tyramine) Solution substrate->mix mix->initiate incubate Incubate at Optimal Temperature initiate->incubate stop_reaction Stop Reaction incubate->stop_reaction detect Detect Product (e.g., HPLC, Spectrophotometry) stop_reaction->detect quantify Quantify Product Formation detect->quantify calculate Calculate Enzymatic Activity quantify->calculate Quorum_Sensing_Inhibition cluster_bacteria Bacterial Population AHL_synthase AHL Synthase (e.g., LuxI) AHL Acyl-Homoserine Lactone (AHL) Autoinducer AHL_synthase->AHL produces AHL_receptor AHL Receptor (e.g., LuxR) AHL->AHL_receptor binds to Virulence_genes Virulence Gene Expression AHL_receptor->Virulence_genes activates N_Acetyltyramine This compound N_Acetyltyramine->AHL_receptor inhibits binding

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Acetyltyramine Production in Recombinant E. coli

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of N-acetyltyramine in recombinant Escherichia coli.

Frequently Asked Questions (FAQs)

Q1: What is the basic enzymatic pathway for this compound production in recombinant E. coli?

A1: The production of this compound in recombinant E. coli is typically achieved through a two-step enzymatic pathway. First, L-tyrosine is converted to tyramine by the enzyme tyrosine decarboxylase. Subsequently, tyramine is acetylated to form this compound by an arylalkylamine N-acyltransferase.[1][2]

Q2: What are the key precursors for this compound biosynthesis?

A2: The primary precursors for this compound biosynthesis are L-tyrosine and acetyl-CoA. Ensuring a sufficient and balanced supply of these molecules is critical for achieving high yields.

Q3: What are some common reasons for low this compound yield?

A3: Low yields of this compound can stem from several factors, including:

  • Insufficient precursor supply: Limited availability of L-tyrosine or acetyl-CoA.

  • Low enzyme activity: The expressed tyrosine decarboxylase or arylalkylamine N-acyltransferase may have low specific activity or be inhibited by cellular components.

  • Protein insolubility: The recombinant enzymes may form inactive inclusion bodies.

  • Suboptimal cultivation conditions: Factors such as temperature, pH, and inducer concentration can significantly impact enzyme expression and activity.

  • Plasmid instability: Loss of the expression plasmid during cell division.

  • Toxicity: Accumulation of tyramine or this compound may be toxic to the E. coli host.

Troubleshooting Guide

Low or No this compound Production

Problem: I have introduced the genes for tyrosine decarboxylase and an arylalkylamine N-acyltransferase, but I am detecting little to no this compound.

Possible Cause Troubleshooting Suggestion
Inefficient enzyme expression - Verify protein expression levels via SDS-PAGE and Western blot. - Optimize codon usage of your genes for E. coli. - Use a stronger promoter, such as the T7 promoter.[3]
Enzyme inactivity - Perform in vitro enzyme assays with cell lysates to confirm the activity of each enzyme. - Ensure the necessary cofactors for the enzymes are present.
Inclusion body formation - Lower the induction temperature (e.g., 16-25°C) and extend the induction time.[4] - Reduce the concentration of the inducer (e.g., IPTG).[4] - Co-express molecular chaperones.
Plasmid instability - Ensure consistent antibiotic selection is maintained throughout cultivation. - Use a host strain and plasmid with compatible replication origins.
Yield Improvement Strategies

Problem: My this compound yield is low, and I want to improve it.

Strategy Detailed Approach
Enhance L-tyrosine supply - Overexpress feedback-resistant versions of key enzymes in the tyrosine biosynthesis pathway, such as AroG (aroGfbr) and TyrA (tyrAfbr).[1][2] - Overexpress transketolase I (tktA) and phosphoenolpyruvate synthase (ppsA) to increase the availability of precursors for the shikimate pathway.[1][2]
Increase Acetyl-CoA availability - Overexpress genes involved in acetyl-CoA synthesis. - Consider using alternative carbon sources like acetate or fatty acids in engineered strains.[5]
Optimize cultivation conditions - Systematically test different induction temperatures (e.g., 18°C, 25°C, 30°C, 37°C).[3][6] - Titrate the concentration of the inducer (e.g., IPTG from 0.05 mM to 1 mM).[6] - Optimize the pH of the culture medium.
Strain selection - Use E. coli strains designed for high-level protein expression, such as the BL21(DE3) lineage.[3] - Consider strains engineered to reduce acetate formation, which can inhibit growth and protein production.[7][8]

Data Presentation

Table 1: Comparison of this compound Yields with Different Genetic Modifications

Strain/ModificationKey Genes OverexpressedSubstrateTiter (mg/L)Reference
Base Straintdc, aanatL-tyrosine-[1]
Engineered Strain 1tdc, aanat, aroGfbr, tyrAfbrGlucose-[1]
Optimized Straintdc, aanat, aroGfbr, tyrAfbr, tktA, ppsAGlucose854[1]

Experimental Protocols

Protocol 1: General Procedure for this compound Production in Recombinant E. coli
  • Transformation: Transform the expression plasmid(s) containing the genes for tyrosine decarboxylase and arylalkylamine N-acyltransferase into a suitable E. coli expression host (e.g., BL21(DE3)). Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the selective antibiotic. Incubate overnight at 37°C with shaking.

  • Main Culture: Inoculate a larger volume of fresh LB medium (e.g., 100 mL in a 500 mL flask) with the overnight culture to an initial OD600 of ~0.1. Incubate at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. For potentially insoluble proteins, it is advisable to lower the temperature to 16-25°C prior to induction.[4]

  • Cultivation: Continue to incubate the culture for an additional 4-24 hours. The optimal time and temperature should be determined empirically.

  • Harvesting and Analysis: Harvest the cells by centrifugation. The supernatant can be analyzed for secreted this compound, and the cell pellet can be lysed to analyze intracellular product and enzyme expression. This compound can be quantified using methods such as HPLC.

Visualizations

N_Acetyltyramine_Pathway Glucose Glucose Shikimate_Pathway Shikimate_Pathway Glucose->Shikimate_Pathway L_Tyrosine L_Tyrosine Shikimate_Pathway->L_Tyrosine aroGfbr, tyrAfbr Tyramine Tyramine L_Tyrosine->Tyramine Tyrosine Decarboxylase (tdc) N_Acetyltyramine N_Acetyltyramine Tyramine->N_Acetyltyramine Arylalkylamine N-acyltransferase (aanat) Acetyl_CoA Acetyl_CoA Acetyl_CoA->N_Acetyltyramine

Caption: Biosynthetic pathway for this compound in recombinant E. coli.

Troubleshooting_Workflow Start Low this compound Yield Check_Expression Check Enzyme Expression (SDS-PAGE) Start->Check_Expression Check_Activity Check Enzyme Activity (In Vitro Assay) Check_Expression->Check_Activity Expression OK Optimize_Expression Optimize Expression System Check_Expression->Optimize_Expression No/Low Expression Check_Precursors Assess Precursor Availability Check_Activity->Check_Precursors Activity OK Check_Activity->Optimize_Expression Low Activity Optimize_Conditions Optimize Cultivation Conditions Check_Precursors->Optimize_Conditions Precursors OK Engineer_Pathway Engineer Precursor Pathway Check_Precursors->Engineer_Pathway Precursor Limitation Success Improved Yield Optimize_Conditions->Success Optimize_Expression->Success Engineer_Pathway->Success

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: N-Acetyltyramine Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of N-Acetyltyramine in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The most recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is advisable to prepare a concentrated stock solution (e.g., 10 mM) in DMSO, which can then be further diluted to the final working concentration in your aqueous assay buffer or cell culture medium.

Q2: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous cell culture medium. What causes this and how can I prevent it?

A2: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for hydrophobic compounds like this compound. This occurs because the compound is poorly soluble in water. To prevent this, you can try the following:

  • Optimize the final DMSO concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤ 0.1%) to minimize solvent-induced artifacts and cytotoxicity.

  • Pre-warm the medium: Warming your cell culture medium or assay buffer to 37°C before adding the this compound stock solution can help improve solubility.

  • Increase the rate of mixing: Add the stock solution dropwise to the vortexing medium to ensure rapid and uniform dispersion.

  • Use a solubilizing agent: For in vivo studies or specific in vitro assays, co-solvents or solubilizing agents like PEG300, Tween 80, or cyclodextrins can be used, but their compatibility with your specific assay must be validated.

Q3: Can I use other solvents besides DMSO to dissolve this compound?

A3: While DMSO is the most common solvent, this compound is also reported to be soluble in other organic solvents like ethanol and methanol. However, its solubility in these solvents may be lower than in DMSO. It is sparingly soluble in aqueous buffers like PBS. If you need to avoid DMSO, it is recommended to test the solubility of this compound in your chosen alternative solvent at the desired concentration before proceeding with your experiment.

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide

This guide provides a step-by-step approach to resolving common solubility issues with this compound in in vitro assays.

Problem: Precipitate formation during stock solution preparation or upon dilution.

Troubleshooting Workflow

Troubleshooting this compound Solubility Issues cluster_start cluster_check_stock Step 1: Verify Stock Solution cluster_check_dilution Step 2: Optimize Dilution cluster_consider_solvent Step 3: Evaluate Solvent System cluster_end start Start: Solubility Issue (Precipitation Observed) check_stock Is the stock solution clear? start->check_stock re_dissolve Attempt to re-dissolve: - Warm to 37°C - Vortex/Sonicate check_stock->re_dissolve No check_dilution Precipitation upon dilution? check_stock->check_dilution Yes re_dissolve->check_stock new_stock Prepare fresh stock solution re_dissolve->new_stock new_stock->check_stock dilution_protocol Modify dilution protocol: - Pre-warm aqueous medium - Add stock dropwise while vortexing - Lower final concentration check_dilution->dilution_protocol Yes end_success Success: Clear Solution check_dilution->end_success No dilution_protocol->check_dilution solvent_choice Is DMSO appropriate for the assay? dilution_protocol->solvent_choice alternative_solvent Test alternative solvents: - Ethanol - Methanol (Validate assay compatibility) solvent_choice->alternative_solvent No solvent_choice->end_success Yes solubilizing_agent Consider solubilizing agents (e.g., Tween 80, Cyclodextrin) (Validate assay compatibility) alternative_solvent->solubilizing_agent end_fail Contact Technical Support alternative_solvent->end_fail solubilizing_agent->end_fail

Caption: Troubleshooting workflow for this compound solubility.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityConcentrationTemperatureNotes
Dimethyl Sulfoxide (DMSO)Soluble≥ 50 mg/mLRoom TemperatureRecommended for stock solutions.
EthanolSolubleNot specifiedBoilingQualitative data.
MethanolNot specifiedNot specifiedNot specifiedData not available.
Phosphate Buffered Saline (PBS, pH 7.2)Sparingly Soluble~0.5 mg/mL (in 1:1 DMF:PBS)Room TemperatureData for the related compound tyramine.
WaterSparingly SolubleNot specifiedNot specifiedGenerally considered poorly soluble in aqueous solutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 179.22 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Optional: Water bath or incubator at 37°C, Sonicator

Procedure:

  • Weighing: Accurately weigh out 1.792 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved.

    • If the compound does not fully dissolve, warm the solution to 37°C for 5-10 minutes.

    • Alternatively, or in addition to warming, sonicate the solution for 5-10 minutes.

  • Sterilization (Optional): If required for your application, filter-sterilize the stock solution through a 0.22 µm DMSO-compatible syringe filter.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Dilution of this compound Stock Solution into Aqueous Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous buffer or cell culture medium

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Pre-warm Medium: Pre-warm the required volume of your aqueous buffer or cell culture medium to 37°C.

  • Calculate Dilution: Determine the volume of the 10 mM stock solution needed to achieve your desired final concentration. For example, to make 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock.

  • Dilution:

    • While gently vortexing the pre-warmed medium, add the calculated volume of the this compound stock solution dropwise.

    • Ensure the stock solution is added directly into the medium and not onto the sides of the tube.

  • Final Mixing: Continue to vortex for another 30 seconds to ensure the solution is homogenous.

  • Visual Inspection: Visually inspect the solution for any signs of precipitation before use. If precipitation is observed, refer to the troubleshooting guide.

Signaling Pathway

This compound has been shown to inhibit adipogenesis, the process of fat cell formation. This is achieved, in part, by downregulating the expression of key genes involved in this pathway.

This compound's Inhibitory Effect on Adipogenesis Signaling

This compound's Impact on Adipogenesis cluster_compound cluster_pathway Adipogenesis Signaling Pathway cluster_genes Key Adipogenic Genes compound This compound CEBPa C/EBPα compound->CEBPa SREBP2 SREBP2 compound->SREBP2 FASN FASN compound->FASN UCP2 UCP2 compound->UCP2 Leptin Leptin compound->Leptin adipogenesis Adipocyte Differentiation CEBPa->adipogenesis SREBP2->adipogenesis FASN->adipogenesis UCP2->adipogenesis Leptin->adipogenesis label_inhibition Inhibition label_promotion Promotion

Caption: this compound inhibits adipogenesis by downregulating key genes.

Technical Support Center: Purification of N-Acetyltyramine from Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of N-acetyltyramine from fungal cultures.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound from fungal sources.

Problem 1: Low Yield of this compound in Crude Extract

Possible Causes:

  • Suboptimal Fungal Growth Conditions: The fungal strain may not be producing this compound efficiently under the current culture conditions.

  • Inefficient Extraction: The solvent and method used may not be effectively extracting the compound from the fungal mycelia or broth. This compound is known to be an intracellular metabolite in some microorganisms.

  • Degradation of this compound: The compound may be unstable under the extraction conditions (e.g., pH, temperature). While specific stability data in various organic solvents is limited, related compounds can be unstable.

Solutions:

  • Optimize Fermentation:

    • Experiment with different media compositions, pH levels, temperatures, and incubation times to enhance the production of this compound.

    • Monitor the production of this compound over time to determine the optimal harvest time.

  • Improve Extraction Efficiency:

    • If this compound is primarily intracellular, ensure thorough cell lysis before extraction. Methods include sonication, bead beating, or freeze-thaw cycles.

    • Use a multi-solvent extraction approach. Start with a nonpolar solvent to remove lipids, followed by a more polar solvent like ethyl acetate or methanol to extract this compound.

    • Perform sequential extractions to maximize recovery.

  • Minimize Degradation:

    • Conduct extractions at low temperatures to minimize enzymatic and chemical degradation.

    • Buffer the extraction solvent if pH sensitivity is suspected.

    • Process the fungal biomass and culture broth as quickly as possible after harvesting.

Problem 2: Poor Separation During Column Chromatography

Possible Causes:

  • Inappropriate Stationary Phase: The chosen stationary phase (e.g., silica gel) may not be suitable for separating this compound from closely related impurities.

  • Incorrect Mobile Phase Composition: The solvent system may not have the optimal polarity to achieve good resolution.

  • Column Overloading: Applying too much crude extract to the column can lead to broad, overlapping peaks.

  • Presence of Co-eluting Impurities: Fungal extracts are complex and often contain compounds with similar polarities to this compound, such as other phenolic compounds, fatty acids (like palmitic acid), and pigments.

Solutions:

  • Select the Right Stationary Phase:

    • For initial cleanup, silica gel is a common choice.

    • For higher resolution, consider using reverse-phase chromatography (e.g., C18 silica) which is effective for separating moderately polar compounds.

  • Optimize the Mobile Phase:

    • For silica gel chromatography, a gradient elution from a nonpolar solvent (e.g., hexane or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) is often effective.

    • For reverse-phase HPLC, a gradient of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like methanol or acetonitrile is typically used.

  • Proper Column Loading:

    • As a rule of thumb, the amount of crude extract loaded onto a silica gel column should be about 1-5% of the weight of the stationary phase.

  • Address Co-eluting Impurities:

    • Incorporate a pre-purification step, such as liquid-liquid extraction or solid-phase extraction (SPE), to remove major classes of impurities before column chromatography.

Problem 3: this compound is Not Detected in Fractions

Possible Causes:

  • Compound Degradation on the Column: this compound might be degrading on the stationary phase, especially if it is acidic or basic.

  • Compound Eluted in the Solvent Front: If the mobile phase is too polar, the compound may elute very quickly with the solvent front.

  • Fractions are Too Dilute: The concentration of this compound in the collected fractions may be below the detection limit of the analytical method.

Solutions:

  • Test for Stability:

    • Before performing column chromatography, spot a solution of the crude extract on a TLC plate coated with the same stationary phase and let it sit for a few hours. Then, elute the plate to see if any degradation has occurred.

  • Adjust Mobile Phase Polarity:

    • Start with a less polar solvent system to ensure the compound binds to the column.

  • Concentrate Fractions:

    • Combine and concentrate fractions before analysis to increase the chances of detection.

Frequently Asked Questions (FAQs)

Q1: What is a typical workflow for purifying this compound from a fungal culture?

A1: A general workflow involves fermentation of the fungus, harvesting the mycelia and broth, extraction of the bioactive compounds, crude extract fractionation by column chromatography, and final purification using preparative High-Performance Liquid Chromatography (HPLC).

G cluster_0 Upstream Processing cluster_1 Downstream Processing A Fungal Culture Fermentation B Harvest Mycelia & Broth A->B C Solvent Extraction & Concentration B->C D Silica Gel Column Chromatography C->D E Preparative HPLC (C18) D->E F Pure this compound E->F

General purification workflow for this compound.

Q2: Which fungal species are known to produce this compound?

A2: this compound has been identified as a metabolite in various fungi, including species of Aspergillus.

Q3: What are some common impurities to look out for?

A3: Fungal extracts are complex mixtures. Common impurities can include:

  • Fatty acids and lipids

  • Pigments (e.g., melanins)

  • Other secondary metabolites with similar polarity (e.g., other phenolic compounds, polyketides)

  • Residual media components

G A Crude Fungal Extract B This compound (Target Compound) A->B C Potential Impurities A->C D Fatty Acids & Lipids C->D E Fungal Pigments C->E F Other Phenolics C->F G Polyketides C->G

Common components of a crude fungal extract.

Q4: What analytical techniques are suitable for monitoring the purification of this compound?

A4:

  • Thin-Layer Chromatography (TLC): Useful for quickly assessing the separation of compounds during column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of fractions. A C18 reverse-phase column with a water/acetonitrile or water/methanol gradient is commonly used.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the molecular weight of the purified compound, aiding in its identification.

Experimental Protocols

Protocol 1: Extraction of this compound from Fungal Culture
  • Harvesting: After fermentation (e.g., 14-21 days), separate the fungal mycelia from the culture broth by vacuum filtration.

  • Extraction of Mycelia:

    • Freeze-dry the mycelia and then grind to a fine powder.

    • Extract the powdered mycelia with ethyl acetate (3 x 500 mL for every 100 g of dry weight) with shaking for 24 hours for each extraction.

    • Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain the crude mycelial extract.

  • Extraction of Broth:

    • Perform a liquid-liquid extraction of the culture broth with an equal volume of ethyl acetate three times.

    • Combine the organic layers and evaporate the solvent to yield the crude broth extract.

  • Combine and Dry: Combine both crude extracts for further purification.

Protocol 2: Purification of this compound by Chromatography
  • Silica Gel Column Chromatography (Initial Fractionation):

    • Prepare a silica gel column (e.g., 60 Å, 70-230 mesh) in a suitable nonpolar solvent like hexane.

    • Dissolve the crude extract in a minimal amount of dichloromethane or the initial mobile phase.

    • Load the sample onto the column.

    • Elute the column with a step gradient of increasing polarity, for example:

      • Hexane/Ethyl Acetate (9:1)

      • Hexane/Ethyl Acetate (1:1)

      • Ethyl Acetate (100%)

      • Ethyl Acetate/Methanol (9:1)

    • Collect fractions and monitor by TLC or HPLC to identify those containing this compound.

  • Preparative Reverse-Phase HPLC (Final Purification):

    • Combine and concentrate the this compound-rich fractions from the silica gel column.

    • Dissolve the concentrated sample in the HPLC mobile phase.

    • Purify using a preparative C18 column.

    • Mobile Phase: A gradient of water (A) and methanol (B), both containing 0.1% formic acid.

    • Gradient: Start with 10% B, increase to 90% B over 30 minutes.

    • Flow Rate: Dependent on column size (e.g., 5-10 mL/min for a semi-preparative column).

    • Detection: UV at 227 nm and 280 nm.

    • Collect the peak corresponding to this compound and confirm its purity by analytical HPLC and identity by LC-MS and NMR.

Data Presentation

Table 1: Comparison of Extraction Solvents for Fungal Secondary Metabolites

Solvent SystemPolarity IndexTypical Compounds ExtractedAdvantagesDisadvantages
Hexane0.1Nonpolar lipids, some terpenesGood for initial defattingPoor solvent for polar compounds
Dichloromethane (DCM)3.1Moderately polar compoundsVolatile, easy to removeToxic, can form emulsions
Ethyl Acetate4.4Alkaloids, polyketides, phenolicsGood selectivity for many secondary metabolitesModerately toxic
Methanol5.1Polar compounds, glycosidesSolubilizes a wide range of compoundsCan extract many primary metabolites (e.g., sugars)

Table 2: Typical Parameters for Chromatographic Purification of this compound

ParameterSilica Gel ChromatographyPreparative RP-HPLC
Stationary Phase Silica Gel (60 Å, 70-230 mesh)C18 Silica (5-10 µm)
Mobile Phase Hexane/Ethyl Acetate/Methanol gradientWater/Methanol or Water/Acetonitrile gradient with 0.1% acid
Typical Loading 1-5% of silica weight< 1% of column packing weight
Purity Achieved 20-70%>95%
Throughput HighLow to Medium

N-Acetyltyramine Aqueous Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of N-Acetyltyramine in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in its solid form and in organic solvents?

This compound is significantly more stable as a solid and when dissolved in an organic solvent like DMSO compared to aqueous solutions. For long-term storage, it is recommended to store this compound as a solid or as a concentrated stock solution in anhydrous DMSO.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended DurationCitations
Solid-20°C≥ 4 years[1][2]
Solution in DMSO-20°C1 month[3]
Solution in DMSO-80°C6 months[3]

Q2: I've heard that aqueous solutions of this compound are unstable. Is this true, and why?

Yes, it is widely reported that aqueous solutions of this compound are unstable and should be prepared fresh before use.[4] This instability is primarily due to two potential degradation pathways: oxidation of the phenol group and hydrolysis of the acetyl group, especially under certain conditions.

Q3: What are the likely degradation pathways for this compound in an aqueous solution?

While specific degradation kinetics for this compound are not extensively published, based on its chemical structure, two primary degradation pathways are likely:

  • Oxidation: The phenolic hydroxyl group on the benzene ring is susceptible to oxidation. This can be initiated by dissolved oxygen, metal ions, or exposure to light. This process can lead to the formation of quinone-type compounds, which may further react or polymerize, leading to colored solutions. The known radical-scavenging properties of this compound are indicative of its susceptibility to oxidation.[5]

  • Hydrolysis: The amide (acetyl) group can undergo hydrolysis to yield tyramine and acetic acid. This reaction is typically catalyzed by acidic or basic conditions. However, one study noted that the N-acetyl group is resistant to certain enzymatic hydrolysis, suggesting it has some stability under specific, near-neutral pH conditions.[6]

Below is a diagram illustrating the potential degradation pathways.

G cluster_main This compound Degradation cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway NAT This compound Oxidation_Products Quinone-type Products NAT->Oxidation_Products [O2, light, metal ions] Tyramine Tyramine NAT->Tyramine [H+/OH-, heat] Acetic_Acid Acetic Acid

Caption: Potential degradation pathways of this compound in aqueous solutions.

Q4: What factors can influence the stability of my this compound solution?

Several factors can accelerate the degradation of this compound in aqueous solutions:

  • pH: The stability of phenolic and N-acetylated compounds is often highly pH-dependent.[7][8][9] Alkaline conditions (high pH) can deprotonate the phenolic hydroxyl group, making it more susceptible to oxidation.[9] Both strongly acidic and alkaline conditions can promote hydrolysis of the acetyl group.[8]

  • Temperature: Higher temperatures generally increase the rate of chemical reactions, including both oxidation and hydrolysis.

  • Light: Exposure to UV or even ambient light can promote the photo-oxidation of phenolic compounds.

  • Presence of Oxidants: Dissolved oxygen and oxidizing agents (like hydrogen peroxide) can significantly accelerate the oxidative degradation of this compound.[10]

  • Metal Ions: Trace metal ions (e.g., Fe³⁺, Cu²⁺) can catalyze the oxidation of phenols.

Troubleshooting Guide

Problem: My this compound solution has changed color (e.g., turned yellow or brown).

  • Probable Cause: This is a strong indication of oxidative degradation. The colored products are likely the result of quinone formation and potential polymerization.

  • Solution:

    • Discard the discolored solution.

    • Prepare a fresh solution immediately before your experiment.

    • If possible, de-gas your aqueous solvent (e.g., by sparging with nitrogen or argon) before dissolving the this compound to remove dissolved oxygen.

    • Protect the solution from light by using amber vials or wrapping your container in aluminum foil.

    • If your experimental conditions allow, consider adding a chelating agent like EDTA to sequester trace metal ions that can catalyze oxidation.

Problem: I am seeing inconsistent results in my bioassays when using this compound solutions prepared at different times.

  • Probable Cause: The concentration of active this compound is likely decreasing over time due to degradation. The degradation products may also interfere with your assay.

  • Solution:

    • Strictly adhere to a "prepare fresh" policy. Do not use aqueous solutions that have been stored for more than a few hours, unless you have validated their stability under your specific storage conditions.

    • For a series of experiments, prepare a single, larger batch of the aqueous solution and use it for all experiments on the same day to ensure consistency.

    • If you must store the solution, even for a short period, store it at 2-8°C in the dark.

    • Consider preparing a concentrated stock in anhydrous DMSO and diluting it into your aqueous buffer immediately before each experiment.

Below is a workflow to guide your troubleshooting process.

G cluster_workflow Troubleshooting this compound Instability Start Inconsistent Results or Solution Discoloration Check_Prep Was the aqueous solution prepared fresh? Start->Check_Prep Check_Storage How was the solution stored? Check_Prep->Check_Storage Yes Action_Fresh Prepare a fresh solution immediately before use. Check_Prep->Action_Fresh No Action_Protect Protect from light and oxygen. Store at 2-8°C for short periods. Check_Storage->Action_Protect Improperly (light, room temp) Action_DMSO Consider using a DMSO stock for final dilution into aqueous buffer. Check_Storage->Action_DMSO Properly, but still inconsistent End Consistent Results Action_Fresh->End Action_Protect->End Action_DMSO->End G cluster_workflow Experimental Workflow for Stability Testing Start Prepare this compound Aqueous Solution Stress Apply Stress Conditions (pH, Temp, Light, Oxidant) Start->Stress HPLC Analyze by RP-HPLC with UV/PDA Detector Stress->HPLC Analyze Analyze Chromatogram HPLC->Analyze Check_Deg Are new peaks present and well-resolved? Analyze->Check_Deg Check_Deg->HPLC No, optimize method Quantify Quantify this compound Concentration vs. Time Check_Deg->Quantify Yes End Determine Stability and Degradation Rate Quantify->End

References

Overcoming low yield in chemical synthesis of N-Acetyltyramine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the chemical synthesis of N-Acetyltyramine.

Troubleshooting Guide

Issue: Low or No Yield of this compound

This guide will walk you through a series of questions to diagnose and resolve common issues encountered during the N-acetylation of tyramine.

1. Have you confirmed the quality of your starting materials?

  • Tyramine: Ensure it is free from impurities and has been stored under appropriate conditions (cool, dry, and protected from light) to prevent degradation.

  • Acetic Anhydride: Use a fresh or properly stored bottle. Acetic anhydride can hydrolyze to acetic acid upon exposure to moisture, which will not participate in the N-acetylation reaction, thereby reducing the yield.

  • Solvents: Ensure solvents are anhydrous, especially when the reaction is sensitive to water.

2. Are your reaction conditions optimized?

The choice of solvent, temperature, and reaction time can significantly impact the yield of this compound. Below is a summary of various reported conditions.

Data Presentation: N-Acetylation of Tyramine - Reaction Conditions and Yields

Tyramine (equiv.)Acetic Anhydride (equiv.)Catalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
11.1NoneAcetonitrile2000.45>99[1]
11.2NoneNone (Solvent-free)Room Temp0.1391
11.5VOSO₄ (1 mol%)None (Solvent-free)Room Temp2480[2]
11.5NaHCO₃WaterRoom Temp1Good[3]
11.2VinegarNone (Solvent-free)Room Temp-High[4]

3. Are you observing the formation of side products?

The presence of the phenolic hydroxyl group in tyramine introduces the possibility of side reactions, primarily O-acetylation.

  • O-Acetylation: The hydroxyl group of tyramine can be acetylated by acetic anhydride to form O-acetyltyramine. This is a common side product that reduces the yield of the desired N-acetylated product.

  • Di-acetylation: Both the amino and hydroxyl groups can be acetylated, leading to the formation of N,O-diacetyltyramine.

To check for these side products, analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[5]

4. Is your purification method effective?

  • Recrystallization: This is a common and effective method for purifying this compound.[6][7][8][9][10] A suitable solvent system should be chosen where this compound has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.

  • Column Chromatography: If recrystallization is insufficient to separate this compound from side products, silica gel column chromatography can be employed. A solvent system of appropriate polarity will allow for the separation of the desired product from less polar (e.g., N,O-diacetyltyramine) and more polar (e.g., unreacted tyramine) impurities.

Frequently Asked Questions (FAQs)

Q1: My reaction is complete, but I have a mixture of products. How can I identify them?

A1: A combination of analytical techniques can be used for identification:

  • TLC: Compare the spots of your reaction mixture with standards of tyramine and, if available, this compound. The presence of multiple spots indicates a mixture.

  • HPLC: This technique provides better separation and quantification of the components in your mixture.[11]

  • NMR Spectroscopy: 1H and 13C NMR are powerful tools to elucidate the structures of your products.[4][5] The acetyl group on the nitrogen will have a characteristic chemical shift, as will the acetyl group on the oxygen in the case of O-acetylation.

  • Mass Spectrometry (MS): MS can be used to determine the molecular weight of the products, helping to confirm the formation of this compound, O-acetyltyramine, or N,O-diacetyltyramine.[3][5]

Q2: How can I favor N-acetylation over O-acetylation?

A2: The chemoselectivity of the acetylation reaction can be influenced by the reaction conditions. Generally, N-acetylation is favored under basic or neutral conditions, while O-acetylation can be favored under acidic conditions.

  • Use of a Base: Adding a non-nucleophilic base, such as sodium bicarbonate or pyridine, can help to deprotonate the ammonium ion formed after the initial N-acetylation, making the amine more nucleophilic and favoring the desired reaction.[3]

  • Solvent Choice: The choice of solvent can influence the relative reactivity of the amino and hydroxyl groups.

  • Temperature Control: Running the reaction at a lower temperature may increase the selectivity for N-acetylation, as the amino group is generally more nucleophilic than the phenolic hydroxyl group.

Q3: I have a low yield even after optimizing the reaction conditions. What else could be wrong?

A3:

  • Incomplete Reaction: Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. If the reaction stalls, consider increasing the reaction time or temperature, or adding a catalyst.

  • Product Degradation: this compound, while relatively stable, could potentially degrade under harsh reaction conditions (e.g., very high temperatures or extreme pH).

  • Loss during Work-up and Purification: Ensure that the extraction and purification steps are performed carefully to minimize product loss. For example, during recrystallization, using too much solvent or washing the crystals with a solvent in which they are soluble can lead to significant losses.[6][7][8][9][10]

Q4: Can I use a catalyst to improve the reaction?

A4: Yes, several catalysts have been reported to improve the efficiency of N-acetylation reactions. For instance, VOSO₄ has been used as a catalyst for acetylation under solvent-free conditions, providing good yields.[2] Acidic catalysts like vinegar (acetic acid) have also been employed.[4]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.

Materials:

  • Tyramine

  • Acetic Anhydride

  • Sodium Bicarbonate (optional, as a base)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Solvent for recrystallization (e.g., water, ethanol/water mixture, or ethyl acetate/hexane mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve tyramine in a suitable solvent (e.g., water or an organic solvent like ethyl acetate). If using a base like sodium bicarbonate, add it to the solution.

  • Addition of Acetic Anhydride: Cool the reaction mixture in an ice bath. Slowly add acetic anhydride (typically 1.1 to 1.5 equivalents) to the stirred solution. The addition should be dropwise to control the exothermic reaction.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC or HPLC until the starting material (tyramine) is consumed.

  • Work-up:

    • If the reaction was performed in an aqueous medium, extract the product with an organic solvent like ethyl acetate.

    • If the reaction was done in an organic solvent, wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted tyramine, followed by a saturated sodium bicarbonate solution to remove acetic acid, and finally with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Isolation and Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization from a suitable solvent system.[6][7][8][9][10]

Visualizations

Troubleshooting Workflow for Low this compound Yield

Troubleshooting_Workflow start Low this compound Yield check_reagents 1. Verify Starting Material Quality (Tyramine, Acetic Anhydride, Solvents) start->check_reagents check_conditions 2. Review Reaction Conditions (Stoichiometry, Temperature, Time, Solvent) check_reagents->check_conditions Reagents OK? optimize_reagents Use fresh/pure reagents check_reagents->optimize_reagents Reagents not OK? analyze_products 3. Analyze for Side Products (TLC, HPLC, NMR) check_conditions->analyze_products Conditions seem optimal? optimize_conditions Adjust conditions based on data table check_conditions->optimize_conditions Conditions not optimal? check_purification 4. Evaluate Purification Method (Recrystallization, Chromatography) analyze_products->check_purification Side products present? identify_side_products Identify O-acetylation or di-acetylation products analyze_products->identify_side_products end Improved Yield analyze_products->end No side products, yield still low? (Re-evaluate reaction completion) optimize_purification Optimize recrystallization solvent or switch to chromatography check_purification->optimize_purification Purification ineffective? check_purification->end Purification effective optimize_reagents->start optimize_conditions->start identify_side_products->optimize_conditions Modify conditions to favor N-acetylation optimize_purification->end

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

Signaling Pathway of N-Acetylation of Tyramine and Potential Side Reactions

Reaction_Pathway cluster_reactants Reactants cluster_products Products Tyramine Tyramine (HO-Ph-CH2CH2-NH2) NAcetyltyramine This compound (Desired Product) Tyramine->NAcetyltyramine N-Acetylation (Primary Pathway) OAcetyltyramine O-Acetyltyramine (Side Product) Tyramine->OAcetyltyramine O-Acetylation (Side Reaction) AceticAnhydride Acetic Anhydride ((CH3CO)2O) Diacetyltyramine N,O-Diacetyltyramine (Side Product) NAcetyltyramine->Diacetyltyramine O-Acetylation OAcetyltyramine->Diacetyltyramine N-Acetylation

Caption: Reaction pathways in the acetylation of tyramine.

References

Troubleshooting N-Acetyltyramine detection in complex biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of N-Acetyltyramine in complex biological samples.

Frequently Asked Questions (FAQs)

General

Q1: What are the most common analytical methods for detecting this compound?

A1: The most common methods for the quantitative analysis of this compound in biological samples are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred for its high sensitivity and selectivity without the need for derivatization. GC-MS is also a powerful technique but typically requires a derivatization step to increase the volatility of this compound. For highly sensitive applications in very small sample volumes, such as in single insect head homogenates, Micellar Electrokinetic Capillary Chromatography with Electrochemical Detection (MEKC-EC) has been utilized. Immunoassays (like ELISA) can also be used for high-throughput screening, but may be susceptible to cross-reactivity.

LC-MS/MS Analysis

Q2: I am observing a peak with the same mass as this compound, but I suspect it's a false positive. What could be the cause?

A2: A significant challenge in the analysis of this compound by high-resolution mass spectrometry (HRMS) is the presence of isomers. For instance, this compound is an isomer of 3,4-methylenedioxyamphetamine (MDA). In complex matrices like putrefied postmortem blood, these compounds may have identical accurate masses and similar chromatographic behavior, leading to false-positive results if identification is based solely on full-scan HRMS data.[1][2] To mitigate this, it is crucial to use tandem mass spectrometry (MS/MS) for confirmation. The fragmentation patterns of the isomers will be different, allowing for accurate identification. Comparing the retention time and fragment ions with a certified reference standard of this compound is essential for definitive confirmation.[1][2]

Q3: My signal for this compound is suppressed or enhanced when analyzing biological samples compared to my standards in a clean solvent. What is happening and how can I fix it?

A3: This phenomenon is known as a "matrix effect," where co-eluting endogenous components from the biological matrix (e.g., salts, phospholipids, proteins) interfere with the ionization of this compound in the mass spectrometer's source, leading to either ion suppression or enhancement.[3] This can significantly impact the accuracy and reproducibility of your results.

Mitigation Strategies:

  • Improve Sample Preparation: Use a more effective sample cleanup method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[4]

  • Optimize Chromatography: Adjust your HPLC gradient to better separate this compound from the interfering components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS (e.g., this compound-d4) will co-elute with the analyte and experience the same matrix effects, allowing for accurate normalization of the signal.[3][5]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is identical to your samples (e.g., blank plasma, blank urine) to ensure that the standards and samples experience the same matrix effects.

Q4: What are the typical MRM transitions for this compound?

A4: For positive electrospray ionization (ESI+) mode, the protonated molecule [M+H]⁺ of this compound has a precursor m/z of approximately 180.1. Common product ions for Multiple Reaction Monitoring (MRM) result from the fragmentation of the molecule. Based on spectral data, prominent product ions are observed at approximately m/z 121.1 and 138.1.[6] Therefore, typical MRM transitions would be:

  • Quantifier: 180.1 → 121.1

  • Qualifier: 180.1 → 138.1

It is always recommended to optimize the collision energy for each transition on your specific instrument to achieve the best sensitivity.

GC-MS Analysis

Q5: Why do I need to derivatize this compound for GC-MS analysis?

A5: this compound has polar functional groups (-OH and -NH) that make it non-volatile and prone to adsorption on the GC column, resulting in poor peak shape and low sensitivity. Derivatization replaces the active hydrogens on these groups with non-polar moieties, increasing the compound's volatility and thermal stability, thus making it suitable for GC analysis.[1][7]

Q6: What are the recommended derivatization reagents for this compound?

A6: Silylation is a common and effective derivatization method for compounds like this compound.[1][5][8] The most common reagents are:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful silylating agent suitable for amines, amides, and phenols.[7]

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Another potent silylating agent.

  • TMCS (Trimethylchlorosilane): Often used as a catalyst (e.g., 1% in BSTFA) to enhance the derivatization of sterically hindered groups.[7]

The reaction involves replacing the active hydrogens on the phenolic hydroxyl group and the amide nitrogen with a trimethylsilyl (TMS) group.

Sample Preparation

Q7: I am experiencing low recovery of this compound during solid-phase extraction (SPE). What are the possible causes and solutions?

A7: Low recovery in SPE is a common issue and can stem from several factors.[4][9]

Potential Cause Troubleshooting Steps
Analyte Breakthrough The analyte does not bind to the sorbent and is lost during sample loading or washing. Solutions: Ensure the sample pH is appropriate for optimal retention. Decrease the strength of the loading and washing solvents. Use a sorbent with a stronger retention mechanism (e.g., mixed-mode cation exchange).[4][9]
Incomplete Elution The analyte binds too strongly to the sorbent and is not fully removed during the elution step. Solutions: Increase the strength or volume of the elution solvent. Consider adding a "soak step" where the elution solvent is left on the cartridge for a few minutes to improve desorption.[10]
Improper Sorbent Conditioning The sorbent is not properly activated, leading to inconsistent binding. Solutions: Ensure the sorbent is wetted with the appropriate solvent before loading the sample and do not let the sorbent bed dry out before sample application.[4]
Incorrect Flow Rate If the sample is loaded too quickly, there may not be enough time for the analyte to interact with the sorbent. Solution: Decrease the flow rate during sample loading.[10]
Immunoassay (ELISA)

Q8: My ELISA results for this compound are showing high variability and poor reproducibility. What should I check?

A8: High variability in ELISA can be caused by a number of factors.[11]

  • Pipetting Errors: Ensure consistent and accurate pipetting technique. Calibrate your pipettes regularly.

  • Inadequate Washing: Insufficient washing can lead to high background noise. Ensure all wells are filled and aspirated completely during each wash step.

  • Temperature Fluctuations: Avoid "edge effects" by ensuring the plate and all reagents are at room temperature before starting the assay.[11]

  • Inconsistent Incubation Times: Use a timer and ensure all wells are incubated for the same duration.

Q9: I am concerned about the specificity of my this compound ELISA. What kind of molecules could cause cross-reactivity?

A9: Cross-reactivity occurs when the antibodies in the assay bind to molecules that are structurally similar to this compound, which can lead to falsely elevated results.[12][13] Given the structure of this compound, potential cross-reactants include:

  • Tyramine: The direct precursor, lacking the acetyl group.

  • Octopamine: Structurally similar, with an additional hydroxyl group on the ethylamine side chain.[14]

  • Other N-acylated amines: Depending on the antibody's specificity.

It is critical to consult the manufacturer's data sheet for your specific ELISA kit to check for known cross-reactivities. If you suspect cross-reactivity from a metabolite or other compound in your sample, you may need to confirm your results with a more specific method like LC-MS/MS.

Quantitative Data Summary

The following table summarizes typical performance metrics for the analysis of N-acetylated compounds in biological matrices using LC-MS/MS. Note that these values can vary significantly depending on the specific matrix, instrumentation, and sample preparation method used.

AnalyteMatrixMethodLLOQ (ng/mL)Recovery (%)Reference
N-acetylcysteineHuman PlasmaLC-MS/MS50Not specified[15]
N-acetylcysteineHuman PlasmaLC-MS/MS10>85%[2]
N-acetylaspartateHuman PlasmaLC-MS/MS0.0698-103%[12]
N-acetylglucosamineHuman PlasmaLC-MS/MS20Not specified[4]
OxcarbazepineHuman PlasmaLC-MS/MS20075-76%[16]
TrimipramineHuman PlasmaLC-MS/MS0.1Not specified[17]

Detailed Experimental Protocols

Protocol 1: this compound Extraction from Brain Tissue for LC-MS/MS Analysis

This protocol is a representative method for the extraction of small molecules from brain tissue, adapted from established procedures.

1. Tissue Homogenization: a. Weigh the frozen brain tissue sample (~50-100 mg). b. Add ice-cold homogenization buffer (e.g., 1 mL of 80:20 Acetonitrile/Water with 0.1% formic acid) containing a stable isotope-labeled internal standard (e.g., this compound-d4). c. Homogenize the tissue using a bead beater or sonicator on ice until a uniform homogenate is achieved.

2. Protein Precipitation: a. Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins and cell debris. b. Carefully collect the supernatant, being cautious not to disturb the pellet.

3. (Optional) Solid-Phase Extraction (SPE) Cleanup: a. Condition a mixed-mode cation exchange SPE cartridge by washing sequentially with methanol and then equilibration buffer (e.g., water with 0.1% formic acid). b. Load the supernatant from step 2b onto the SPE cartridge. c. Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove salts and polar interferences. d. Elute the this compound with an appropriate solvent (e.g., 5% ammonium hydroxide in methanol).

4. Final Preparation: a. Evaporate the supernatant (from step 2b) or the SPE eluate (from step 3d) to dryness under a gentle stream of nitrogen. b. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis. c. Vortex and centrifuge to pellet any remaining particulates. d. Transfer the final solution to an autosampler vial for injection.

Protocol 2: Silylation of this compound for GC-MS Analysis

This is a general protocol for silylation of phenolic amines.[1][8]

1. Sample Preparation: a. Start with a dried extract of this compound in a GC vial (obtained from a prior extraction method like LLE or SPE). b. Ensure the extract is completely free of water, as water will react with the silylating reagent.

2. Derivatization Reaction: a. Add 50 µL of a silylating reagent, such as BSTFA with 1% TMCS, to the dried extract. b. Add 50 µL of a suitable aprotic solvent like pyridine or acetonitrile. c. Cap the vial tightly. d. Heat the reaction mixture at 60-80°C for 30-60 minutes.

3. GC-MS Analysis: a. Cool the vial to room temperature. b. Inject 1-2 µL of the derivatized sample directly into the GC-MS.

Visualizations

Signaling and Metabolic Pathways

N_Acetyltyramine_Pathway cluster_biosynthesis Biosynthesis cluster_metabolism Further Metabolism / Signaling L-Tyrosine L-Tyrosine Tyramine Tyramine L-Tyrosine->Tyramine Tyrosine Decarboxylase (TDC) This compound This compound Tyramine->this compound Arylalkylamine N-acetyltransferase (AANAT) Octopamine Octopamine Tyramine->Octopamine Tyramine β-hydroxylase (TβH) Receptors Tyramine / Octopamine Receptors Tyramine->Receptors Metabolites Metabolites This compound->Metabolites Metabolism / Excretion Octopamine->Receptors Signaling Downstream Signaling Receptors->Signaling

Caption: Biosynthesis and metabolism of this compound.

Experimental Workflows

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma, Brain, etc.) Homogenize Homogenization (for tissue) Sample->Homogenize Precipitate Protein Precipitation (e.g., Acetonitrile) Homogenize->Precipitate Cleanup SPE Cleanup (Optional) Precipitate->Cleanup Evaporate Evaporation & Reconstitution Cleanup->Evaporate Inject Inject into LC-MS/MS Evaporate->Inject Separate Chromatographic Separation (HPLC) Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Quantify Quantification Detect->Quantify

References

Technical Support Center: Refinement of Protocols for N-Acetyltyramine Extraction from Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to facilitate the refinement of N-acetyltyramine extraction from plant tissues.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction and analysis of this compound in a question-and-answer format.

Issue Potential Cause Recommended Solution
Low this compound Yield Incomplete Cell Lysis: The robust cell walls of plant tissues can hinder the release of intracellular metabolites.Ensure thorough grinding of the plant tissue, preferably in liquid nitrogen, to achieve a fine powder and maximize cell disruption.
Inappropriate Solvent Selection: The polarity of the extraction solvent may not be optimal for this compound in your specific plant matrix.Test a range of solvents with varying polarities, such as methanol, ethanol, acetone, and their aqueous mixtures, to identify the most effective solvent for your sample.[1][2][3][4][5]
Suboptimal Extraction Conditions: Extraction time and temperature can significantly impact yield.Optimize these parameters through small-scale experiments. Be aware that prolonged extraction at elevated temperatures can lead to the degradation of the target compound.
Degradation of this compound: this compound can be unstable in solution.It is recommended to prepare fresh extracts and analyze them promptly. If storage is necessary, keep extracts at low temperatures (-20°C or -80°C) and protected from light.[6]
Poor Peak Shape in HPLC Analysis (Tailing or Fronting) Inappropriate Mobile Phase pH: The ionization state of this compound is pH-dependent and can affect its interaction with the stationary phase.Adjust the pH of the mobile phase. For amine-containing compounds like this compound, a slightly acidic mobile phase often improves peak symmetry.[7]
Column Overload: Injecting too concentrated a sample can lead to peak distortion.Reduce the injection volume or dilute the sample prior to analysis.
Presence of Interfering Compounds: Co-extracted matrix components can interfere with the chromatography.Employ a solid-phase extraction (SPE) clean-up step to remove interfering substances.[8]
Column Degradation: The performance of the analytical column can deteriorate over time.Use a guard column to extend the life of your analytical column. If performance does not improve with a new guard column, the analytical column may need replacement.[9][10][11][12][13]
High Background Noise in LC-MS/MS Analysis Matrix Effects: Co-eluting compounds from the plant matrix can suppress or enhance the ionization of this compound.A thorough sample clean-up procedure, such as solid-phase extraction (SPE), is crucial to minimize matrix effects.[8]
Contaminated Solvents or System: Impurities in solvents or a contaminated LC-MS/MS system can contribute to high background noise.Always use high-purity solvents and implement a regular system flushing and maintenance schedule.
Inconsistent Results Variability in Plant Material: The metabolic profile of plants can vary with developmental stage and environmental conditions.Use plant material from a consistent source, developmental stage, and growing condition for reproducible results.
Inconsistent Extraction Procedure: Minor variations in the extraction protocol can lead to significant differences in yield.Strictly standardize all steps of your extraction protocol, including the solvent-to-sample ratio, extraction duration, and temperature.
Instability of this compound: Degradation of the analyte between extraction and analysis will lead to variable results.Analyze samples as quickly as possible after extraction and consider using an internal standard to correct for any potential degradation during sample processing.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for extracting this compound from plant tissues?

A1: The optimal solvent is dependent on the specific plant species and tissue type. However, polar solvents such as methanol, ethanol, and their aqueous mixtures are generally effective for extracting this compound.[1][2][3][4][5] It is highly recommended to conduct a preliminary study with a small amount of your sample to compare the extraction efficiency of different solvents and determine the best choice for your research.

Q2: How can I enhance the purity of my this compound extract for analysis?

A2: Solid-phase extraction (SPE) is a widely used and effective technique for sample clean-up. It can significantly improve the purity of your extract by removing interfering compounds prior to HPLC or LC-MS/MS analysis.[8] A variety of SPE sorbents are available, and the selection should be based on the chemical properties of this compound and the nature of the interfering compounds in your plant matrix.

Q3: What are the key parameters to optimize for the HPLC analysis of this compound?

A3: For successful HPLC analysis, critical parameters to optimize include the selection of an appropriate column (a C18 column is a common starting point), the composition and pH of the mobile phase, the column temperature, and the detector wavelength (this compound has a UV absorbance maximum around 225 nm).

Q4: How can I accurately quantify the concentration of this compound in my plant extracts?

A4: Accurate quantification is typically achieved by generating a calibration curve using a certified reference standard of this compound. For highly accurate and precise quantification, especially with LC-MS/MS, the use of a stable isotope-labeled internal standard is the gold standard as it can correct for variations in extraction efficiency and matrix effects.

Q5: How stable is this compound during the extraction and storage process?

A5: this compound can be prone to degradation, particularly when exposed to high temperatures, extreme pH, or light.[6] To ensure the integrity of your samples, it is best to work with fresh plant material, keep extracts on ice or refrigerated during processing, protect them from light, and perform the analysis as soon as possible. The stability of related compounds like N-acetylcysteine is known to be influenced by pH and temperature.[14]

Experimental Protocols

Protocol 1: General Procedure for this compound Extraction from Plant Tissues
  • Sample Preparation: Immediately freeze fresh plant tissue in liquid nitrogen. Grind the frozen tissue to a fine, homogenous powder using a pre-chilled mortar and pestle.

  • Extraction:

    • Accurately weigh approximately 100 mg of the frozen plant powder into a 2 mL microcentrifuge tube.

    • Add 1 mL of 80% methanol (v/v in water).

    • Vortex the tube vigorously for 1 minute to ensure thorough mixing.

    • Place the tube in an ultrasonic bath and sonicate for 20 minutes.

    • Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Re-extraction (Recommended): To maximize the recovery of this compound, add another 1 mL of 80% methanol to the remaining plant pellet. Repeat the vortexing, sonication, and centrifugation steps. Combine the second supernatant with the first.

  • Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial for subsequent analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Purity of this compound Extracts
  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by sequentially passing 3 mL of methanol and then 3 mL of deionized water through it.

  • Sample Loading: Load the crude plant extract (obtained from Protocol 1) onto the conditioned SPE cartridge.

  • Washing Step: Wash the cartridge with 3 mL of 5% methanol in water to elute highly polar impurities.

  • Elution of this compound: Elute the this compound from the cartridge using 2 mL of 80% methanol. Collect this fraction.

  • Sample Concentration and Reconstitution: Evaporate the collected eluate to dryness under a gentle stream of nitrogen gas. Reconstitute the dried residue in a precise volume (e.g., 200 µL) of the initial mobile phase used for your HPLC or LC-MS/MS analysis.

Protocol 3: High-Performance Liquid Chromatography (HPLC-UV) Method for this compound Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 mm i.d. x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile). A typical gradient could be: 0-5 min, 10% B; 5-15 min, 10-90% B; 15-20 min, 90% B; 20-21 min, 90-10% B; 21-25 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV detector set at a wavelength of 225 nm.

  • Quantification: Generate an external calibration curve using a series of known concentrations of a pure this compound standard.

Data Presentation

Table 1: Representative Extraction Yields of this compound Using Different Solvents
Solvent System Hypothetical this compound Yield (µg/g of fresh tissue)
100% Methanol8.5 ± 0.9
80% Methanol in Water14.2 ± 1.5
100% Ethanol7.1 ± 0.8
80% Ethanol in Water11.9 ± 1.3
80% Acetone in Water9.8 ± 1.1
Note: This table provides hypothetical data to illustrate the potential variation in extraction efficiency with different solvents. Optimal solvent selection should be determined empirically for each specific plant matrix.
Table 2: Typical LC-MS/MS Parameters for the Quantification of this compound
Parameter Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 180.1
Product Ion 1 (m/z) for Quantification 137.1
Product Ion 2 (m/z) for Confirmation 121.1
Collision Energy (eV) Instrument-dependent; requires optimization
Internal Standard (example) This compound-d4 (m/z 184.1 -> 141.1)

Mandatory Visualizations

experimental_workflow Figure 1: Experimental Workflow for this compound Extraction and Analysis cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Purification (Optional) cluster_analysis Analysis plant_tissue Plant Tissue grinding Grinding in Liquid Nitrogen plant_tissue->grinding powder Homogenized Fine Powder grinding->powder add_solvent Addition of Extraction Solvent powder->add_solvent vortex_sonicate Vortexing & Sonication add_solvent->vortex_sonicate centrifuge Centrifugation vortex_sonicate->centrifuge supernatant Collection of Supernatant centrifuge->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe Crude Extract hplc HPLC-UV or LC-MS/MS supernatant->hplc Filtered Extract elute Elution of this compound spe->elute dry_reconstitute Drying & Reconstitution elute->dry_reconstitute dry_reconstitute->hplc Purified Extract data Data Acquisition and Quantification hplc->data

Caption: A generalized experimental workflow for the extraction and analysis of this compound from plant tissues.

plant_defense_pathway Figure 2: Simplified Plant Defense Signaling Pathway Leading to this compound Production cluster_recognition 1. Pathogen Recognition cluster_signaling 2. Intracellular Signaling cluster_biosynthesis 3. This compound Biosynthesis cluster_defense 4. Defense Responses pathogen Pathogen Attack pamp Pathogen-Associated Molecular Patterns (PAMPs) pathogen->pamp prr Pattern Recognition Receptors (PRRs) on Plant Cell pamp->prr mapk MAPK Signaling Cascade prr->mapk ros Reactive Oxygen Species (ROS) Production prr->ros hormone Phytohormone Signaling (e.g., Jasmonic Acid, Salicylic Acid) mapk->hormone nac Activation of NAC Transcription Factors hormone->nac tnt_gene Tyramine N-acetyltransferase (THT) Gene nac->tnt_gene Induces Transcription tyrosine L-Tyrosine tyramine Tyramine tyrosine->tyramine Decarboxylation nat This compound tyramine:e->nat:w Acetylation tnt_protein THT Enzyme tnt_gene->tnt_protein Translation tnt_protein->tyramine defense_genes Upregulation of Defense-Related Genes nat->defense_genes cell_wall Cell Wall Fortification nat->cell_wall antimicrobial Production of Antimicrobial Compounds nat->antimicrobial

References

Enhancing the efficiency of the N-Acetyltyramine biosynthetic pathway

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the biosynthetic pathway for N-acetyltyramine production in engineered Escherichia coli.

Troubleshooting Guide

This guide addresses common issues encountered during the engineering and fermentation process for this compound production.

Issue 1: Low or no this compound production, but the engineered cells are growing well.

  • Question: My E. coli strain containing the this compound pathway genes (tdc and aanat) grows to a high density, but I'm detecting very little or no this compound in the culture. What are the possible causes and solutions?

  • Answer: This is a common issue that can stem from several factors related to gene expression and enzyme activity. Here’s a step-by-step troubleshooting approach:

    • Verify Gene Expression:

      • Problem: The tdc (tyrosine decarboxylase) and aanat (arylalkylamine N-acetyltransferase) genes may not be expressed or are expressed at very low levels.[1]

      • Solution:

        • Confirm the integrity of your expression plasmid via restriction digest and sequencing.

        • Perform SDS-PAGE analysis of total cell protein from induced and uninduced cultures to visualize the expressed TDC and AANAT proteins. If the proteins are not visible, consider codon-optimizing your genes for E. coli expression.

        • Use a stronger promoter in your expression vector.[2]

    • Check Enzyme Activity:

      • Problem: The expressed enzymes may be inactive or insoluble (forming inclusion bodies).[2]

      • Solution:

        • Lower the induction temperature (e.g., from 37°C to 16-20°C) and reduce the inducer concentration (e.g., IPTG) to improve protein folding and solubility.[2][3][4]

        • Lyse the cells and separate the soluble and insoluble fractions by centrifugation. Run both fractions on an SDS-PAGE gel to determine if your proteins are in inclusion bodies.[5]

        • If inclusion bodies are the issue, consider co-expressing molecular chaperones or fusing a solubility-enhancing tag (like MBP or GST) to your enzymes.

    • Assess Substrate Availability:

      • Problem: The precursors, L-tyrosine and acetyl-CoA, may be limited in the cell.

      • Solution:

        • L-tyrosine: Supplement the culture medium with L-tyrosine to see if this boosts production. For de novo synthesis from glucose, overexpress feedback-resistant versions of key enzymes in the shikimate pathway, such as aroGfbr and TyrAfbr.[6][7]

        • Acetyl-CoA: Enhance the intracellular pool of acetyl-CoA. This is a more complex undertaking but can involve strategies like overexpressing pyruvate dehydrogenase subunits or engineering metabolic bypasses.

Issue 2: Accumulation of the intermediate tyramine, with low this compound production.

  • Question: I am detecting high levels of tyramine in my culture, but very little of it is being converted to this compound. What is the bottleneck?

  • Answer: This strongly suggests that the second step of the pathway, catalyzed by arylalkylamine N-acetyltransferase (AANAT), is the rate-limiting step.

    • AANAT Enzyme Inefficiency:

      • Problem: The specific AANAT enzyme you are using may have low activity or poor kinetics for tyramine.

      • Solution:

        • Increase the expression level of AANAT by using a stronger promoter or a higher copy number plasmid.

        • Test AANAT enzymes from different species, as their substrate specificities and activities can vary.[8]

        • Ensure that the expression conditions for AANAT are optimal (see Issue 1, Step 2).

    • Insufficient Acetyl-CoA:

      • Problem: The reaction catalyzed by AANAT requires acetyl-CoA as a co-substrate. A limited supply of acetyl-CoA will directly impede this compound formation.

      • Solution:

        • Implement metabolic engineering strategies to increase the intracellular availability of acetyl-CoA. This can include deleting competing pathways that consume acetyl-CoA.

    • Feedback Inhibition:

      • Problem: Although less common for this specific enzyme, it's possible that high concentrations of this compound could be inhibiting the AANAT enzyme.

      • Solution:

        • Consider implementing an in situ product removal strategy to keep the concentration of this compound in the culture low.

Issue 3: Poor cell growth or signs of toxicity after inducing the pathway.

  • Question: After inducing the expression of the this compound pathway, my E. coli culture shows reduced growth or lysis. What could be causing this toxicity?

  • Answer: The accumulation of pathway intermediates or the metabolic burden of expressing heterologous proteins can be toxic to the host cells.

    • Tyramine Toxicity:

      • Problem: The intermediate, tyramine, can be toxic to E. coli at high concentrations.[9] It is a biogenic amine that can affect cellular processes.

      • Solution:

        • Balance Pathway Expression: Ensure that the expression of AANAT is well-matched to the expression of TDC. You can achieve this by using promoters of different strengths for the two genes. The goal is to quickly convert tyramine to the less toxic this compound.

        • Control Induction Levels: Use a lower concentration of the inducer (e.g., IPTG) to reduce the overall rate of the pathway and prevent rapid accumulation of tyramine.

    • Metabolic Burden:

      • Problem: High-level expression of multiple foreign proteins can place a significant metabolic load on the cells, diverting resources from essential cellular processes and leading to slower growth.

      • Solution:

        • Use lower copy number plasmids.

        • Optimize the induction conditions (lower temperature, lower inducer concentration) to reduce the stress on the cells.[2]

        • Integrate the expression cassettes into the E. coli chromosome to ensure stable, lower-level expression.

Frequently Asked Questions (FAQs)

Q1: What is the basic biosynthetic pathway for this compound in engineered E. coli? A1: The most common engineered pathway involves two key enzymatic steps. First, L-tyrosine is converted to tyramine by the enzyme L-tyrosine decarboxylase (TDC). Second, the tyramine is acetylated to form this compound by the enzyme arylalkylamine N-acetyltransferase (AANAT), which utilizes acetyl-CoA as an acetyl group donor.[3][6]

Q2: How can I increase the precursor supply for the this compound pathway? A2: To enhance the production of this compound, it is crucial to increase the intracellular pools of its precursors, L-tyrosine and acetyl-CoA.

  • For L-tyrosine: Overexpress feedback-resistant versions of key enzymes in the shikimate pathway, such as 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (aroGfbr) and chorismate mutase/prephenate dehydrogenase (TyrAfbr). Additionally, overexpressing transketolase I (tktA) and phosphoenolpyruvate synthase (ppsA) has been shown to improve L-tyrosine availability.[6][7]

  • For Acetyl-CoA: Strategies include overexpressing components of the pyruvate dehydrogenase complex or knocking out pathways that compete for acetyl-CoA, such as those leading to acetate or ethanol formation.

Q3: What analytical methods are suitable for quantifying this compound and tyramine? A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of this compound and tyramine.[10] A C18 reverse-phase column is typically used with a UV detector. Other methods like Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for higher sensitivity and specificity.[11]

Q4: From which organisms can I source the tdc and aanat genes? A4: The tdc gene is often sourced from organisms known for amino acid decarboxylation, such as Lactobacillus brevis. The aanat gene can be sourced from various organisms, including insects like Drosophila melanogaster or even vertebrates, though synthetic, codon-optimized versions for E. coli are recommended.[8][12]

Q5: Are there any specific fermentation conditions that are known to improve this compound production? A5: Yes, optimizing fermentation conditions is critical. For the precursor tyramine, a two-stage dissolved oxygen (DO) control strategy has been effective. In the first stage, high DO supports cell growth and accumulation of tyrosine precursors. In the second stage, limited DO promotes tyramine synthesis.[12] Additionally, the choice of carbon source can be important; for instance, glycerol has been shown to be a better carbon source than glucose for tyramine production in some engineered strains.[13]

Quantitative Data Summary

The following table summarizes reported titers for this compound and its precursor, tyramine, achieved through various metabolic engineering strategies in E. coli.

ProductHost StrainKey Engineering StrategiesTiter (mg/L)Reference
This compound E. coliOverexpression of tdc, aanat, aroGfbr, TyrAfbr, tktA, ppsA854[6][7]
Tyramine E. coliOverexpression of aromatic amino acid decarboxylase from E. faecium, use of glycerol as carbon source940 ± 46[13]
Tyramine E. coliKnockout of ldhA, pflB, pta, adhE in a tyramine-producing strain1965 ± 205[13]
Tyramine E. coliTwo-stage DO control, deletion of ldhA and adhE, ATP regeneration system21,330[12]

Experimental Protocols

Protocol 1: General Plasmid Construction for tdc and aanat Expression

  • Gene Sourcing: Obtain the DNA sequences for the tyrosine decarboxylase (tdc) and arylalkylamine N-acetyltransferase (aanat) genes. Codon-optimize these sequences for E. coli expression using a suitable software tool. Synthesize the optimized genes.

  • Vector Selection: Choose an appropriate E. coli expression vector (e.g., pET or pTrc series) with a suitable antibiotic resistance marker and an inducible promoter (e.g., T7 or trc).

  • Cloning:

    • Amplify the tdc and aanat genes using PCR with primers that add appropriate restriction sites to the ends of each gene.

    • Digest both the expression vector and the PCR products with the corresponding restriction enzymes.

    • Ligate the digested genes into the digested vector. It is common to clone them into a single operon under the control of one promoter.

    • Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α).

  • Verification:

    • Select transformed colonies on antibiotic-containing LB agar plates.

    • Isolate the plasmid DNA from several colonies.

    • Verify the correct insertion of the genes by restriction digest and Sanger sequencing.

Protocol 2: this compound Production in E. coli

  • Transformation: Transform the verified expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)). Plate on selective LB agar and incubate overnight at 37°C.[14]

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking (200-250 rpm).

  • Production Culture:

    • Inoculate a larger volume of production medium (e.g., Terrific Broth or M9 minimal medium) with the starter culture to an initial OD₆₀₀ of 0.05-0.1.

    • Incubate at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction:

    • Cool the culture to the desired induction temperature (e.g., 20°C or 30°C).

    • Add the inducer (e.g., IPTG to a final concentration of 0.1-1.0 mM).

    • Continue to incubate with shaking for 16-48 hours. Collect time-point samples to determine the optimal induction time.

  • Harvesting: Centrifuge the culture to pellet the cells. The supernatant can be stored for analysis of secreted product, and the cell pellet can be stored at -80°C.

Protocol 3: Sample Preparation and HPLC Quantification

  • Sample Preparation:

    • Take a 1 mL sample of the culture.

    • Centrifuge at high speed (e.g., >12,000 x g) for 5 minutes to pellet the cells.

    • Take the supernatant for analysis of extracellular this compound.

    • Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another ion-pairing agent) is often used. For example, a gradient from 10% to 90% acetonitrile over 20 minutes.

    • Flow Rate: 0.8-1.0 mL/min.

    • Detection: UV detector set at a wavelength of ~275-280 nm.[10]

    • Quantification: Create a standard curve using a pure this compound standard of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Visualizations

N_Acetyltyramine_Pathway Glucose Glucose Shikimate Shikimate Pathway Glucose->Shikimate Multiple Steps L_Tyrosine L-Tyrosine Shikimate->L_Tyrosine aroGfbr, TyrAfbr Tyramine Tyramine L_Tyrosine->Tyramine TDC (tdc gene) N_Acetyltyramine This compound Tyramine->N_Acetyltyramine AANAT (aanat gene) Acetyl_CoA Acetyl-CoA Acetyl_CoA->N_Acetyltyramine

Caption: this compound biosynthetic pathway in engineered E. coli.

Troubleshooting_Workflow Start Start: Low this compound Titer CheckGrowth Is cell growth normal? Start->CheckGrowth CheckTyramine Is tyramine intermediate accumulating? CheckGrowth->CheckTyramine Yes Toxicity Address Toxicity Issues (e.g., lower induction, balance pathway) CheckGrowth->Toxicity No VerifyExpression Verify Gene Expression (SDS-PAGE, Sequencing) CheckTyramine->VerifyExpression No OptimizeAANAT Optimize AANAT Step (e.g., increase expression, boost Acetyl-CoA) CheckTyramine->OptimizeAANAT Yes ImproveSolubility Improve Enzyme Solubility/Activity (e.g., lower temp, chaperones) VerifyExpression->ImproveSolubility Expression OK BoostPrecursors Boost Precursor Supply (e.g., overexpress aroG/tyrA) VerifyExpression->BoostPrecursors No Expression ImproveSolubility->BoostPrecursors Solubility OK

Caption: Logical workflow for troubleshooting low this compound production.

Experimental_Workflow cluster_0 Strain Engineering cluster_1 Production cluster_2 Analysis Plasmid 1. Plasmid Construction (tdc, aanat) Transform 2. Transformation (into E. coli BL21(DE3)) Plasmid->Transform Culture 3. Cultivation & Induction Transform->Culture Harvest 4. Harvest Cells & Supernatant Culture->Harvest Prepare 5. Sample Preparation (Filter Supernatant) Harvest->Prepare Analyze 6. HPLC Analysis Prepare->Analyze

Caption: General experimental workflow for this compound production.

References

Technical Support Center: N-Acetyltyramine Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of N-Acetyltyramine to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound powder?

For long-term storage, this compound as a solid powder should be stored at -20°C.[1][2] Under these conditions, it is reported to be stable for at least four years.[1]

Q2: Are this compound solutions stable?

This compound solutions are generally considered unstable and it is recommended to prepare them fresh before use.[3] If short-term storage of a stock solution is necessary, it can be stored at -80°C for up to six months or at -20°C for up to one month.[4] Always monitor for any signs of degradation before use.

Q3: What are the main factors that can cause this compound to degrade?

As a phenolic compound, this compound is susceptible to degradation from exposure to light, high temperatures, oxygen, and high humidity.[5][6] Oxidation is a primary degradation pathway for phenolic compounds.[6]

Q4: How can I detect degradation of my this compound sample?

Degradation can be assessed by monitoring changes in physical appearance (e.g., color change) and by using analytical techniques. Chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective for quantifying the parent compound and identifying potential degradation products.[7]

Q5: What are the potential consequences of using degraded this compound in my experiments?

Using degraded this compound can lead to inaccurate and unreliable experimental results. The presence of impurities and degradation products can alter the compound's biological activity and lead to misinterpretation of data.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected or inconsistent experimental results. Degradation of this compound stock solution.Prepare a fresh stock solution of this compound immediately before the experiment. Verify the purity of the solid material using a suitable analytical method like HPLC or LC-MS.
Visible change in the color of the this compound powder or solution. Oxidation or other chemical degradation.Do not use the material. Discard the discolored sample and obtain a fresh, high-purity batch of this compound.
Decreased peak area for this compound in HPLC analysis over time. Gradual degradation of the compound in the stored sample or solution.Review your storage conditions. Ensure the material is stored at the recommended temperature, protected from light, and under an inert atmosphere if possible. For solutions, aliquot and store at -80°C to minimize freeze-thaw cycles.
Appearance of new peaks in the chromatogram of an this compound sample. Formation of degradation products.Characterize the new peaks using mass spectrometry (MS) to understand the degradation pathway. Optimize storage conditions to minimize the formation of these products. Consider purchasing smaller, pre-packaged sizes to avoid repeated handling of the main stock.[3]

Data on Stability of Phenolic Compounds

The following table summarizes the stability of phenolic compounds under various storage conditions, which can serve as a general guideline for this compound.

Storage Condition Duration Effect on Total Phenolic Content (TPC) Effect on Antioxidant Activity Reference
5°C, in the dark180 days>95% retained>95% retained[6]
25°C, in the dark180 daysSignificant decrease~96% retained[6]
25°C, exposed to light180 daysSignificant decrease~90% retained[6]
23°C, exposed to sunlightNot specifiedDecline by 53%Decline by 25% (DPPH assay)[5][8]
40°CNot specifiedSignificant declineSignificant decline[5][8]

Experimental Protocols

Protocol for Assessing this compound Stability

This protocol outlines a general procedure to evaluate the stability of this compound under different storage conditions.

1. Materials:

  • This compound (high purity solid)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Appropriate buffers

  • Amber glass vials

  • Controlled environment chambers (for temperature and humidity control)

  • Light source (for photostability testing)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) at a known concentration.

  • Aliquot the stock solution into amber glass vials to minimize light exposure and headspace.

  • For solid stability testing, weigh out precise amounts of this compound powder into amber glass vials.

3. Storage Conditions:

  • Divide the samples into different groups to be stored under various conditions:

    • Temperature: -20°C (control), 4°C, 25°C, 40°C.

    • Light Exposure: In the dark (wrapped in aluminum foil) vs. exposed to a controlled light source (e.g., ICH-compliant photostability chamber).

    • Atmosphere: Ambient air vs. inert atmosphere (e.g., purged with nitrogen or argon).

4. Time Points for Analysis:

  • Analyze the samples at predetermined time points (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months, 6 months).

5. Analytical Method:

  • At each time point, retrieve a vial from each storage condition.

  • If starting with a solid, dissolve the this compound in the chosen solvent to the target concentration.

  • Analyze the samples by a validated HPLC or LC-MS method.

    • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid is a common starting point.

    • Detection: UV detection at the λmax of this compound or mass spectrometry for higher specificity.

  • Quantify the peak area of this compound and any new peaks that appear, which may correspond to degradation products.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (T=0).

  • Plot the percentage remaining versus time for each storage condition to determine the degradation kinetics.

  • Identify and, if possible, characterize any major degradation products.

Visualizations

Potential Degradation Pathways of this compound NAT This compound Oxidation Oxidation of Phenolic Hydroxyl Group NAT->Oxidation Hydrolysis Amide Hydrolysis NAT->Hydrolysis Triggers Degradation Triggers (Light, Heat, Oxygen) Triggers->NAT Degradation_Products Degradation Products (e.g., Quinones, Tyramine) Oxidation->Degradation_Products Hydrolysis->Degradation_Products

Caption: Conceptual diagram of this compound degradation triggers and pathways.

Experimental Workflow for this compound Stability Testing start Start prep Prepare this compound Stock Solution/Samples start->prep storage Store Samples under Varied Conditions (Temp, Light, Atmosphere) prep->storage analysis Analyze Samples at Predetermined Time Points storage->analysis hplc HPLC / LC-MS Analysis analysis->hplc data Quantify Remaining this compound and Degradation Products hplc->data end End: Determine Degradation Kinetics data->end

Caption: Workflow for conducting a stability study of this compound.

References

Validation & Comparative

N-Acetyltyramine and Its Analogs: A Comparative Analysis of Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative biological activities of N-Acetyltyramine and its key analogs, supported by experimental data and detailed methodologies.

This compound, a naturally occurring biogenic amine, and its structural analogs have garnered significant interest in the scientific community for their diverse pharmacological activities. These compounds, derived from the amino acid tyrosine, exhibit a range of effects from neuromodulation to the inhibition of microbial communication. This guide provides a comparative analysis of this compound and its prominent analogs, N-methyltyramine and hordenine, focusing on their anti-adipogenic, quorum sensing inhibitory, and receptor binding activities.

Comparative Biological Activities

The biological efficacy of this compound and its analogs varies depending on the specific activity being assessed. The following tables summarize the available quantitative data for a direct comparison of their potency.

Anti-Adipogenic Activity

Adipogenesis, the formation of fat cells, is a key area of research in metabolic diseases. This compound has been shown to inhibit this process in 3T3-L1 preadipocytes.

CompoundAssayCell LineConcentrationEffectCitation
This compoundAdipocyte Differentiation3T3-L150 µMSignificant inhibition of lipid accumulation[1]
TyramineAdipocyte Differentiation3T3-L10.5 mMPartial replacement of insulin in promoting lipid accumulation

Note: A direct comparative study with IC50 values for the anti-adipogenic activity of all three compounds is not currently available. The data presented is from independent studies and should be interpreted with caution.

Quorum Sensing Inhibition

Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation. Inhibition of quorum sensing is a promising strategy for antimicrobial drug development.

CompoundAssayBacterial StrainMetricResultCitation
HordenineProdigiosin InhibitionSerratia marcescens% Inhibition (at 50 µg/mL)69.6%[2]
Hordenine Analog 7Prodigiosin InhibitionSerratia marcescens% Inhibition (at 50 µg/mL)85.4%[2]
Hordenine Analog 28Prodigiosin InhibitionSerratia marcescens% Inhibition (at 50 µg/mL)73.0%[2]
HordenineBiofilm InhibitionSerratia marcescens% Inhibition (at 50 µg/mL)54.6%[2]
Hordenine Analog 7Biofilm InhibitionSerratia marcescens% Inhibition (at 50 µg/mL)52.7%[2]
Trace Amine-Associated Receptor 1 (TAAR1) Binding Affinity

TAAR1 is a G protein-coupled receptor involved in neuromodulation and is a target for psychoactive compounds.

CompoundReceptorMetricValue (µM)Citation
TyramineHuman TAAR1EC509.5[3]
N-MethyltyramineHuman TAAR1EC5023[3]
HordenineHuman TAAR1EC5047[3]

Note: The EC50 value for this compound on the TAAR1 receptor is not available in the cited literature.

Signaling Pathways and Mechanisms of Action

Anti-Adipogenic Mechanism of this compound via the PI3K/Akt Pathway

This compound exerts its anti-adipogenic effects by modulating key signaling pathways involved in adipocyte differentiation. One of the central pathways implicated is the PI3K/Akt pathway. During adipogenesis, the activation of this pathway is crucial for the expression of master regulatory transcription factors such as PPARγ and C/EBPα. This compound has been shown to downregulate the expression of these key adipogenic genes[1]. The following diagram illustrates the proposed mechanism.

G cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor PI3K PI3K Insulin_Receptor->PI3K Akt Akt PI3K->Akt PPARg_CEBPa PPARγ / C/EBPα Akt->PPARg_CEBPa Adipogenesis Adipogenesis PPARg_CEBPa->Adipogenesis N_Acetyltyramine This compound N_Acetyltyramine->PPARg_CEBPa Inhibition

Caption: Proposed mechanism of this compound's anti-adipogenic action.

Experimental Protocols

Adipogenesis Assay in 3T3-L1 Cells

1. Cell Culture and Differentiation:

  • Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.

  • To induce differentiation, treat confluent cells with a differentiation cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin for 48 hours.

  • After 48 hours, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours.

  • Subsequently, maintain the cells in DMEM with 10% FBS, changing the medium every 2 days.

2. Treatment with Compounds:

  • Add this compound or its analogs at desired concentrations to the differentiation medium.

3. Oil Red O Staining:

  • On day 8 of differentiation, wash the cells with phosphate-buffered saline (PBS) and fix with 10% formalin for 1 hour.

  • Wash with water and stain with Oil Red O solution for 30 minutes to visualize lipid droplets.

  • To quantify lipid accumulation, extract the stain with isopropanol and measure the absorbance at 520 nm.

Quorum Sensing Inhibition Assay (Violacein Inhibition)

1. Bacterial Strain and Culture:

  • Use Chromobacterium violaceum (e.g., ATCC 12472) as the reporter strain.

  • Grow the bacteria in Luria-Bertani (LB) broth overnight at 30°C.

2. Assay Setup:

  • In a 96-well plate, add LB broth and a sub-inhibitory concentration of the test compound (this compound or its analogs).

  • Inoculate each well with the overnight culture of C. violaceum.

  • Incubate the plate at 30°C for 24-48 hours.

3. Quantification of Violacein:

  • After incubation, add an equal volume of DMSO to each well and mix to lyse the cells and solubilize the violacein pigment.

  • Measure the absorbance at 585 nm to quantify the amount of violacein produced.

  • Calculate the percentage of inhibition compared to the control (without the test compound).

TAAR1 Receptor Activation Assay (cAMP Assay)

1. Cell Line:

  • Use a cell line stably expressing the human TAAR1 receptor (e.g., HEK293 cells).

2. Assay Procedure:

  • Seed the cells in a 96-well plate and grow to confluence.

  • Replace the growth medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and the test compound at various concentrations.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

3. cAMP Measurement:

  • Lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

  • Generate a dose-response curve and calculate the EC50 value for each compound.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the comparative analysis of this compound and its analogs.

G Start Start Compound_Selection Select this compound and Analogs Start->Compound_Selection Bioassays Perform Bioassays Compound_Selection->Bioassays Adipogenesis_Assay Anti-Adipogenesis Assay (3T3-L1) Bioassays->Adipogenesis_Assay QS_Assay Quorum Sensing Inhibition Assay Bioassays->QS_Assay TAAR1_Assay TAAR1 Receptor Binding Assay Bioassays->TAAR1_Assay Data_Analysis Data Analysis and IC50/EC50 Calculation Adipogenesis_Assay->Data_Analysis QS_Assay->Data_Analysis TAAR1_Assay->Data_Analysis Comparison Comparative Analysis of Bioactivities Data_Analysis->Comparison End End Comparison->End

Caption: General workflow for comparative bioactivity analysis.

References

N-Acetyltyramine: An Evaluation of its Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-Acetyltyramine, a naturally occurring compound found in various plants and produced by some bacteria, has garnered interest for its potential therapeutic properties, including its anti-inflammatory effects. This guide provides a comprehensive comparison of this compound's anti-inflammatory characteristics with established non-steroidal anti-inflammatory drugs (NSAIDs), supported by available experimental data and detailed methodologies for key assays.

Comparative Analysis of Anti-inflammatory Activity

While direct comparative studies between this compound and other NSAIDs are limited, its anti-inflammatory potential can be inferred from its known biological activities. This compound is recognized for its antioxidant and radical-scavenging properties, which are believed to contribute to its ability to mitigate inflammation. The compound has been noted to potentially act as an antagonist of the Interleukin-1 receptor (IL-1R) and an inhibitor of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. However, specific quantitative data, such as IC50 values for these interactions, are not yet robustly established in publicly available literature.

To provide a framework for comparison, the following table summarizes typical inhibitory concentrations (IC50) for the widely used NSAID, ibuprofen, against COX-1 and COX-2. Future studies quantifying these values for this compound are crucial for a direct and meaningful comparison.

Table 1: Comparative IC50 Values for COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
This compound Data not availableData not available
Ibuprofen ~13~15

Note: Ibuprofen IC50 values are approximate and can vary depending on the specific assay conditions.

Signaling Pathways in Inflammation: Potential Mechanisms of this compound

The anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of the COX enzymes, which in turn reduces the production of pro-inflammatory prostaglandins. Another critical pathway in the inflammatory response is the Nuclear Factor-kappa B (NF-κB) signaling cascade. NF-κB is a transcription factor that, when activated, promotes the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β.

A structurally related compound, N-trans-feruloyltyramine, has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage cells. This inhibition was mediated through the suppression of the AP-1 and JNK signaling pathways, which are closely linked to the inflammatory response. This suggests a potential, though unconfirmed, mechanism by which this compound might exert its anti-inflammatory effects.

The potential of this compound to act as an IL-1R antagonist is also significant. By blocking the IL-1 receptor, it could prevent the downstream activation of inflammatory signaling pathways, including the NF-κB pathway.

Below are diagrams illustrating the established COX and NF-κB signaling pathways, which are likely targets for this compound's anti-inflammatory activity.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins Thromboxanes (Stomach lining, platelet aggregation) COX1->Prostaglandins_Thromboxanes Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammation NSAIDs NSAIDs (e.g., Ibuprofen) NSAIDs->COX1 NSAIDs->COX2 N_Acetyltyramine This compound (Potential Inhibitor) N_Acetyltyramine->COX1 N_Acetyltyramine->COX2

Caption: Cyclooxygenase (COX) Signaling Pathway and NSAID Inhibition.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB phosphorylates IkB_P P-IκB IkB->IkB_P NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n translocates to IkB_P->NFkB degrades, releasing NFkB_IkB NF-κB-IκB Complex DNA DNA NFkB_n->DNA binds to Proinflammatory_Genes Pro-inflammatory Gene Expression DNA->Proinflammatory_Genes activates Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α, IL-1β) Stimuli->IKK activates IL1R_antagonist This compound (Potential IL-1R Antagonist) IL1R_antagonist->Stimuli blocks IL-1β

Caption: NF-κB Signaling Pathway and Potential Inhibition by this compound.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key in vivo and in vitro anti-inflammatory assays are provided below.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This model is a standard for evaluating acute inflammation.

Workflow:

Carrageenan_Workflow Animal_Acclimatization 1. Animal Acclimatization (e.g., Wistar rats, 150-200g) Grouping 2. Grouping (Control, Standard, Test Groups) Animal_Acclimatization->Grouping Drug_Administration 3. Drug Administration (Vehicle, Ibuprofen, this compound) Grouping->Drug_Administration Carrageenan_Injection 4. Carrageenan Injection (0.1 mL of 1% solution in subplantar region) Drug_Administration->Carrageenan_Injection Paw_Volume_Measurement 5. Paw Volume Measurement (Plethysmometer at 0, 1, 2, 3, 4 hours) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis 6. Data Analysis (% Inhibition of Edema) Paw_Volume_Measurement->Data_Analysis

Caption: Experimental Workflow for Carrageenan-Induced Paw Edema Assay.

Protocol:

  • Animals: Male Wistar rats (150-200 g) are acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly divided into groups (n=6 per group):

    • Control Group: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Standard Group: Receives a standard anti-inflammatory drug (e.g., Ibuprofen, 10 mg/kg, p.o.).

    • Test Groups: Receive this compound at various doses.

  • Drug Administration: The vehicle, standard drug, or test compound is administered orally 1 hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The volume of the injected paw is measured using a plethysmometer immediately before the carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

In Vitro Anti-inflammatory Assay: COX Inhibition Assay

This assay determines the ability of a compound to inhibit COX-1 and COX-2 enzymes.

Protocol:

  • Reagents: Purified ovine or human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection system (e.g., colorimetric or fluorescent probe to measure prostaglandin production). Commercially available COX inhibitor screening assay kits are recommended for standardized results.

  • Procedure (based on a typical colorimetric assay): a. The test compound (this compound or a standard like ibuprofen) at various concentrations is pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer. b. The enzymatic reaction is initiated by the addition of arachidonic acid. c. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 37°C). d. The reaction is stopped, and the amount of prostaglandin E2 (PGE2) produced is quantified using a colorimetric method, typically involving a peroxidase-based detection system. e. The absorbance is read using a microplate reader.

  • Data Analysis: The percentage of COX inhibition is calculated for each concentration of the test compound. The IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Anti-inflammatory Assay: NF-κB Inhibition Assay (Reporter Gene Assay)

This assay measures the inhibition of NF-κB activation in response to an inflammatory stimulus.

Protocol:

  • Cell Line: A suitable cell line (e.g., HEK293 or RAW 264.7 macrophages) is stably transfected with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP).

  • Procedure: a. The transfected cells are seeded in a multi-well plate and allowed to adhere. b. The cells are pre-treated with various concentrations of this compound or a known NF-κB inhibitor (e.g., BAY 11-7082) for a specified duration. c. The cells are then stimulated with an inflammatory agent known to activate the NF-κB pathway (e.g., TNF-α or LPS). d. After an appropriate incubation period, the cells are lysed (for luciferase assay) or the culture supernatant is collected (for SEAP assay). e. The reporter gene activity is measured using a luminometer or a spectrophotometer.

  • Data Analysis: The percentage of NF-κB inhibition is calculated for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound shows promise as a potential anti-inflammatory agent, likely acting through multiple mechanisms including antioxidant effects and modulation of key inflammatory pathways such as COX and NF-κB. However, to fully confirm and characterize its anti-inflammatory properties, further research is imperative. Specifically, quantitative in vitro assays to determine its IC50 values against COX-1, COX-2, and its binding affinity for the IL-1 receptor are needed. Furthermore, direct comparative in vivo studies against established NSAIDs like ibuprofen are essential to ascertain its therapeutic potential. The experimental protocols provided in this guide offer a framework for conducting such vital research.

N-Acetyltyramine-O-glucuronide (NATOG): A Promising Biomarker for Onchocerciasis Cross-Validated Against Standard Diagnostics

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of N-acetyltyramine-O-glucuronide (NATOG) as a specific biomarker for active Onchocerca volvulus infection reveals its potential to revolutionize onchocerciasis diagnostics, offering a non-invasive alternative to traditional methods. This guide provides a detailed comparison of NATOG with existing diagnostic techniques, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

This compound-O-glucuronide (NATOG), a metabolite derived from the neurotransmitter tyramine, has emerged as a key biomarker for onchocerciasis, also known as river blindness. The biomarker's biosynthesis is a collaborative process between the parasitic nematode Onchocerca volvulus and its human host, making it a highly specific indicator of active infection[1][2]. This urinary biomarker presents a significant advancement in the diagnosis of onchocerciasis, a debilitating neglected tropical disease.

Comparative Analysis of Onchocerciasis Diagnostics

The current diagnostic landscape for onchocerciasis includes invasive and less sensitive methods. The validation of NATOG offers a promising non-invasive option. The following table summarizes the performance of NATOG compared to the standard diagnostic methods: skin snip microscopy and the Ov-16 antibody test.

Diagnostic MethodSample TypePrincipleSensitivitySpecificityLimitations
NATOG Quantification UrineLC-MS/MS detection of a parasite-host co-metabolitePromising, especially for active infectionsHigh, specific to O. volvulus infection[2]Potential for limited utility in amicrofilaridermic individuals[3][4]; requires specialized equipment.
Skin Snip Microscopy Skin biopsyMicroscopic identification of O. volvulus microfilariaeDecreases with lower microfilarial loads[5][6][7][8]HighInvasive procedure[6]; low sensitivity in low-prevalence or treated populations[6][7][8].
Ov-16 Antibody Test Blood (serum, plasma, or whole blood)Detection of IgG4 antibodies against the O. volvulus Ov-16 antigenHigh[9]High[9]Cannot distinguish between past and current infections[1]; antibody response may take time to develop.

Experimental Protocols

Quantification of NATOG in Urine by LC-MS/MS

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed for the accurate quantification of NATOG in urine samples.

Sample Preparation:

  • Urine samples are collected and stored at -80°C until analysis.

  • For analysis, samples are thawed and centrifuged to remove particulate matter.

  • An aliquot of the supernatant is diluted, typically 25-fold, with an appropriate buffer or solvent[10].

  • A deuterated internal standard, such as D3-NATOG, is added to each sample for precise quantification[2].

LC-MS/MS Analysis:

  • The prepared samples are injected into a liquid chromatography system coupled to a tandem mass spectrometer.

  • Chromatographic separation is achieved on a suitable column to isolate NATOG from other urinary components.

  • The mass spectrometer is operated in a specific mode (e.g., multiple reaction monitoring) to detect and quantify NATOG and the internal standard based on their specific mass-to-charge ratios and fragmentation patterns.

  • A calibration curve is generated using known concentrations of NATOG to determine the concentration in the study samples[3][10]. A proposed threshold of 13 µM NATOG is suggested to indicate an active O. volvulus infection[2].

Biosynthesis of NATOG: A Collaborative Pathway

The production of NATOG is a multi-step process involving enzymes from both the O. volvulus nematode and the human host. This unique metabolic link forms the basis for its specificity as a biomarker.

NATOG_Biosynthesis cluster_nematode Onchocerca volvulus cluster_host Human Host cluster_excretion Excretion L_Tyrosine L-Tyrosine Tyramine Tyramine L_Tyrosine->Tyramine Tyrosine Decarboxylase (TDC) N_Acetyltyramine This compound Tyramine->N_Acetyltyramine N-Acetyltransferase (NAT) NATOG This compound- O-glucuronide (NATOG) N_Acetyltyramine->NATOG UDP-glucuronosyl- transferase (UGT) Urine Urine NATOG->Urine

Biosynthesis of the onchocerciasis biomarker NATOG.

Diagnostic Workflow for Onchocerciasis using NATOG

The utilization of NATOG as a biomarker streamlines the diagnostic process for onchocerciasis, offering a non-invasive and specific approach.

NATOG_Workflow cluster_collection Step 1: Sample Collection cluster_analysis Step 2: Laboratory Analysis cluster_interpretation Step 3: Result Interpretation cluster_diagnosis Step 4: Diagnosis Patient Patient with Suspected Onchocerciasis Urine_Sample Urine Sample Collection Patient->Urine_Sample LC_MSMS LC-MS/MS Quantification of NATOG Urine_Sample->LC_MSMS Decision NATOG > 13 µM? LC_MSMS->Decision Positive Active Onchocerciasis Infection Decision->Positive Yes Negative No Active Infection Decision->Negative No

Proposed diagnostic workflow for onchocerciasis using NATOG.

This compound and Neuroblastoma: An Outdated Hypothesis

Early research in 1967 suggested a potential link between urinary this compound and neuroblastoma, a type of childhood cancer[11]. However, subsequent and more extensive studies have not validated this association. The current gold standard for biochemical diagnosis and monitoring of neuroblastoma involves the quantification of other catecholamine metabolites, such as homovanillic acid (HVA), vanillylmandelic acid (VMA), and 3-methoxytyramine (3MT) in urine and plasma[12][13][14][15][16][17]. Therefore, this compound is not considered a clinically relevant biomarker for neuroblastoma in contemporary medical practice.

References

A Comparative Guide to the Efficacy of N-Acetyltyramine from Diverse Microbial Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-Acetyltyramine, a multifaceted bioactive compound, has garnered significant attention for its therapeutic potential, exhibiting anti-free radical, antithrombotic, antitumor, antimicrobial, and quorum sensing inhibitory properties. The microbial kingdom presents a rich and diverse source for the production of this valuable molecule. This guide provides a comparative analysis of the efficacy of this compound derived from various microbial sources, supported by available experimental data and detailed methodologies.

Quantitative Production of this compound

The efficiency of this compound production varies significantly across different microbial platforms. Engineered microorganisms, particularly Escherichia coli, have been optimized for high-titer production. While other natural producers like Streptomyces and Aspergillus species are known to synthesize this compound, quantitative production data is less readily available in the scientific literature.

Microbial SourceProduction Titer (mg/L)Key Production Characteristics
Engineered Escherichia coli 854[1][2]De novo biosynthesis from glucose. Production is achieved through the introduction of a synthetic pathway involving tyrosine decarboxylase and an arylalkylamine N-acyltransferase.[1][2]
Engineered Corynebacterium glutamicum Data not available for this compound. (Precursor tyramine produced at 1.9 g/L)[3]Metabolic engineering has focused on the high-yield production of tyramine, the direct precursor to this compound. The subsequent acetylation step has been suggested but quantitative data for the final product is not yet reported.[3]
Streptomyces sp. Yields not consistently reported in mg/L. One study indicated a yield of 2-5 mg from 1 L of culture for related metabolites.[4]Natural producer. This compound is often one of several secondary metabolites. Production levels are typically lower than in engineered strains and can vary significantly between species and culture conditions.
Aspergillus fumigatus Data not availableKnown to produce this compound, but specific production yields have not been reported in the reviewed literature.[5]

Comparative Efficacy of this compound

The biological activity of this compound is a critical measure of its efficacy. While the intrinsic activity of the pure compound should be consistent regardless of its source, the extraction and purification from different microbes can influence the final product's purity and, consequently, its observed efficacy in bioassays.

Efficacy ParameterMicrobial SourceExperimental Data
Antimicrobial Activity Streptomyces sp. GSB-11Minimum Inhibitory Concentration (MIC) of 10-30 mg/mL against multidrug-resistant pathogenic bacteria.[1]
Quorum Sensing Inhibition Not specified (General)This compound inhibits violacein production in Chromobacterium violaceum and pyoverdine production and motility in Pseudomonas aeruginosa.
Antioxidant Activity Not specified (General)This compound exhibits free-radical scavenging activity.
Antitumor Activity Not specified (General)This compound has shown activity against certain tumor cell lines.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols for the production, quantification, and efficacy testing of this compound.

Microbial Production of this compound

a) Engineered Escherichia coli

  • Strain Development: Introduce plasmids containing the genes for a tyrosine decarboxylase (e.g., from Lactobacillus brevis) and an arylalkylamine N-acyltransferase into a suitable E. coli host strain.

  • Culture Medium: Utilize a defined minimal medium supplemented with glucose as the primary carbon source.

  • Fermentation: Conduct fed-batch fermentation in a bioreactor with controlled pH, temperature, and dissolved oxygen levels to optimize cell growth and product formation.

  • Induction: If using an inducible promoter system, add the appropriate inducer (e.g., IPTG) at a suitable cell density to trigger the expression of the biosynthetic pathway genes.

b) Streptomyces sp.

  • Culture Medium: Employ a rich medium, such as Bennett's medium or other specialized media for actinomycete cultivation, to support the production of secondary metabolites.

  • Inoculation: Inoculate the medium with a spore suspension or a vegetative mycelial culture of the Streptomyces strain.

  • Incubation: Incubate the culture under aerobic conditions at a temperature optimal for the specific strain (typically 28-30°C) for a period of several days to allow for the accumulation of secondary metabolites.

Extraction and Quantification
  • Extraction:

    • Separate the microbial biomass from the culture broth by centrifugation or filtration.

    • Extract the supernatant and the cell pellet (after lysis) with an organic solvent such as ethyl acetate.

    • Combine the organic phases and evaporate the solvent to obtain a crude extract.

  • Purification:

    • Subject the crude extract to column chromatography (e.g., silica gel or reversed-phase) for initial fractionation.

    • Further purify the this compound-containing fractions using High-Performance Liquid Chromatography (HPLC).

  • Quantification:

    • Analyze the purified fractions using Liquid Chromatography-Mass Spectrometry (LC-MS) for accurate quantification against a standard curve of pure this compound.

    • Confirm the structure of the isolated compound using Nuclear Magnetic Resonance (NMR) spectroscopy.

Efficacy Testing

a) Antimicrobial Activity (Broth Microdilution Method for MIC Determination)

  • Prepare a series of twofold dilutions of the purified this compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the target pathogenic bacteria.

  • Include positive (no antimicrobial) and negative (no bacteria) controls.

  • Incubate the plate under appropriate conditions for the test organism.

  • The MIC is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.

b) Quorum Sensing Inhibition (Violacein Inhibition Assay)

  • Culture the reporter strain Chromobacterium violaceum in a suitable broth medium.

  • Add different concentrations of this compound to the cultures.

  • Incubate the cultures to allow for growth and pigment production.

  • Quantify the inhibition of violacein production by extracting the pigment (e.g., with DMSO) and measuring its absorbance spectrophotometrically.

Visualizing the Pathways and Processes

To better understand the biosynthesis of this compound and the experimental workflows, the following diagrams are provided.

N_Acetyltyramine_Biosynthesis Glucose Glucose Shikimate_Pathway Shikimate Pathway Glucose->Shikimate_Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate L_Tyrosine L-Tyrosine Chorismate->L_Tyrosine Tyramine Tyramine L_Tyrosine->Tyramine Tyrosine Decarboxylase N_Acetyltyramine This compound Tyramine->N_Acetyltyramine Arylalkylamine N-acyltransferase

Biosynthetic pathway of this compound.

Experimental_Workflow cluster_production Production cluster_extraction Extraction & Purification cluster_analysis Analysis & Efficacy Testing Microbial_Culture Microbial Culture (e.g., E. coli, Streptomyces) Fermentation Fermentation/ Incubation Microbial_Culture->Fermentation Solvent_Extraction Solvent Extraction Fermentation->Solvent_Extraction HPLC HPLC Purification Solvent_Extraction->HPLC Quantification Quantification (LC-MS) HPLC->Quantification Efficacy_Testing Efficacy Testing (Antimicrobial, QS Inhibition, etc.) HPLC->Efficacy_Testing

General experimental workflow for this compound.

References

N-acetyltyramine-O-glucuronide (NATOG): A Comparative Guide to a Promising Onchocerciasis Biomarker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of N-acetyltyramine-O-glucuronide (NATOG) as a biomarker for onchocerciasis, also known as river blindness. Caused by the parasitic worm Onchocerca volvulus, this neglected tropical disease requires sensitive and specific diagnostic tools for effective control and elimination. This document compares NATOG with existing and emerging biomarkers, presenting quantitative performance data, detailed experimental protocols, and visual representations of key biological and experimental pathways.

Performance Comparison of Onchocerciasis Biomarkers

The ideal biomarker for onchocerciasis should be highly sensitive for detecting active infections, specific to O. volvulus to avoid cross-reactivity with other filarial parasites, and easily measurable in accessible samples like urine or blood. The following tables summarize the performance of NATOG in comparison to other diagnostic methods.

Metabolite-Based Biomarkers Sample Type Method Sensitivity Specificity Key Findings & Limitations
NATOG UrineLC-MS/MSVariable (15.9% - >80%)High (~96%)Specific for O. volvulus. Sensitivity may be low in individuals with low microfilarial loads.
Inosine PlasmaLC-MS/MS~75%~96%Appears to be a biomarker for general filarial infection, not specific to O. volvulus.
Hypoxanthine PlasmaLC-MS/MS~86%~89%Similar to inosine, indicates filarial infection but lacks specificity for onchocerciasis.
cis-cinnamoylglycine (CCG) UrineLC-MS/MS~83%~82%Initially promising, but later studies showed a lack of specificity, with positive results in individuals without onchocerciasis.
Antibody and Traditional Diagnostic Methods Sample Type Method Sensitivity Specificity Key Findings & Limitations
Ov16 Serology (ELISA/RDT) Blood (Serum, Plasma, DBS)ELISA, Rapid Diagnostic Test75% - 88%85% - 100%Detects exposure to the parasite, not necessarily active infection. Cannot distinguish between past and current infections.[1][2][3][4][5]
Skin Snip Microscopy Skin BiopsyMicroscopyLow to Moderate (highly dependent on microfilarial load)100%"Gold standard" but invasive, painful, and has low sensitivity in early or low-burden infections.[6]
DEC Patch Test SkinTopical Application36% - 92%VariableNon-invasive but can cause localized skin reactions (Mazzotti reaction) and has variable performance.[7][8]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the underlying biology and experimental procedures, the following diagrams illustrate the NATOG biosynthetic pathway and a typical workflow for its detection.

NATOG_Biosynthesis cluster_parasite Onchocerca volvulus cluster_host Human Host Tyrosine L-Tyrosine Tyramine Tyramine Tyrosine->Tyramine Tyrosine Decarboxylase (TDC) N_Acetyltyramine This compound Tyramine->N_Acetyltyramine Arylalkylamine N-Acetyltransferase (AANAT) N_Acetyltyramine_host This compound (from parasite) N_Acetyltyramine->N_Acetyltyramine_host Secretion NATOG This compound-O-glucuronide (NATOG) N_Acetyltyramine_host->NATOG UDP-Glucuronosyltransferase (UGT) Excretion Excretion in Urine NATOG->Excretion

NATOG Biosynthesis Pathway

This diagram illustrates the two-step enzymatic conversion of L-tyrosine to this compound within the Onchocerca volvulus parasite, followed by its secretion into the human host and subsequent glucuronidation to form NATOG, which is then excreted in the urine.[9]

NATOG_Detection_Workflow start Urine Sample Collection prep Sample Preparation (Centrifugation, Dilution) start->prep lcms LC-MS/MS Analysis prep->lcms data Data Acquisition (MRM of NATOG and Internal Standard) lcms->data quant Quantification (Comparison to Standard Curve) data->quant report Result Reporting (NATOG Concentration) quant->report

NATOG Detection Workflow

This workflow outlines the key steps involved in the laboratory analysis of NATOG from urine samples, beginning with sample collection and culminating in the quantitative reporting of the biomarker's concentration.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biomarker studies. Below are the protocols for the key diagnostic methods discussed.

Protocol 1: Quantification of NATOG in Urine by LC-MS/MS

This protocol provides a representative method for the analysis of NATOG. Laboratories should perform their own validation.

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the urine sample at 14,000 x g for 10 minutes to pellet any particulate matter.

  • Transfer the supernatant to a clean tube.

  • Dilute the urine sample 1:1 (v/v) with a solution of an internal standard (e.g., deuterated NATOG) in water.

  • Vortex the mixture for 30 seconds.

  • Transfer an aliquot to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Parameters:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is suitable.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 2% to 95% Mobile Phase B over approximately 5-10 minutes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transitions for NATOG and the internal standard.

    • NATOG Transition (example): m/z 356.1 -> 180.1

    • Internal Standard Transition (example for d3-NATOG): m/z 359.1 -> 183.1

    • Instrument Settings: Optimize collision energy and other instrument-specific parameters for maximum signal intensity.

3. Quantification:

  • Generate a standard curve using known concentrations of a NATOG reference standard.

  • Calculate the peak area ratio of NATOG to the internal standard for both the standards and the unknown samples.

  • Determine the concentration of NATOG in the urine samples by interpolating their peak area ratios on the standard curve.

Protocol 2: Skin Snip Microscopy

This traditional method remains a "gold standard" for confirming active infection.

1. Sample Collection:

  • Select two skin snip sites, typically over the iliac crests.

  • Cleanse the sites with an alcohol wipe and allow to air dry.

  • Using a sterile 2 mm Holth-type corneoscleral punch, obtain a bloodless skin biopsy. Alternatively, lift the skin with a needle and slice off a thin piece of tissue with a sterile scalpel.[6]

  • Place each skin snip immediately into a separate well of a 96-well microtiter plate containing 100-200 µL of normal saline.

2. Incubation and Examination:

  • Cover the microtiter plate to prevent evaporation and incubate at room temperature for 24 hours. This allows the microfilariae to emerge from the skin tissue.

  • After incubation, examine the saline in each well under a dissecting or inverted microscope at 40x magnification for the presence of motile microfilariae.

  • Count the number of microfilariae in each well.

3. Reporting:

  • Results are typically reported as the number of microfilariae per skin snip or, if the snip is weighed, as microfilariae per milligram of skin.

Protocol 3: Diethylcarbamazine (DEC) Patch Test

This non-invasive method induces a localized inflammatory reaction in the presence of microfilariae.

1. Patch Application:

  • Prepare a 10-20% (w/v) solution of diethylcarbamazine (DEC) citrate in a suitable base (e.g., Nivea cream).

  • Apply approximately 0.2 g of the DEC cream to a 2 cm x 2 cm area of a sterile gauze pad.

  • Place the patch on the skin, typically over the iliac crest or scapula, and secure it with adhesive tape.

  • Apply a placebo patch (containing only the cream base) to the contralateral side as a control.

2. Observation and Interpretation:

  • Leave the patches in place for 24 hours.

  • After 24 hours, remove the patches and examine the underlying skin for any reaction.

  • A positive reaction is characterized by a localized papular or vesicular rash, often accompanied by itching (a localized Mazzotti reaction).[10][11][12]

  • The severity of the reaction can be graded based on the density and type of skin lesions.

Protocol 4: Ov16 Antibody ELISA

This serological assay detects antibodies against the O. volvulus antigen Ov16.

1. Plate Coating:

  • Dilute recombinant Ov16 antigen to a concentration of 0.5-1.0 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

  • Add 100 µL of the diluted antigen to each well of a 96-well ELISA plate.

  • Incubate the plate overnight at 4 °C.

  • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

2. Blocking:

  • Add 200 µL of a blocking buffer (e.g., 5% non-fat dry milk in wash buffer) to each well.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

3. Sample and Control Incubation:

  • Dilute patient serum or plasma samples (typically 1:100) in the blocking buffer.

  • Add 100 µL of the diluted samples, as well as positive and negative controls, to the appropriate wells.

  • Incubate for 1-2 hours at 37 °C.[1]

  • Wash the plate five times with wash buffer.

4. Detection:

  • Add 100 µL of a horseradish peroxidase (HRP)-conjugated anti-human IgG4 antibody, diluted in blocking buffer, to each well.

  • Incubate for 1 hour at 37 °C.

  • Wash the plate five times with wash buffer.

5. Substrate Reaction and Measurement:

  • Add 100 µL of a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well.

  • Incubate in the dark at room temperature for 15-30 minutes.

  • Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).

  • Read the optical density (OD) at 450 nm using a microplate reader.

6. Interpretation:

  • A sample is considered positive if its OD value is above a predetermined cutoff, typically calculated from the mean OD of negative controls plus a certain number of standard deviations.

Conclusion

The validation of this compound-O-glucuronide (NATOG) as a biomarker for onchocerciasis presents a significant advancement in the pursuit of non-invasive diagnostics. Its high specificity for O. volvulus is a key advantage over other emerging metabolite biomarkers that indicate a general filarial infection. However, the variable sensitivity, particularly in individuals with low parasite loads, highlights the need for further research and potentially the use of NATOG in conjunction with other diagnostic tools.

For drug development professionals, NATOG offers a promising tool for monitoring treatment efficacy, as its levels are expected to decrease with successful parasite clearance. Researchers and scientists are encouraged to utilize the provided protocols as a foundation for further validation and to explore the potential of NATOG in various epidemiological settings. The continued development and refinement of NATOG-based assays, potentially leading to a point-of-care test, could play a pivotal role in the global effort to eliminate onchocerciasis.

References

A Comparative Analysis of N-Acetyltyramine and Other Quorum Sensing Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Quorum Sensing Inhibitor Performance with Supporting Experimental Data

The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the development of novel antimicrobial strategies. One promising approach is the disruption of quorum sensing (QS), a bacterial communication system that regulates virulence factor production and biofilm formation. This guide provides a comparative study of N-Acetyltyramine and other well-characterized quorum sensing inhibitors (QSIs), presenting quantitative data on their efficacy, detailed experimental protocols for key assays, and visualizations of the targeted signaling pathways.

Comparative Efficacy of Quorum Sensing Inhibitors

The inhibitory effects of this compound, Furanone C-30, Baicalin, and Hamamelitannin on key quorum sensing-regulated phenotypes are summarized below. These compounds have been selected based on their established roles as QSIs and represent different chemical classes.

InhibitorTarget Organism(s)AssayConcentrationInhibition (%)IC50 Value
This compound Chromobacterium violaceumViolacein Production1 mg/mL~40%Not Reported
Pseudomonas aeruginosaPyoverdine Production1 mg/mL~65%Not Reported
Biofilm FormationNot ReportedNot ReportedNot Reported
Furanone C-30 Pseudomonas aeruginosaBiofilm Formation10 µM30-75%Not Reported
Pyocyanin Production50 µM20-100%Not Reported
LasR activity--~22 µM
Baicalin Pseudomonas aeruginosaBiofilm Formation256 µg/mLNot specifiedNot Reported
Pyocyanin Production128 µg/mL69.87%IC50 = 39.20 mg/mL
LasA Protease Production128 µg/mL74.56%Not Reported
LasB Elastase Production128 µg/mL94.17%Not Reported
Hamamelitannin Staphylococcus aureusBiofilm Susceptibility to VancomycinNot specifiedIncreasedNot Reported

Note: The reported data is sourced from various studies and experimental conditions may differ. Direct comparison of absolute values should be made with caution.

Key Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided to facilitate reproducibility and further research.

Violacein Inhibition Assay

This assay is commonly used to screen for QSIs that target the CviI/CviR system in Chromobacterium violaceum.

Protocol:

  • Culture Preparation: Grow an overnight culture of C. violaceum (e.g., ATCC 12472) in Luria-Bertani (LB) broth at 30°C with shaking.

  • Assay Setup: In a 96-well microtiter plate, add a sub-inhibitory concentration of the test compound to fresh LB broth.

  • Inoculation: Inoculate the wells with the overnight culture of C. violaceum diluted to a starting OD600 of approximately 0.1.

  • Incubation: Incubate the plate at 30°C for 24 hours with shaking.

  • Quantification: After incubation, quantify the violacein production by lysing the cells (e.g., with DMSO or by centrifugation and resuspension in a solvent) and measuring the absorbance of the supernatant at 585-590 nm.

  • Analysis: Calculate the percentage of violacein inhibition relative to a control culture without the inhibitor.

Pyocyanin Production Assay

This assay measures the inhibition of pyocyanin, a virulence factor produced by Pseudomonas aeruginosa under the control of the rhl and las QS systems.

Protocol:

  • Culture Preparation: Grow an overnight culture of P. aeruginosa (e.g., PAO1 or PA14) in a suitable medium such as King's A broth at 37°C with shaking.

  • Assay Setup: Inoculate fresh medium containing a sub-inhibitory concentration of the test compound with the overnight culture.

  • Incubation: Incubate the cultures for 24-48 hours at 37°C with shaking.

  • Extraction: Centrifuge the cultures to pellet the cells. Extract pyocyanin from the supernatant with chloroform.

  • Quantification: Back-extract the pyocyanin from the chloroform into an acidic solution (e.g., 0.2 M HCl), which turns pink. Measure the absorbance of the acidic solution at 520 nm.

  • Analysis: Calculate the percentage of pyocyanin inhibition relative to a control culture.

Crystal Violet Biofilm Assay

This is a widely used method to quantify the effect of inhibitors on biofilm formation.

Protocol:

  • Culture Preparation: Grow an overnight culture of the test bacterium (e.g., P. aeruginosa) in a suitable broth medium.

  • Assay Setup: In a 96-well microtiter plate, add fresh medium containing a sub-inhibitory concentration of the test compound.

  • Inoculation: Inoculate the wells with the overnight culture diluted to a specific starting OD.

  • Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C for P. aeruginosa) for 24-48 hours without shaking to allow for biofilm formation.

  • Staining: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells. Stain the adherent biofilms with a 0.1% crystal violet solution for 15-20 minutes.

  • Washing and Solubilization: Wash the wells again with water to remove excess stain. Solubilize the bound crystal violet with a suitable solvent, such as 30% acetic acid or ethanol.

  • Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm.

  • Analysis: Calculate the percentage of biofilm inhibition relative to a control well without the inhibitor.

Signaling Pathways and Inhibitor Targets

Understanding the molecular mechanisms of QS inhibition is crucial for the development of targeted therapies. The following diagrams illustrate the targeted signaling pathways and a general experimental workflow.

QuorumSensingInhibitionWorkflow General Experimental Workflow for Evaluating Quorum Sensing Inhibitors cluster_screening Initial Screening cluster_characterization Hit Characterization cluster_mechanism Mechanism of Action Screening Library Screening Library Primary Assay Primary Screening Assay (e.g., Violacein Inhibition) Screening Library->Primary Assay Test Compounds Hit Identification Identification of 'Hits' Primary Assay->Hit Identification MIC Determination Minimum Inhibitory Concentration (MIC) Assay Hit Identification->MIC Determination Secondary Assays Secondary Phenotypic Assays (Biofilm, Virulence Factors) MIC Determination->Secondary Assays Determine sub-MIC Target Identification Target Identification Assays (e.g., Reporter Strains, Binding Assays) Secondary Assays->Target Identification In Vivo Models In Vivo Efficacy Models (e.g., C. elegans, Mouse) Target Identification->In Vivo Models Lead Optimization Lead Optimization In Vivo Models->Lead Optimization LasR_RhlR_Pathway Simplified LasR and RhlR Quorum Sensing Pathways in P. aeruginosa cluster_las Las System cluster_rhl Rhl System cluster_inhibitors Inhibitor Targets LasI LasI AHL_3O_C12 3-oxo-C12-HSL LasI->AHL_3O_C12 Synthesizes LasR LasR Virulence Genes (lasB, etc.) Virulence Genes (lasB, etc.) LasR->Virulence Genes (lasB, etc.) Activates RhlR RhlR LasR->RhlR Activates AHL_3O_C12->LasR Binds to Virulence Genes (rhlA, pyocyanin) Virulence Genes (rhlA, pyocyanin) RhlR->Virulence Genes (rhlA, pyocyanin) Activates RhlI RhlI AHL_C4 C4-HSL RhlI->AHL_C4 Synthesizes AHL_C4->RhlR Binds to Furanones Furanones Furanones->LasR Binds to (Antagonist) Furanones->RhlR Binds to (Antagonist) Baicalin Baicalin Baicalin->LasR Downregulates expression Baicalin->RhlR Downregulates expression NAcetyltyramine This compound NAcetyltyramine->LasR Potential Target (Inferred)

Reversing the Resistance: A Comparative Analysis of N-Acetyltyramine and Other Agents in Overcoming Doxorubicin Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Doxorubicin, a cornerstone of chemotherapy, is often rendered ineffective by the development of multidrug resistance (MDR) in cancer cells. This guide provides a comparative analysis of the efficacy of N-Acetyltyramine and other agents—Resveratrol, Neferine, and Verapamil—in reversing doxorubicin resistance. The information presented is supported by experimental data to aid researchers in navigating potential therapeutic strategies.

Quantitative Efficacy in Reversing Doxorubicin Resistance

The following tables summarize the quantitative data from various studies, showcasing the efficacy of each agent in sensitizing doxorubicin-resistant cancer cells to the cytotoxic effects of doxorubicin.

Table 1: Efficacy of this compound in Doxorubicin-Resistant P388 Murine Leukemia Cells

Cell LineTreatmentDoxorubicin IC50 (µg/mL)Fold Reversal
P388/ADRDoxorubicin alone0.48-
P388/ADRDoxorubicin + this compound (10 µg/mL)0.133.69

Data extracted from Kunimoto et al., 1987.

Table 2: Efficacy of Resveratrol in Doxorubicin-Resistant Cancer Cells

Cell LineTreatmentDoxorubicin IC50 (µM)Fold Reversal
MCF-7/DOX (Breast Cancer)Doxorubicin alone21.38-
MCF-7/DOX (Breast Cancer)Doxorubicin + Resveratrol (12 µM)Not explicitly stated, but significant sensitization observed-
SGC7901/DOX (Gastric Cancer)Doxorubicin alone~25-
SGC7901/DOX (Gastric Cancer)Doxorubicin + Resveratrol (20 µM)~55

Data compiled from multiple sources, showcasing Resveratrol's broad applicability.

Table 3: Efficacy of Neferine in Doxorubicin-Resistant A549 Lung Cancer Cells

Cell LineTreatmentDoxorubicin Concentration (µM)Decrease in Cell Viability (Fold Change)
A549/DoxDoxorubicin (3 µM)-1.73
A549/DoxDoxorubicin (3 µM) + Neferine (10 µM)--
A549/DoxDoxorubicin (4 µM)-1.80
A549/DoxDoxorubicin (4 µM) + Neferine (10 µM)--
A549/DoxDoxorubicin (5 µM)-1.88
A549/DoxDoxorubicin (5 µM) + Neferine (10 µM)--

Data from Paramasivan et al., 2020. The study demonstrates a significant increase in doxorubicin sensitivity in the presence of Neferine.

Table 4: Efficacy of Verapamil in Doxorubicin-Resistant Cancer Cells

Cell LineTreatmentDoxorubicin IC50Fold Reversal
SGC-7901 (Gastric Cancer)Doxorubicin alone50.1 µg/mL-
SGC-7901 (Gastric Cancer)Doxorubicin + Verapamil (4.91 µg/mL)7.4 µg/mL6.77
BGC-823 (Gastric Cancer)Doxorubicin alone11.3 µg/mL-
BGC-823 (Gastric Cancer)Doxorubicin + Verapamil (4.91 µg/mL)6.8 µg/mL1.66
MCF-7 (Breast Cancer)Doxorubicin alone36 µg/mL-
MCF-7 (Breast Cancer)Doxorubicin + Verapamil13 µg/mL2.77

Data compiled from various studies, highlighting Verapamil's established role as a P-gp inhibitor.

Mechanisms of Action and Signaling Pathways

The reversal of doxorubicin resistance is achieved through various molecular mechanisms. The diagrams below illustrate the key signaling pathways modulated by this compound and the compared agents.

Experimental Workflow for Assessing Doxorubicin Resistance Reversal cluster_setup Cell Culture and Treatment cluster_assays Efficacy Assessment cluster_analysis Data Analysis A Doxorubicin-Resistant Cancer Cell Line B Treatment Groups: - Doxorubicin alone - Reversal Agent alone - Doxorubicin + Reversal Agent - Control (untreated) A->B C Cytotoxicity Assay (e.g., MTT Assay) B->C D Apoptosis Assay (e.g., Flow Cytometry) B->D E Protein Expression Analysis (e.g., Western Blot) B->E F Determine IC50 Values and Fold Reversal C->F G Quantify Apoptotic Cell Population D->G H Analyze Expression of MDR-related Proteins E->H

Fig. 1: General experimental workflow.
This compound: An Emerging Contender

The precise mechanism by which this compound reverses doxorubicin resistance is not yet fully elucidated. However, initial studies suggest it enhances the cytotoxic effects of doxorubicin in resistant cells, possibly by increasing intracellular drug accumulation or modulating cellular pathways that contribute to drug efflux.

Hypothesized Mechanism of this compound cluster_cell Doxorubicin-Resistant Cancer Cell Dox_in Doxorubicin Efflux Drug Efflux (e.g., P-gp) Dox_in->Efflux Pumped out Apoptosis Apoptosis Dox_in->Apoptosis Induces NAT This compound NAT->Efflux Inhibition? Dox_out Doxorubicin Efflux->Dox_out

Fig. 2: this compound's potential action.
Resveratrol: Targeting Multiple Pathways

Resveratrol has been shown to reverse doxorubicin resistance through multiple mechanisms. It can downregulate the expression of P-glycoprotein (P-gp), a key drug efflux pump, and also inhibit the PI3K/Akt signaling pathway, which is often hyperactivated in resistant cancer cells and promotes cell survival.

Resveratrol's Dual-Action Mechanism cluster_resveratrol Resveratrol Action Resveratrol Resveratrol Pgp P-glycoprotein (MDR1 gene) Resveratrol->Pgp Downregulates PI3K PI3K Resveratrol->PI3K Inhibits Akt Akt PI3K->Akt Activates Survival Cell Survival & Proliferation Akt->Survival Promotes

Fig. 3: Resveratrol's signaling impact.
Neferine: Modulating the Nrf2-LRP Axis

Neferine overcomes doxorubicin resistance by targeting the Nrf2 signaling pathway. In resistant cells, Nrf2 is often overexpressed, leading to increased levels of Lung Resistance Protein (LRP), another drug efflux pump. Neferine downregulates Nrf2, which in turn reduces LRP expression, leading to increased intracellular doxorubicin accumulation.

Neferine's Nrf2-LRP Pathway Inhibition cluster_neferine Neferine Action Neferine Neferine Nrf2 Nrf2 Neferine->Nrf2 Downregulates LRP Lung Resistance Protein (LRP) Nrf2->LRP Upregulates Dox_efflux Doxorubicin Efflux LRP->Dox_efflux Mediates

Fig. 4: Neferine's mechanism of action.
Verapamil: The P-glycoprotein Inhibitor

Verapamil, a calcium channel blocker, is a well-known first-generation P-gp inhibitor. It competitively binds to P-gp, thereby preventing the efflux of doxorubicin and increasing its intracellular concentration to cytotoxic levels.

Verapamil's P-gp Inhibition Mechanism cluster_verapamil Verapamil Action Verapamil Verapamil Pgp P-glycoprotein Verapamil->Pgp Competitively Inhibits Doxorubicin Doxorubicin Doxorubicin->Pgp Efflux Substrate Intracellular Intracellular Accumulation Doxorubicin->Intracellular Pgp->Doxorubicin

Fig. 5: Verapamil's direct P-gp inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used in the cited studies.

Cell Culture and Maintenance of Doxorubicin-Resistant Cell Lines
  • Cell Lines: P388 murine leukemia cells and their doxorubicin-resistant counterpart, P388/ADR, are commonly used. Other cell lines mentioned include MCF-7 (breast cancer), A549 (lung cancer), and SGC-7901 (gastric cancer), along with their respective doxorubicin-resistant sublines.

  • Culture Conditions: Cells are typically maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Induction and Maintenance of Resistance: Doxorubicin resistance is induced by exposing the parental cell line to gradually increasing concentrations of doxorubicin over several months. The resistant phenotype is then maintained by culturing the cells in the presence of a specific concentration of doxorubicin.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of the compounds on cell viability and to determine the IC50 values.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10^3 to 1 x 10^4 cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of doxorubicin, the reversal agent, or a combination of both for a specified period (typically 48-72 hours).

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the drug that causes 50% inhibition of cell growth.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This method is used to quantify the percentage of apoptotic cells.

  • Cell Treatment: Cells are treated with the respective compounds for a predetermined time.

  • Cell Harvesting and Staining: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer. Cells are then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are considered late apoptotic or necrotic.

Western Blot Analysis

This technique is employed to determine the expression levels of specific proteins involved in drug resistance.

  • Protein Extraction: After treatment, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., P-gp, Nrf2, LRP, Akt, p-Akt) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The reversal of doxorubicin resistance is a critical area of research in oncology. While Verapamil is a well-established P-gp inhibitor, newer agents like Resveratrol and Neferine demonstrate efficacy through the modulation of multiple signaling pathways, offering potentially broader therapeutic windows. This compound presents as a promising new agent, with initial data indicating a significant ability to resensitize resistant leukemia cells to doxorubicin. Further in-depth studies into the mechanism of action of this compound are warranted to fully understand its potential in a clinical setting. This guide provides a foundational comparison to inform future research and drug development efforts in overcoming chemotherapy resistance.

In Vitro and In Vivo Correlation of N-Acetyltyramine's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo biological activities of N-Acetyltyramine. We will delve into its multifaceted roles as a quorum sensing inhibitor, an antioxidant, an anti-adipogenic agent, and a potential anti-inflammatory compound. This document aims to bridge the gap between laboratory findings and potential physiological effects by presenting available data, detailed experimental protocols, and a comparative analysis with alternative compounds.

Executive Summary

This compound (NAT), a naturally occurring phenolic amide, has demonstrated a range of biological activities in vitro. Key findings point to its ability to interfere with bacterial communication (quorum sensing), scavenge free radicals, inhibit the formation of fat cells, and potentially modulate inflammatory responses. However, a significant knowledge gap exists in translating these in vitro observations to in vivo settings, with direct studies on the physiological effects of NAT being scarce. This guide synthesizes the existing evidence, highlights the discrepancies, and provides a framework for future research to establish a clear in vitro-in vivo correlation (IVIVC).

Data Presentation: In Vitro Biological Activities of this compound

The following table summarizes the quantitative data from various in vitro studies on this compound and its alternatives.

Biological ActivityAssayTest SystemThis compoundAlternative Compound(s)Reference(s)
Quorum Sensing Inhibition Violacein InhibitionChromobacterium violaceumIC50: ~0.5 mg/mL (75% inhibition)Tyramine (similar activity)
Antioxidant Activity DPPH Radical ScavengingChemical AssayIC50: 64.7 ± 0.5 µg/mLN-Acetyltryptamine (IC50: 131.3 ± 1.8 µg/mL), Ascorbic Acid, BHT[1]
Anti-adipogenic Activity Adipocyte Differentiation3T3-L1 preadipocytesSignificant inhibition of differentiationTyrosol (attenuates differentiation)[2]
Cytotoxicity Doxorubicin Resistance ReversalP388 murine leukemia cellsIC50: 0.13 µg/mL (in combination with doxorubicin)Doxorubicin alone (IC50: 0.48 µg/mL)[3]
Anti-inflammatory Activity TNF-α Production InhibitionU937 cellsIC50: 0.59 mM (for a related compound)-[1]

In Vivo Biological Activities: An Extrapolation from Related Compounds

Direct in vivo studies on this compound's biological activities are limited. However, research on its parent compound, tyramine, and other phenolic amides provides valuable insights into its potential in vivo effects.

Biological ActivityAnimal ModelCompoundKey FindingsReference(s)
Hypolipidemic & Anti-obesity High-fat diet-induced obese miceTyramineReduced body weight, plasma cholesterol, and insulin levels.[4]
Antioxidant & Anti-inflammatory RatsPhenolic Amide (PA1)Lowered hepatic TBARS, elevated SOD and GSH levels, decreased NO, TNF-α, and NF-κB.[5]

Correlation and Discrepancies: The potent in vitro antioxidant and anti-adipogenic activities of this compound suggest that it could exhibit similar beneficial effects in vivo, such as reducing oxidative stress and preventing obesity-related metabolic disorders. The in vivo studies on tyramine support this hypothesis. However, the lack of direct pharmacokinetic and pharmacodynamic data for this compound makes it difficult to establish a definitive correlation. Factors such as absorption, distribution, metabolism, and excretion (ADME) will significantly influence its in vivo efficacy.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Quorum Sensing Inhibition Assay (Violacein Inhibition)
  • Test Organism: Chromobacterium violaceum ATCC 12472

  • Method:

    • A fresh overnight culture of C. violaceum is prepared in Luria-Bertani (LB) broth.

    • The culture is diluted to an OD600 of 0.1.

    • In a 96-well microtiter plate, 100 µL of the diluted bacterial suspension is added to each well.

    • This compound is added to the wells at various concentrations (e.g., 0.1 to 1 mg/mL). A negative control (no compound) and a positive control (known QS inhibitor) are included.

    • The plate is incubated at 30°C for 24-48 hours.

    • Violacein production is quantified by lysing the cells with DMSO and measuring the absorbance of the supernatant at 585 nm.

    • The percentage of inhibition is calculated relative to the negative control.

DPPH Radical Scavenging Assay
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.

  • Method:

    • A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

    • Various concentrations of this compound are prepared in methanol.

    • In a 96-well plate, a fixed volume of the DPPH solution is added to each well, followed by the test compound solutions. A blank (methanol) and a positive control (e.g., ascorbic acid) are included.

    • The plate is incubated in the dark at room temperature for 30 minutes.

    • The absorbance is measured at 517 nm using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100.

Anti-adipogenic Activity Assay
  • Cell Line: 3T3-L1 preadipocytes

  • Method:

    • 3T3-L1 cells are cultured to confluence in a standard growth medium.

    • Two days post-confluence, adipocyte differentiation is induced using a differentiation medium containing insulin, dexamethasone, and IBMX.

    • This compound is added to the differentiation medium at various concentrations.

    • The medium is replaced every two days with a maintenance medium containing insulin and the test compound.

    • After 8-10 days, the cells are fixed and stained with Oil Red O to visualize lipid accumulation.

    • The stained lipid droplets are quantified by extracting the dye with isopropanol and measuring the absorbance at 520 nm.

    • The expression of key adipogenic transcription factors (e.g., PPARγ, C/EBPα) can be analyzed by qPCR or Western blotting.

Signaling Pathways and Molecular Mechanisms

The biological activities of this compound are underpinned by its interaction with specific cellular signaling pathways.

Quorum Sensing Inhibition Pathway

This compound likely interferes with the bacterial quorum sensing system by competing with the native autoinducer molecules for binding to their cognate receptors, thereby preventing the activation of virulence gene expression.

Quorum_Sensing_Inhibition cluster_bacterium Bacterial Cell Autoinducer_Synthase Autoinducer Synthase Autoinducer Autoinducer (e.g., AHL) Autoinducer_Synthase->Autoinducer Synthesis Receptor Receptor Protein Autoinducer->Receptor Binding NAT This compound Virulence_Genes Virulence Genes Receptor->Virulence_Genes Activation Virulence Factor\nProduction Virulence Factor Production Virulence_Genes->Virulence Factor\nProduction NAT->Receptor Competitive Inhibition PI3K_Akt_Adipogenesis Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS IRS Insulin_Receptor->IRS PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activates Adipogenesis_TFs Adipogenic Transcription Factors (PPARγ, C/EBPα) Akt->Adipogenesis_TFs Promotes Adipocyte_Differentiation Adipocyte Differentiation Adipogenesis_TFs->Adipocyte_Differentiation ROS ROS ROS->PI3K Inhibits NAT This compound NAT->ROS Scavenges

References

A Comparative Analysis of the Cholinesterase Inhibitory Effects of N-Acetyltyramine Analogs and Related Phenolic Amides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cholinesterase Inhibitors

The inhibition of cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), remains a cornerstone in the symptomatic treatment of neurodegenerative diseases such as Alzheimer's disease. By preventing the breakdown of the neurotransmitter acetylcholine, these inhibitors can help ameliorate cognitive decline. This guide provides a comparative overview of the inhibitory effects of N-acetyltyramine analogs and structurally related phenolic amides on cholinesterases, supported by available experimental data.

Quantitative Comparison of Inhibitory Activity

While extensive data on a wide range of this compound analogs is limited in publicly available literature, studies on structurally similar N-acyltyramine and N-acyldopamine derivatives provide valuable insights into their potential as cholinesterase inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected compounds against acetylcholinesterase.

CompoundTarget EnzymeIC50 Value (µM)
trans-N-p-coumaroyl tyramineAcetylcholinesterase (AChE)122
N-trans-FeruloyldopamineAcetylcholinesterase (AChE)8.52
N-trans-CaffeoyldopamineAcetylcholinesterase (AChE)Not specified

Data sourced from available research publications. It is important to note that experimental conditions can vary between studies.

From the available data, N-trans-Feruloyldopamine demonstrates the most potent inhibitory effect on acetylcholinesterase with an IC50 value of 8.52 µM[1]. trans-N-p-coumaroyl tyramine, another analog, exhibits a more moderate inhibitory activity[2]. The presence of the dopamine moiety and the nature of the acyl group appear to significantly influence the inhibitory potency of these compounds against AChE[1].

Experimental Protocols

The determination of cholinesterase inhibitory activity is predominantly conducted using the Ellman's method, a rapid and reliable spectrophotometric assay.

Ellman's Assay for Acetylcholinesterase Inhibition:

This method measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured colorimetrically at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (inhibitor) solution

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (10 mM)

  • Acetylthiocholine iodide (ATCI) substrate solution (14 mM)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In each well of a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0), 10 µL of the test compound solution at various concentrations, and 10 µL of AChE enzyme solution (1 U/mL)[3].

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme[3].

  • Addition of DTNB: Following pre-incubation, add 10 µL of 10 mM DTNB to the reaction mixture in each well[3].

  • Initiation of Reaction: Start the enzymatic reaction by adding 10 µL of 14 mM acetylthiocholine iodide to each well[3].

  • Measurement: Immediately after substrate addition, shake the plate for 1 minute and measure the absorbance at 412 nm using a microplate reader. Record the absorbance at regular intervals for a set period (e.g., 10 minutes)[3].

  • Control Wells: Include control wells containing all components except the test compound (to measure 100% enzyme activity) and blank wells without the enzyme.

  • Calculation of Inhibition: The percentage of AChE inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100.

  • IC50 Determination: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualization of Cholinergic Signaling and Inhibition

To understand the mechanism of action of these inhibitors, it is crucial to visualize the cholinergic signaling pathway. The following diagram, generated using Graphviz, illustrates the key steps in cholinergic neurotransmission and the point of intervention for cholinesterase inhibitors.

CholinergicSignaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh_synthesis Acetylcholine (ACh) Synthesis Choline->ACh_synthesis ChAT ACh_vesicle ACh in Vesicle ACh_synthesis->ACh_vesicle ACh_released ACh ACh_vesicle->ACh_released Action Potential (Release) AChE AChE ACh_released->AChE Hydrolysis ACh_receptor ACh Receptor ACh_released->ACh_receptor Binding AChE->Choline Breakdown Products Inhibitor This compound Analog Inhibitor->AChE Inhibition Signal Signal Transduction ACh_receptor->Signal

Caption: Cholinergic signaling pathway and the mechanism of acetylcholinesterase (AChE) inhibition.

This guide provides a foundational comparison of the cholinesterase inhibitory effects of this compound analogs and related compounds. Further research into a broader range of these analogs is warranted to fully elucidate their structure-activity relationships and therapeutic potential. The provided experimental protocol for the Ellman's assay offers a standardized method for researchers to conduct their own comparative studies.

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for N-Acetyltyramine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of N-Acetyltyramine in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure a safe working environment.

Hazard Identification and Physicochemical Properties

This compound is a metabolite of the biogenic amine tyramine.[1] While its toxicological properties have not been fully investigated, it is classified as a corrosive substance that can cause serious eye damage.[2][3] It is a solid at room temperature.[1]

Table 1: Physicochemical and Toxicological Data for this compound

PropertyValueReference
Chemical Formula C₁₀H₁₃NO₂[1][2]
Molecular Weight 179.22 g/mol [1][2]
Appearance Solid
GHS Pictogram Corrosion
Signal Word Danger
Hazard Statements H318: Causes serious eye damage.[2] May also cause skin and respiratory irritation (H315, H335).
Storage Temperature -20°C[1]
Incompatible Materials Strong oxidizing agents, Strong acids[3]

Personal Protective Equipment (PPE) Requirements

A comprehensive PPE strategy is crucial when handling this compound to prevent exposure through inhalation, skin contact, or eye contact.[4] The following table outlines the minimum PPE requirements.

Table 2: Recommended Personal Protective Equipment for Handling this compound

Body PartPersonal Protective Equipment (PPE)Rationale
Eyes/Face - Safety glasses with side shields: Essential for all operations. - Face shield: Required when there is a risk of splashes or dust generation.[5]Protects against splashes and airborne particles that can cause serious eye damage.[2]
Skin - Chemical-resistant gloves: Nitrile or other compatible gloves should be worn.[6] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[6] - Laboratory coat: A standard lab coat is required. - Protective clothing: Additional chemical-resistant clothing may be necessary for larger quantities or when there is a higher risk of exposure.[5]Prevents direct skin contact with the chemical, which can cause irritation.
Respiratory - Government-approved respirator: Should be used when working with the powder outside of a fume hood or in poorly ventilated areas to avoid inhaling dust particles.[6] A dust/mist filtering respirator (MSHA/NIOSH approval number prefix TC-21C) may be appropriate.[7]Protects the respiratory system from potential irritation caused by inhaling the fine particles of the solid compound.
Feet - Closed-toe shoes: Required in all laboratory settings. - Chemical-resistant footwear: Recommended when handling larger quantities or in situations with a higher risk of spills.[5]Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and ensures the safe handling of this compound.

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep1 Consult Safety Data Sheet (SDS) prep2 Don appropriate PPE prep1->prep2 prep3 Ensure proper ventilation (fume hood) prep2->prep3 handle1 Weigh this compound in a fume hood prep3->handle1 handle2 Avoid generating dust handle1->handle2 handle3 Handle with compatible lab equipment handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 clean2 Properly doff PPE clean1->clean2 clean3 Wash hands thoroughly clean2->clean3

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.